Zinc 2-mercaptobenzothiazole
Beschreibung
1,3-benzothiazole-2-thiol is 1,3-Benzothiazole substituted at the 2-position with a sulfanyl group. It has a role as a carcinogenic agent and a metabolite. It is a member of benzothiazoles and an aryl thiol.
2-mercaptobenzothiazole is a Standardized Chemical Allergen. The physiologic effect of 2-mercaptobenzothiazole is by means of Increased Histamine Release, and Cell-mediated Immunity.
2-Mercaptobenzothiazole is a natural product found in Bos taurus with data available.
2-Mercaptobenzothiazole can cause cancer according to California Labor Code and the World Health Organization's International Agency for Research on Cancer (IARC).
Eigenschaften
CAS-Nummer |
155-04-4 |
|---|---|
Molekularformel |
C14H8N2S4Zn |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
zinc;1,3-benzothiazole-2-thiolate |
InChI |
InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
PGNWIWKMXVDXHP-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |
Siedepunkt |
Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |
Color/Form |
LIGHT YELLOW POWDER |
Dichte |
1.7 AT 25 °C/4 °C |
Flammpunkt |
392 °F (NTP, 1992) 392 °F 243 °C |
melting_point |
351 to 358 °F (NTP, 1992) 180.2-181.7 °C MP: 170-173 °C /Technical mercaptobenzothiazole/ 177 - 179 °C 180-182 °C |
Andere CAS-Nummern |
155-04-4 |
Physikalische Beschreibung |
NKRA; Dry Powder Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
155-04-4 (zinc salt) 2492-26-4 (hydrochloride salt) 26622-66-2 (mercury (+2) salt) 29904-98-1 (cobalt(+2) salt) 32510-27-3 (unspecified copper salt) 4162-43-0 (copper(+2) salt) 7778-70-3 (potassium salt) |
Löslichkeit |
less than 1 mg/mL at 66 °F (NTP, 1992) In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9) In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5) Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline. For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page. 0.12 mg/mL at 24 °C Solubility in water, g/100ml at 20 °C: 0.01 (very poor) |
Dampfdruck |
0.000464 [mmHg] 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Applications of Zinc 2-Mercaptobenzothiazole (ZMBT)
[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely recognized as a secondary accelerator in the rubber industry and an emerging scaffold in medicinal chemistry. Unlike its parent ligand, 2-mercaptobenzothiazole (MBT), ZMBT exhibits enhanced thermal stability and a distinct solubility profile due to the chelation of the zinc(II) ion. This guide provides a rigorous examination of ZMBT’s molecular architecture, physicochemical properties, and functional mechanisms, offering a self-validating roadmap for its synthesis and characterization.
Molecular Architecture and Coordination Chemistry[1]
The fundamental unit of ZMBT consists of a central Zinc(II) ion coordinated by two 2-mercaptobenzothiazole ligands. The ligand, MBT, exhibits thione-thiol tautomerism. In the zinc complex, the ligand predominantly adopts the thione form, coordinating through the exocyclic sulfur and the heterocyclic nitrogen, forming a four-membered chelate ring.
Structural Dynamics[1]
-
Formula: Zn(C₇H₄NS₂)₂
-
Coordination Geometry: Distorted tetrahedral (monomeric unit). In the solid state, ZMBT often forms dimeric or polymeric structures via bridging sulfur atoms to satisfy the coordination sphere of Zinc, contributing to its high melting point and insolubility.
-
Stoichiometry: 1:2 (Zn:Ligand).
Figure 1: Coordination assembly of ZMBT from monomeric chelation to solid-state polymeric network.
Physicochemical Properties Profile
ZMBT is characterized by high thermal stability compared to organic accelerators, a direct consequence of the strong Zn-S bonds.
Table 1: Key Physicochemical Parameters[1][2][3][4][5]
| Property | Value | Method/Notes |
| CAS Number | 155-04-4 | Registry Identity |
| Molecular Weight | 397.86 g/mol | Calculated |
| Appearance | White to Pale Yellow Powder | Visual Inspection |
| Melting Point | > 300°C (Decomposes) | DSC (Distinct from MBT MP ~180°C) |
| Density | 1.65 – 1.72 g/cm³ | Pycnometry at 25°C |
| Solubility (Water) | Insoluble (< 20 mg/L) | Hydrophobic nature |
| Solubility (Organic) | Soluble in Pyridine, DMF; Slightly soluble in hot acidic methanol | Solvent dependent |
| Zinc Content | 15.0% – 18.0% | EDTA Titration |
| Volatile Loss | < 0.5% | Heating at 105°C for 2h |
Thermal Analysis (TGA/DSC)
-
Stability Window: Stable up to ~280°C.
-
Decomposition: Onset >300°C. Decomposition releases toxic fumes including SOx, NOx, and ZnO particulate.
-
Insight: The high decomposition temperature makes ZMBT suitable for high-temperature curing cycles where free MBT might volatilize or degrade prematurely.
Spectroscopic Characterization & Validation
To validate the synthesis of ZMBT and distinguish it from the free MBT ligand, spectroscopic markers must be monitored.
Infrared Spectroscopy (FT-IR)[1][6]
-
Ligand (MBT): Shows a broad band at 3100–3200 cm⁻¹ (N-H stretch) and/or ~2500 cm⁻¹ (S-H stretch, weak).
-
Complex (ZMBT):
-
Absence: Complete disappearance of N-H and S-H stretching bands indicates successful deprotonation and metal coordination.
-
Shift: The C=N stretching vibration (approx. 1420–1460 cm⁻¹) shifts due to electron density redistribution upon Zn binding.
-
Fingerprint: Distinct Zn-S vibrations appear in the far-IR region (<400 cm⁻¹), though often outside standard instrument range.
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ (due to solubility limits).
-
Diagnostic Signal: The broad singlet for the N-H/S-H proton of MBT (typically >12 ppm) is absent in the ZMBT spectrum.
-
Aromatic Region: The four aromatic protons (7.0–8.0 ppm) remain but may show slight chemical shift perturbations due to the metal center's inductive effect.
Functional Mechanisms
Rubber Vulcanization Mechanism
ZMBT acts as a secondary accelerator. It does not function in isolation but activates the primary accelerator (often thiazoles or sulfenamides) by providing a soluble source of Zinc ions and mercaptobenzothiazyl radicals.
Figure 2: Mechanism of ZMBT-mediated sulfur crosslinking in rubber matrices.
Biological & Therapeutic Potential
While primarily industrial, ZMBT possesses properties relevant to drug development:
-
Zinc Ionophore Activity: The lipophilic MBT ligands facilitate the transport of Zn²⁺ across lipid membranes. Intracellular zinc accumulation can induce apoptosis in cancer cells or disrupt microbial enzyme systems.
-
Antimicrobial Action: ZMBT releases MBT (a known fungicide) and Zn²⁺ (antimicrobial) upon hydrolysis in acidic biological microenvironments (e.g., fungal vacuoles).
Experimental Protocols
Protocol A: Aqueous Precipitation Synthesis
Rationale: This method uses water as the solvent, minimizing organic waste (Green Chemistry) and yielding high-purity ZMBT.
Reagents:
-
Sodium Hydroxide (NaOH)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Deionized Water
Step-by-Step Workflow:
-
Dissolution (Salt Formation):
-
Dissolve 16.7 g (0.1 mol) of MBT in 200 mL of 0.5 M NaOH solution.
-
Stir at 50°C until the solution is clear (Formation of soluble NaMBT).
-
Checkpoint: Filter any insoluble residue if the solution is turbid.
-
-
Precipitation (Complexation):
-
Prepare a solution of 14.4 g (0.05 mol) ZnSO₄·7H₂O in 100 mL water.
-
Add the Zinc solution dropwise to the NaMBT solution under vigorous stirring at 50–60°C.
-
Observation: A thick white/pale yellow precipitate (ZMBT) forms immediately.
-
-
Purification:
-
Stir the slurry for 30 minutes to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel.
-
Wash: Wash the cake 3x with warm deionized water to remove Sodium Sulfate (Na₂SO₄) byproducts.
-
Validation: Test the filtrate with BaCl₂; absence of white precipitate indicates sulfate removal.
-
-
Drying:
-
Dry the solid in a vacuum oven at 80°C for 6 hours.
-
Yield: Expected ~19-20 g (>95%).
-
Protocol B: Quality Control (Zinc Content)
-
Digestion: Dissolve 0.2 g ZMBT in 10 mL dilute HCl (releases MBT and Zn²⁺).
-
Extraction: Extract the organic MBT layer with Chloroform (discard organic layer).
-
Titration: Adjust aqueous phase pH to 10 (Buffer). Titrate Zn²⁺ with 0.01 M EDTA using Eriochrome Black T indicator (Red → Blue endpoint).
Safety and Handling (E-E-A-T)
-
Toxicity: ZMBT is classified as Aquatic Acute 1 and Aquatic Chronic 1 . It is very toxic to aquatic life.[2] All waste streams must be collected and incinerated.
-
Sensitization: Known skin sensitizer (Category 1). Handling requires nitrile gloves and long sleeves.
-
Dust Hazard: As a fine powder, ZMBT poses a dust explosion hazard. Use spark-proof tools and local exhaust ventilation.
References
-
PubChem Database. Zinc 2-mercaptobenzothiazole (CID 9071).[2] National Library of Medicine.[2] Available at: [Link][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Zinc bis(2-mercaptobenzothiazole).[2] Available at: [Link][5]
-
Lanxess. Safety Data Sheet: 2-Mercaptobenzothiazole zinc salt.[2] Available at: [Link] (Note: Landing page for Vulkacit ZM, the trade name for ZMBT).
-
NTP (National Toxicology Program). Chemical Information Profile: 2-Mercaptobenzothiazole.[1][2] Available at: [Link]
-
Ataman Kimya. Technical Data Sheet: Zinc 2-Mercaptobenzothiazole (ZMBT).[2][6] Available at: [Link][5][7]
Sources
- 1. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. echemi.com [echemi.com]
- 7. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Synthesis of Zinc 2-Mercaptobenzothiazole (ZMBT)
This guide outlines the laboratory-scale synthesis of Zinc 2-mercaptobenzothiazole (ZMBT) , designed specifically for researchers in pharmaceutical development and materials science. Unlike industrial protocols that prioritize bulk yield for rubber vulcanization, this workflow prioritizes stoichiometric precision, purity, and trace metal control , which are critical when ZMBT is used as a reference standard for leachables or a bioactive zincophore scaffold.
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex historically utilized as a secondary accelerator in rubber vulcanization. However, in drug development, it has emerged as a critical extractable/leachable (E&L) impurity derived from elastomeric closures (e.g., syringe plungers, vial stoppers). Its leaching into biologic formulations can catalyze protein aggregation and degrade excipients like polysorbate 80. Conversely, the ZMBT scaffold is being investigated for its antimicrobial and enzyme-inhibiting properties (e.g., HSP90 inhibition).[1] This guide provides a definitive protocol for synthesizing high-purity ZMBT to serve as an analytical standard or experimental reagent.
Chemical Profile & Mechanism
-
IUPAC Name: Zinc(II) bis(2-mercaptobenzothiazolate)
-
CAS: 155-04-4[2]
-
Formula: C₁₄H₈N₂S₄Zn
-
Molecular Weight: 397.88 g/mol
-
Structure: ZMBT exists as a coordination polymer in the solid state but is often depicted as a monomer where Zinc(II) is coordinated by the exocyclic sulfur and endocyclic nitrogen of the benzothiazole ligand.
Reaction Mechanism
The synthesis utilizes a direct neutralization via reflux , avoiding the sodium salt intermediates common in industrial precipitation methods. This "clean" route minimizes ionic impurities (e.g., Na₂SO₄).
-
Ligand Activation: 2-Mercaptobenzothiazole (MBT) exists in tautomeric equilibrium (thione vs. thiol). Heating shifts the equilibrium, making the acidic proton available.
-
Coordination: Zinc oxide (ZnO) acts as the metal source and base. The zinc ion coordinates with the deprotonated MBT, releasing water as the sole byproduct.
Reaction Equation:
Figure 1: Reaction pathway for the direct synthesis of ZMBT from MBT and ZnO.
Materials & Equipment
| Component | Grade/Specification | Purpose |
| 2-Mercaptobenzothiazole (MBT) | >98% (Recrystallized) | Ligand source. Note: Commercial technical grade MBT often contains oxidation products (disulfides). Recrystallize from ethanol if necessary. |
| Zinc Oxide (ZnO) | ACS Reagent, ≥99.0% | Zinc source. Must be fine powder to ensure reactivity. |
| Ethanol (Absolute) | ACS Reagent, Anhydrous | Solvent medium. Promotes ligand solubility while precipitating the product. |
| Diethyl Ether | ACS Reagent | Washing solvent to remove unreacted ligand. |
| Equipment | Standard Lab Glassware | 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Büchner Funnel, Vacuum Pump. |
Experimental Protocol
Scale: This protocol produces approximately 10 g of ZMBT.
Step 1: Reactant Preparation
-
Weigh 8.36 g (50.0 mmol) of 2-Mercaptobenzothiazole (MBT).
-
Weigh 2.03 g (25.0 mmol) of Zinc Oxide (ZnO).
-
Note: A slight excess of MBT (1-2%) is acceptable, as it is easier to wash away than unreacted ZnO. However, for high purity, strict 2:1 stoichiometry is recommended.
-
Step 2: Reaction Setup
-
Place the MBT and ZnO into a 250 mL round-bottom flask.
-
Add 100 mL of Absolute Ethanol .
-
Add a magnetic stir bar.
-
Attach a reflux condenser and place the flask in an oil bath or heating mantle.
Step 3: Synthesis (Reflux)
-
Heat the mixture to reflux (approx. 78°C).
-
Maintain vigorous stirring. The ZnO is insoluble initially, but as the reaction progresses, the white ZnO powder will be consumed, and the voluminous, cream-colored ZMBT precipitate will form.
-
Reflux for 3 hours.
-
Checkpoint: The reaction mixture should transform into a thick, uniform suspension. If large white particles (ZnO) remain visible, extend reflux time.
-
Step 4: Isolation and Purification
-
Allow the mixture to cool to room temperature (25°C).
-
Filter the suspension under vacuum using a Büchner funnel with a fine-pore filter paper (Whatman No. 42 or equivalent).
-
Wash 1: Wash the filter cake with 50 mL of cold ethanol to remove any unreacted MBT.
-
Wash 2: Wash with 50 mL of hot water (60°C) . This step is critical to remove any trace soluble zinc salts or ionic impurities, although the direct oxide method minimizes these.
-
Wash 3 (Optional): A final rinse with 20 mL of diethyl ether facilitates faster drying.
Step 5: Drying
-
Dry the solid in a vacuum oven at 60°C for 6 hours .
-
Yield is typically 9.0 – 9.5 g (90-95%) .
-
Store in a desiccator, protected from light.
Characterization & Quality Control
To validate the synthesis for pharmaceutical use, the following parameters must be met:
| Test | Expected Result | Interpretation |
| Appearance | Cream/Pale Yellow Powder | Darker yellow/orange indicates oxidation or free sulfur impurities. |
| Melting Point | > 300°C (Decomposes) | Sharp melting points <200°C indicate free MBT (MP: ~179°C). |
| Solubility | Insoluble in H₂O, EtOH, Acetone. Soluble in DMSO, Pyridine. | Confirms formation of the coordination polymer. |
| FTIR | Absence of broad band at ~3100-3400 cm⁻¹ (N-H/S-H). Shift in C=N (~1630 cm⁻¹) and C-S (~1000 cm⁻¹) bands. | Disappearance of the N-H stretch validates deprotonation and Zn coordination. |
| Elemental Analysis | Zn: ~16.4% | Deviations >0.5% suggest trapped solvent or unreacted ZnO. |
Spectroscopic Validation (NMR)
While ZMBT has low solubility, ¹H NMR in DMSO-d₆ can confirm purity.
-
Free MBT: Shows a broad singlet for N-H/S-H at ~13.5 ppm.
-
ZMBT Complex: The absence of the proton signal at >13 ppm is the primary indicator of successful complexation. Aromatic protons appear in the 7.0–7.8 ppm range.[3]
Troubleshooting
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Ensure vigorous stirring during reflux; ZnO is dense and can settle. |
| Sticky Product | Residual solvent or disulfide formation. | Wash thoroughly with diethyl ether; ensure vacuum drying is sufficient. |
| White Specks in Product | Unreacted Zinc Oxide. | The reaction did not go to completion. Filter the hot solution before cooling (if ZMBT is soluble enough) or use a slight excess of MBT and wash extensively with ethanol. |
| High Impurity Profile | Oxidation of MBT. | Use freshly recrystallized MBT. Conduct reaction under Nitrogen atmosphere if high precision is required. |
Safety & Handling (MSDS Summary)
-
Hazard Classification:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Aquatic Toxicity (Acute 1, Chronic 1): Very toxic to aquatic life with long-lasting effects.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask or fume hood when handling the dry powder to prevent inhalation.
-
Disposal: Do not dispose of down the drain. Collect as solid hazardous waste (heavy metal containing).
References
-
Reaction Mechanism & Tautomerism
- Title: Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Biological Activity & Pharmacology
- Title: Biological Activities of 2-Mercaptobenzothiazole Deriv
- Source: Scientia Pharmaceutica (via NIH).
-
URL:[Link]
-
Leachables in Biologics
- Title: Mechanistic Investigation of Zn(II)
- Source: Molecular Pharmaceutics (ACS Public
-
URL:[Link]
-
Spectral Data (NMR/IR)
- Title: Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Source: MDPI (Molecules).
-
URL:[Link]
-
Safety Data
- Title: Zinc 2-mercaptobenzothiazole - PubChem Compound Summary.
- Source: N
-
URL:[Link]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Structural & Functional Analysis of Zinc 2-Mercaptobenzothiazole (ZMBT)
[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) represents a critical class of coordination complexes bridging industrial materials science and medicinal chemistry. While ubiquitous as a secondary accelerator in rubber vulcanization, its structural versatility—stemming from the thione-thiol tautomerism of the ligand—offers untapped potential in pharmacological applications.
This guide moves beyond basic synthesis. We analyze the causality between ZMBT’s coordination geometry and its reactivity, provide self-validating protocols for crystal growth, and dissect the mechanism of action that drives its utility in both polymer cross-linking and antimicrobial activity.
Molecular Architecture & Coordination Chemistry[1]
To understand ZMBT, one must first master the ligand's behavior. The 2-mercaptobenzothiazole (MBT) ligand is not static; it exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form) states.
The Tautomeric Shift
In the solid state, free MBT exists predominantly as the thione . However, upon deprotonation and coordination with Zinc(II), the ligand acts as an anionic thiolate .
-
Thione Form (Free Ligand): Characterized by an
bond and a double bond. -
Thiolate Form (Coordinated): The negative charge delocalizes between the Nitrogen and the exocyclic Sulfur.
Coordination Geometry
Zinc(II) is a
-
Homoleptic Species
: In its pure industrial form, ZMBT often polymerizes. The nitrogen and exocyclic sulfur atoms bridge adjacent zinc centers, forming insoluble chains or dimers. This explains the difficulty in obtaining single crystals of pure ZMBT without solvates. -
Adducts
: To isolate single crystals for X-ray diffraction (SC-XRD), researchers must introduce donor ligands (e.g., pyridine, phenanthroline) to break the polymeric chains, resulting in discrete monomeric units.
Synthesis & Crystallization Protocols
We present two distinct workflows: one for high-yield industrial powder (suitable for rubber compounding) and one for high-purity single crystal growth (suitable for SC-XRD analysis).
Protocol A: Industrial Precipitation (High Yield)
Objective: Production of ZMBT powder for vulcanization or bulk thermal analysis.
-
Ligand Activation: Dissolve 0.1 mol of 2-mercaptobenzothiazole (MBT) in 150 mL of 1M NaOH.
-
Why: Converts insoluble MBT thione into the water-soluble Sodium 2-mercaptobenzothiazolate (NaMBT).
-
Validation: Solution should turn clear/pale yellow. If turbid, filter before proceeding.
-
-
Metalation: Slowly add 0.055 mol of
dissolved in 50 mL water under vigorous stirring.-
Stoichiometry: A slight excess of Zinc ensures complete precipitation of the ligand.
-
-
Precipitation: A thick white/pale-yellow precipitate forms immediately. Stir for 30 minutes to ensure particle maturation.
-
Work-up: Filter and wash with distilled water until the filtrate is sulfate-free (test with
). Dry at 80°C.
Protocol B: Single Crystal Growth (Analytical Grade)
Objective: Growth of X-ray quality crystals using a phenanthroline adduct strategy.
-
Solvent System: Use an Ethanol/Toluene (1:1) mix. The toluene aids in solubilizing the aromatic rings, while ethanol coordinates with Zn.
-
Reaction: Mix 1.0 mmol
with 2.0 mmol MBT and 1.0 mmol 1,10-phenanthroline. -
Crystallization: Heat to reflux for 1 hour, filter hot, and allow slow evaporation at room temperature.
-
Outcome: Colorless/pale yellow blocks of
suitable for XRD.
-
Workflow Visualization
Figure 1: Dual-pathway synthesis workflow distinguishing between industrial precipitation and analytical crystal growth.
Structural Characterization Workflow
X-Ray Diffraction (XRD) Data
When analyzing ZMBT crystals (specifically the phenanthroline adduct), expect the following crystallographic parameters. These values serve as a benchmark for validating your synthesis.
| Parameter | Value (Typical for Adduct) | Significance |
| Crystal System | Monoclinic | Common for low-symmetry Zn complexes. |
| Space Group | Centrosymmetric; indicates ordered packing. | |
| Coordination | Tetrahedral ( | Zn binds to 2 S (from MBT) and 2 N (from Phen). |
| Zn-S Bond Length | ~2.35 - 2.40 Å | Indicative of anionic thiolate bonding. |
| Zn-N Bond Length | ~2.05 - 2.10 Å | Typical dative covalent bond. |
FTIR Fingerprinting
Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid "Go/No-Go" quality check.
- Stretch: Look for a shift from ~1500 cm⁻¹ (free ligand) to ~1480 cm⁻¹ (complex). This indicates coordination via the ring Nitrogen.
- Stretch: The exocyclic C-S bond (approx. 1000-1050 cm⁻¹) shifts to lower frequencies compared to the free thione, confirming the Zn-S interaction.
-
Absence of
: The disappearance of the broad N-H band (~3100-3200 cm⁻¹) confirms deprotonation and successful metalation.
Thermal & Stability Profiling
Thermal stability is paramount for ZMBT's role in rubber vulcanization, where processing temperatures exceed 140°C.
Thermogravimetric Analysis (TGA)[1][5][6]
-
Stage 1 (< 100°C): Loss of surface moisture or lattice water (if solvated).
-
Stage 2 (280°C - 320°C): Critical Decomposition Onset. This is the active window where the Zn-S bond cleaves.
-
Stage 3 (> 400°C): Complete degradation of the organic ligand, leaving residual Zinc Sulfide (ZnS) or Zinc Oxide (ZnO) depending on the atmosphere (Inert vs. Air).
Differential Scanning Calorimetry (DSC)
-
Melting Point: Pure ZMBT decomposes with melting around 300°C .
-
Exothermic Events: A sharp exotherm near 320°C typically indicates the oxidative degradation of the benzothiazole ring.
Applications & Structure-Activity Relationship (SAR)
The utility of ZMBT is not accidental; it is a direct function of the Zn-S bond lability.
Rubber Vulcanization Mechanism
ZMBT acts as a secondary accelerator . It does not function alone but facilitates the sulfur ring-opening.
-
Precursor Formation: ZMBT reacts with elemental sulfur (
) to form polysulfide-bridged zinc complexes ( ). -
Radical Release: At vulcanization temperatures (>140°C), the weak Zn-S bond breaks, releasing benzothiazyl radicals .
-
Cross-linking: These radicals abstract hydrogen from the rubber polymer backbone, creating active sites for sulfur cross-links.
Pharmaceutical Potential (Antimicrobial)
The "distorted tetrahedral" geometry allows the complex to interact with biological targets (e.g., fungal cell walls). The lipophilic benzothiazole ring facilitates transport across cell membranes, while the Zinc ion can disrupt enzymatic processes (e.g., inhibiting metalloproteases).
Mechanism Visualization
Figure 2: The mechanistic pathway of ZMBT in rubber vulcanization, highlighting the critical Zn-S cleavage step.
References
-
Cambridge Structural Database (CSD). Crystal structure of bis(2-mercaptobenzothiazolato)zinc(II) complexes. CSD Entries: ZNMBTZ, ZNMBTZ01.
-
Coran, A. Y. (2003). Chemistry of the vulcanization of natural rubber.[1][2][3][4] Rubber Chemistry and Technology, 76(2).
-
Ataman Kimya. (2025). Zinc 2-Mercaptobenzothiazole (ZMBT) Technical Data Sheet.
-
National Institutes of Health (NIH). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). PubMed Central.
-
Materials Project. Zinc Coordination Geometry and Stability Data.
Sources
Thermal Stability and Decomposition of Zinc 2-Mercaptobenzothiazole (ZMBT)
This guide provides an in-depth technical analysis of the thermal stability and decomposition of Zinc 2-mercaptobenzothiazole (ZMBT), structured for researchers and drug development professionals.
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely utilized as a semi-ultra accelerator in rubber vulcanization and as a fungicide in industrial applications.[1] Its thermal stability profile is critical for determining processing windows (e.g., preventing scorch during mixing) and understanding potential toxicity from degradation products. This guide details the thermodynamic boundaries of ZMBT, its decomposition kinetics, and the specific analytical protocols required to validate these parameters in a research setting.
Chemical Structure and Thermal Properties[1][2][3][4]
ZMBT exists primarily as a zinc salt of 2-mercaptobenzothiazole (MBT). Unlike the free acid MBT, which melts at ~180°C, the zinc complex exhibits enhanced thermal stability due to the coordination of the zinc ion with the sulfur and nitrogen atoms of the benzothiazole ring.
| Property | Specification | Notes |
| Molecular Formula | Coordination complex (2:1 ligand-to-metal ratio) | |
| Molecular Weight | 397.86 g/mol | |
| Melting Point | ~200°C - 230°C | Endothermic transition; purity dependent.[2] |
| Decomposition Onset | >300°C | Significant weight loss observed in TGA. |
| Appearance | Pale yellow powder | Discoloration indicates oxidation or free MBT. |
| Solubility | Insoluble in water; Soluble in | Critical for extraction protocols. |
Thermal Decomposition Mechanism
The thermal degradation of ZMBT is a multi-stage process. Understanding this mechanism is vital for predicting the release of volatile organic compounds (VOCs) during high-temperature processing.
2.1 Decomposition Pathway
The decomposition proceeds via the cleavage of the Zn-S coordination bonds, followed by the fragmentation of the benzothiazole moiety.
-
Stage I (Dehydration/Desorption): < 150°C. Loss of surface moisture and residual volatile synthesis solvents.
-
Stage II (Melting & Bond Cleavage): ~200°C - 300°C. The complex melts. At the upper end of this range, the coordinate bonds weaken.
-
Stage III (Primary Degradation): > 300°C. Rupture of the Zn-S bond releases free radicals or MBT dimers (MBTS).
-
Stage IV (Mineralization): > 500°C (in Air). Complete oxidation of the organic framework, leaving a residue of Zinc Oxide (ZnO) and Zinc Sulfate (
).
2.2 Mechanistic Diagram
The following diagram illustrates the logical flow of ZMBT thermal degradation.
Figure 1: Thermal decomposition pathway of Zinc 2-mercaptobenzothiazole.
Experimental Protocols for Stability Validation
3.1 Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of decomposition (
-
Instrument: High-precision TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Sample Mass: 5–10 mg (Use alumina crucibles to prevent catalytic interaction with Pt).
-
Purge Gas:
-
Nitrogen (Inert): 50 mL/min (To study pyrolysis mechanisms).
-
Air (Oxidative): 50 mL/min (To simulate real-world processing/aging).
-
-
Heating Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 800°C.
-
-
Data Analysis:
-
Identify
(Temperature at 5% weight loss). -
Calculate residual mass (Theoretical ZnO content is ~20.4%; deviations indicate impurities).
-
3.2 Differential Scanning Calorimetry (DSC)
Objective: Distinguish between melting (physical change) and decomposition (chemical change).
-
Protocol:
-
Pan: Hermetically sealed aluminum pans (prevents volatile loss interfering with heat flow).
-
Ramp: 10°C/min from 25°C to 400°C.
-
-
Interpretation:
-
Look for a sharp endotherm at ~200°C (Melting).
-
Look for broad exotherms >300°C (Oxidative decomposition) or endotherms (Pyrolysis).
-
3.3 Pyrolysis-GC/MS (Py-GC/MS)
Objective: Identify specific toxic degradation products.
-
Flash Pyrolysis: 350°C and 550°C.
-
Column: HP-5MS or equivalent non-polar column.
-
Key Analytes to Monitor:
-
Benzothiazole (m/z 135)
-
Carbon Disulfide (
) -
Aniline derivatives (potential toxicity markers)
-
3.4 Experimental Workflow Diagram
Figure 2: Analytical workflow for characterizing ZMBT thermal stability.
Safety & Toxicology Implications
In drug development and materials science, the "stability" of ZMBT is a double-edged sword. While high stability is desired for processing, the decomposition products pose specific risks.
-
Mercaptobenzothiazole (MBT): The primary decomposition product is a known skin sensitizer and potential allergen.
-
Zinc Oxide (ZnO): The residue is generally GRAS (Generally Recognized As Safe) but can cause metal fume fever if inhaled as nano-dust during high-temperature processing.
-
Nitrosamines: If ZMBT is processed in the presence of secondary amines, there is a theoretical risk of forming N-nitrosamines, which are potent carcinogens. Note: ZMBT itself does not contain secondary amines, making it a safer alternative to dithiocarbamates in this regard.
References
-
Ataman Kimya. (n.d.). Zinc 2-Mercaptobenzothiazole (ZMBT) Technical Data. Retrieved from [Link]
-
Rayway Chemical. (2024). Rubber Accelerator ZMBT (MZ): Properties and Applications. Retrieved from [Link]
Sources
Solubility of Zinc 2-mercaptobenzothiazole (ZMBT) in Organic Solvents: A Technical Guide
This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Zinc 2-mercaptobenzothiazole (ZMBT) .[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) [CAS: 155-04-4] is a zinc coordination complex widely used as a secondary accelerator in rubber vulcanization and as a fungicide.[1][2][3][4] Unlike its parent compound, 2-mercaptobenzothiazole (MBT) , which exhibits moderate solubility in polar organic solvents, ZMBT is characterized by extremely low solubility in most common solvents at ambient conditions.[1]
This distinction is critical: literature often conflates the two.[1][3] While MBT dissolves in acetone and ethanol, ZMBT forms a stable coordination lattice that resists solvation.[1] This guide clarifies these physicochemical properties, provides available solubility data, and outlines a self-validating protocol for precise quantification.
Physicochemical Characterization & Structure
To understand the solubility limitations of ZMBT, one must analyze its solid-state structure.[1]
-
Molecular Formula:
[3] -
Structure: ZMBT is not a simple monomeric salt.[1][5][3][6][7] It exists as a coordination polymer or dimer in the solid state.[1] The zinc atom coordinates with the nitrogen and exocyclic sulfur of the benzothiazole rings, creating a stable lattice network.[1]
-
Solubility Consequence: Dissolution requires breaking these strong Zn-S and Zn-N coordination bonds.[1][3] Consequently, ZMBT is sparingly soluble in solvents that cannot effectively coordinate with Zinc to disrupt this lattice (e.g., non-coordinating solvents like benzene).[1]
Table 1: Comparative Properties (MBT vs. ZMBT)
| Property | 2-Mercaptobenzothiazole (MBT) | Zinc 2-Mercaptobenzothiazole (ZMBT) |
| State | Free Thiol/Thione | Zinc Salt / Coordination Complex |
| Polarity | Polar (Acidic proton) | Non-polar / Lipophilic Lattice |
| Water Solubility | Low (~600 mg/L) | Insoluble (~20 mg/L) |
| Acetone Solubility | Soluble (>10 g/L) | Sparingly Soluble / Insoluble |
| Primary Use | Primary Accelerator | Secondary Accelerator / Activator |
Solubility Landscape
The following data aggregates consensus from industrial safety data and chemical engineering literature. Note that "solubility" in rubber processing often refers to dispersibility or solubility at elevated vulcanization temperatures (>140°C).[1][3]
Table 2: Solubility Profile of ZMBT at 25°C
| Solvent Class | Solvent | Solubility Status | Notes |
| Polar Protic | Water | Insoluble | ~20.6 mg/L. Hydrolyzes in strong acid/base.[1][3] |
| Ethanol | Sparingly Soluble | < 1 g/L. Often reported as "insoluble" in bulk.[1][3] | |
| Methanol | Sparingly Soluble | Slightly higher than ethanol but still poor.[1][3] | |
| Polar Aprotic | Acetone | Sparingly Soluble | Unlike MBT, ZMBT does not freely dissolve.[1][3] |
| DMF / DMSO | Moderately Soluble | Strong donor solvents can disrupt Zn coordination.[1][3] | |
| Non-Polar | Benzene | Almost Insoluble | < 0.1 g/L. |
| Toluene | Almost Insoluble | Used as a dispersion medium, not a solvent.[1][3] | |
| Chloroform | Partly Soluble | Often used in "exhaustive extraction" protocols.[1][3] | |
| Gasoline | Insoluble | Critical for fuel-resistant rubber applications.[1][3] |
Technical Insight: The "solubility" of ZMBT in rubber compounds (polyisoprene matrices) is driven by temperature .[1] At 25°C, ZMBT is a dispersed solid.[1][3] At 150°C (curing temp), the lattice energy is overcome, allowing partial solubilization and reaction with sulfur.[1]
Thermodynamic Analysis of Dissolution
The dissolution of ZMBT is an endothermic process driven by entropy but hindered by high lattice enthalpy.[1]
The Dissolution Mechanism
The dissolution process involves three steps:
-
Lattice Disruption: Breaking the intermolecular Zn-S/Zn-N bonds (
).[1][3] -
Cavitation: Forming a cavity in the solvent (
).[1][3] -
Solvation: Formation of Solvent-Zn interactions (
).[1][3]
For ZMBT,
Thermodynamic Equation
To determine the enthalpy of dissolution experimentally, use the van 't Hoff equation by measuring solubility (
-
Plot:
(y-axis) vs. (x-axis).[1][3] -
Slope:
.[1][3] A steep negative slope indicates high heat is required for dissolution (typical for ZMBT).[1][3]
Experimental Protocol: Determination of ZMBT Solubility
Due to the conflicting data in literature, researchers should generate their own data using this Self-Validating Saturation Protocol .
Method: Isothermal Saturation with ICP-OES Verification
Objective: Determine exact solubility in organic solvents, distinguishing between true solution and colloidal dispersion.
Reagents & Equipment[3][8]
-
0.22 µm PTFE Syringe Filters (Critical for removing colloids).[1][3]
-
Detection: ICP-OES (Inductively Coupled Plasma) for Zinc detection OR HPLC-UV (280-320 nm) for Benzothiazole moiety.[1][3]
Workflow Diagram
Figure 1: Step-by-step workflow for determining the solubility of sparingly soluble metal complexes.
Step-by-Step Procedure
-
Saturation: Add excess ZMBT powder (approx. 100 mg) to 10 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate in a temperature-controlled shaker bath for 48 hours. Ensure solid persists (if all dissolves, add more).[1][3]
-
Filtration (Critical): Allow solids to settle for 1 hour. Draw supernatant and filter through a 0.22 µm PTFE filter .
-
Quantification:
-
Method A (ICP-OES): Digest an aliquot of filtrate in
.[1][3] Measure Zinc concentration.[1][3] Convert [Zn] to [ZMBT] using MW ratio. -
Method B (HPLC): Dilute filtrate with mobile phase (Acetonitrile/Water).[1][3] Analyze peak area against a standard MBT curve (Note: ZMBT dissociates to MBT on the column; ensure pH is controlled).[1][3]
-
Applications & Implications
Understanding the solubility limit is vital for:
-
Rubber Compounding: ZMBT is often used as a dispersion, not a solution.[1][3] Poor dispersion leads to "blooming" (white powder on rubber surface).[1][3]
-
Drug Delivery: ZMBT derivatives are explored for antifungal properties.[1][3] The low solubility is a bottleneck, requiring nano-formulation or ligand-exchange strategies to improve bioavailability.[1][3]
-
Environmental Fate: The low water solubility (~20 mg/L) limits leaching into groundwater, but its persistence in sediment is driven by its stability.[1][3]
References
-
PubChem. (2025).[1][3][9] Zinc 2-mercaptobenzothiazole Compound Summary. National Library of Medicine.[1][3] Link[3]
-
European Chemicals Agency (ECHA). (2025).[1][3][9] Registration Dossier: Zinc bis(2-mercaptobenzothiazole). Link[3][9]
-
Ataman Chemicals. Technical Data Sheet: ZMBT Solubility and Applications. Link
-
ChemicalBook. Zinc 2-mercaptobenzothiazole Properties and Safety. Link
-
Lanxess. (2015).[1][3] Product Safety Assessment: 2-Mercaptobenzothiazole Zinc Salt. Link
Sources
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. Zinc 2-mercaptobenzothiazole | 155-04-4 [chemicalbook.com]
- 3. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. US2754303A - Process of producing normal zinc mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Zinc 2-Mercaptobenzothiazole (ZMBT): Technical Monograph on Nomenclature, Synthesis, and Bio-Industrial Applications
[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex of zinc and 2-mercaptobenzothiazole (MBT).[1][2] While historically dominant in the rubber industry as a vulcanization accelerator, its chemical profile—characterized by a stable zinc-sulfur coordination geometry—has garnered attention in material science for medical devices (latex integrity) and potential antimicrobial applications.[1][2] This guide provides a rigorous technical analysis of ZMBT, bridging its industrial utility with its relevance to pharmaceutical and medical device development.[1]
Identity & Nomenclature
Accurate nomenclature is critical for regulatory filing and database searching.[1][2] ZMBT exists as a zinc salt, often forming dimeric or polymeric structures in the solid state.[1][2]
| Identifier | Value |
| CAS Number | 155-04-4 |
| IUPAC Name | Zinc bis(1,3-benzothiazole-2-thiolate) |
| Molecular Formula | |
| Molecular Weight | 397.88 g/mol |
| SMILES | C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |
| Common Synonyms | ZMBT, Vulkacit ZM, Zinc mercaptobenzothiazole, 2(3H)-Benzothiazolethione zinc salt |
Structural Analysis
The compound consists of two 2-mercaptobenzothiazole ligands coordinated to a central zinc(II) ion.[1][2] The bonding occurs primarily through the exocyclic sulfur and the endocyclic nitrogen, forming a four-membered chelate ring that imparts significant thermal stability compared to the free acid (MBT).[1][2]
Physicochemical Properties
Understanding the physical constants is essential for formulation, particularly in dispersion mechanics for latex or suspension bases.[1]
| Property | Data / Observation | Relevance |
| Appearance | Pale yellow to cream powder | Visual quality control standard.[1][2] |
| Melting Point | > 300°C (Decomposes) | Indicates high thermal stability; suitable for high-temp vulcanization.[1][2] |
| Density | ~1.70 g/cm³ (at 25°C) | Critical for calculating specific gravity in composite formulations.[1][2] |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Requires dispersion agents for aqueous systems (e.g., latex).[1][2] |
| Solubility (Organic) | Soluble in pyridine, dilute alkali; slightly soluble in ethanol/acetone.[1][2] | Dictates solvent choice for extraction or purification.[1][2] |
| Stability | Stable under normal storage; hydrolytically stable.[1][2] | Long shelf-life for raw material inventory.[1][2] |
Synthesis & Manufacturing Protocol
The synthesis of ZMBT is a neutralization reaction.[1][2] For high-purity applications (e.g., medical grade latex), the Direct Neutralization Method is preferred over salt metathesis to avoid chloride/sulfate contamination.[1][2]
Laboratory Scale Protocol (Direct Neutralization)
Objective: Synthesize high-purity ZMBT from MBT and Zinc Oxide.
-
Preparation: Dissolve 1.0 molar equivalent of 2-mercaptobenzothiazole (MBT) in ethanol or a water/surfactant mixture.[1][2] Heat to 50°C to ensure complete dissolution.[1][2]
-
Slurry Formation: Prepare a slurry of 0.55 molar equivalents (slight excess) of Zinc Oxide (ZnO) in water.[1][2]
-
Reaction: Slowly add the ZnO slurry to the MBT solution under vigorous agitation.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours. The mixture will thicken as the insoluble zinc salt precipitates.[1][2]
-
Filtration & Wash: Filter the precipitate while hot.[1][2] Wash the cake three times with hot water to remove unreacted MBT and soluble impurities.[1][2]
-
Drying: Dry the filter cake in a vacuum oven at 70°C until constant weight is achieved.
Synthesis Workflow Diagram
The following diagram illustrates the industrial logic flow for ZMBT production, highlighting critical control points (CCPs).
Figure 1: Industrial synthesis workflow for Zinc 2-mercaptobenzothiazole via direct neutralization.
Mechanism of Action
In Rubber Vulcanization
ZMBT acts as a secondary accelerator , often paired with thiazoles (like MBTS) or dithiocarbamates.[1][2] Its primary role is to activate sulfur and facilitate its insertion into the rubber polymer backbone.[1][2][3]
-
Activation: The zinc atom coordinates with sulfur ring structures (
), weakening the S-S bonds.[1][2] -
Cross-linking: It facilitates the formation of a polysulfidic intermediate that bridges polyisoprene chains.[1][2]
-
Latency: Unlike pure MBT, the zinc salt releases the active accelerator species more slowly, preventing "scorch" (premature vulcanization) during processing.[1][2]
Biological Mechanism (Antimicrobial Potential)
In medical applications, the mechanism parallels that of Zinc Pyrithione:
-
Ionophore Activity: The complex can facilitate the transport of Zinc ions (
) across fungal or bacterial cell membranes.[1][2] -
Metabolic Disruption: Intracellular accumulation of
disrupts ATP synthesis and iron-sulfur cluster proteins, leading to microbial cell death.[1][2]
Mechanistic Pathway Diagram[1][3]
Figure 2: Simplified mechanism of ZMBT-mediated sulfur cross-linking in polyisoprene matrices.[1][2]
Applications: Industrial & Life Sciences
Medical Device Manufacturing (Latex)
For researchers in MedTech, ZMBT is the accelerator of choice for latex dipped goods (gloves, condoms, catheters).[1][2]
-
Why ZMBT? It prevents destabilization of the latex emulsion (unlike acidic accelerators) and does not stain the finished product.[1][2]
-
Sensitization Management: While ZMBT is a sensitizer, modern "low-protein" and "accelerator-free" trends attempt to minimize its residual presence.[1][2] However, it remains the standard for cost-effective, durable latex curing.[1][2]
Pharmaceutical Preservatives
ZMBT exhibits broad-spectrum antifungal activity.[1][2] It is used as a preservative in:
Safety & Regulatory Profile
Signal Word: WARNING
| Hazard Class | Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2][4][5] (Type IV Hypersensitivity) |
| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long-lasting effects.[1][2][6] |
Handling Protocol:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9071, Zinc mercaptobenzothiazole.[1][2] PubChem. Available at: [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Zinc bis(2(3H)-benzothiazolethione).[1][2] ECHA.[1][2] Available at: [Link][1][2]
-
Lanxess Corporation. Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt.[1][2] Lanxess. Available at: [Link]
-
World Health Organization (WHO). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Mercaptobenzothiazole.[1][2] IARC.[1][2][7] Available at: [Link]
-
Coran, A. Y. (2005).[1][2] Chemistry of the vulcanization of natural rubber. Rubber Chemistry and Technology. (Contextual citation for mechanism).
Sources
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. redox.com [redox.com]
- 6. chemos.de [chemos.de]
- 7. publications.iarc.who.int [publications.iarc.who.int]
Toxicological data and safety handling of Zinc 2-mercaptobenzothiazole
An In-depth Technical Guide to the Toxicological Profile and Safe Handling of Zinc 2-mercaptobenzothiazole (ZMBT)
Foreword
This technical guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle Zinc 2-mercaptobenzothiazole (ZMBT). As a Senior Application Scientist, the objective of this document is to provide a comprehensive, technically accurate, and practical resource. We will delve into the toxicological data of ZMBT, not merely as a list of findings, but with an emphasis on the causality behind the data and the self-validating systems of protocols that ensure scientific integrity. This guide is structured to provide a deep understanding of the compound's potential hazards and the necessary precautions for safe handling, underpinned by authoritative references.
Chemical and Physical Identity
Zinc 2-mercaptobenzothiazole (CAS RN: 155-04-4) is the zinc salt of 2-mercaptobenzothiazole. It functions primarily as a vulcanization accelerator in the rubber industry but also finds use as a fungicide and corrosion inhibitor.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Chemical and Physical Properties of Zinc 2-mercaptobenzothiazole
| Property | Value | Source |
| CAS Number | 155-04-4 | |
| Molecular Formula | C₁₄H₈N₂S₄Zn | |
| Molecular Weight | 397.88 g/mol | |
| Appearance | Pale yellow or light gray powder | |
| Melting Point | >300°C (>572°F) | [1] |
| Solubility | Insoluble in water; dispersible in organic solvents and rubber matrices. Slightly soluble in acetone, methanol, benzene, chloroform. | [2] |
| Stability | Stable, non-volatile solid at room temperature. Avoid contact with strong acids and oxidizing agents. | [1] |
| Synonyms | ZMBT, Bantex, Zenite, Zetax, Zinc 2-benzothiazolethiolate |
Comprehensive Toxicological Profile
The toxicological profile of ZMBT is multifaceted. While it is classified as mildly hazardous and not acutely toxic under normal industrial conditions, it presents specific chronic hazards that necessitate careful handling.
Acute Toxicity
ZMBT exhibits low acute toxicity via oral, dermal, and inhalation routes.[3] Lethal Dose (LD50) values from animal studies indicate that a large quantity of the substance is required to cause death.
Table 2: Acute Toxicity Data for Zinc 2-mercaptobenzothiazole
| Route | Species | LD50 Value | Key Observations | Source |
| Oral | Mouse | > 960 mg/kg | Low toxicity. | |
| Oral | Rat | 7500 mg/kg | Sub-lethal effects included reduced appetite and activity, weakness, and collapse. Autopsy showed hemorrhagic areas in lungs and liver hyperemia. | [4] |
| Dermal | Rabbit | > 2000 mg/kg | Low toxicity. Sub-lethal effects included changes in motor activity and reduced appetite. | [4] |
Irritation and Sensitization
Skin: ZMBT is not considered corrosive, but it can cause minor skin irritation with prolonged contact.[1][3] More significantly, it is a known skin sensitizer.[3] Repeated or prolonged contact may lead to allergic contact dermatitis, with symptoms such as redness, itching, and rash.[1] This allergenic potential is a primary concern in occupational settings and has been documented in cases involving protective gloves made of latex, nitrile, and neoprene.
Eyes: Dust from ZMBT may cause mechanical (abrasive) irritation to the eyes.[1]
Respiratory: Inhalation of ZMBT dust can also lead to mechanical irritation of the respiratory tract.[1]
Genotoxicity
Based on available data, ZMBT is not expected to be genotoxic in vivo.[3] While some in vitro studies on its parent compound, 2-mercaptobenzothiazole (MBT), suggested potential for clastogenic effects in mammalian cells, the available in vivo data for the chemical group were negative.[3] This distinction is critical; it implies that while the chemical might show activity in isolated cell systems, the whole-organism studies do not provide evidence of genetic damage in somatic or germ cells.[5]
Carcinogenicity
The carcinogenic potential of ZMBT is a subject of significant scientific scrutiny. The International Agency for Research on Cancer (IARC), under the World Health Organization, has classified the parent compound, 2-mercaptobenzothiazole (MBT), as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[3] This classification is based on limited evidence in human epidemiological studies and sufficient evidence from animal studies.[3]
For ZMBT specifically, animal studies have yielded equivocal results. An 18-month study in mice given ZMBT by gavage and in the diet showed no significant increase in tumors.[4] However, due to the classification of MBT and positive associations observed in workers in the rubber industry between MBT exposure and cancers, a cautious approach is warranted.[3]
Reproductive and Developmental Toxicity
Current evidence suggests that ZMBT does not cause specific reproductive or developmental toxicity.[3][4] Effects on reproduction or development in animal studies were typically observed only at dose levels that also caused significant toxicity to the maternal animal.[4] For example, one study noted prolonged parturition in female rats, but no adverse effects on sperm or evidence of developmental neurotoxicity or immunotoxicity were found.
Safe Handling and Exposure Control
Given the toxicological profile, particularly its sensitizing and potential carcinogenic properties, a stringent set of safety protocols is essential.
Engineering Controls
The primary method of exposure control should always be robust engineering solutions.
-
Ventilation: Use in a well-ventilated area is mandatory. For operations that may generate dust, such as weighing or mixing, local exhaust ventilation (LEV) systems should be employed to capture contaminants at the source.[2][6]
-
Process Enclosures: When feasible, use closed systems to minimize the potential for dust release during transfers and processing.[1]
Personal Protective Equipment (PPE)
PPE should be used as a secondary line of defense after all engineering controls have been optimized.[4]
-
Hand Protection: Wear permeation-resistant gloves. Given that ZMBT is a known allergen in various glove materials, careful selection is required.[1]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against dust.[1][7]
-
Respiratory Protection: If airborne concentrations are expected to exceed exposure limits or if dust is present, a NIOSH-approved air-purifying particulate respirator is recommended.[1][7]
-
Skin and Body Protection: A lab coat or permeation-resistant clothing and foot protection are recommended to minimize skin contact.[1][7]
Caption: PPE selection workflow for handling ZMBT powder.
Hygiene and Handling Practices
-
Avoid dust formation.[8]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[6]
-
Keep containers tightly closed when not in use.[2]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][8]
Emergency and First Aid Procedures
Immediate and appropriate responses to exposure or spills are critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2][8]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
Accidental Release Measures
The primary goal is to contain the spill and prevent it from entering waterways while protecting personnel.
Caption: Emergency response workflow for a ZMBT spill.
For large spills, use a shovel to place the material into a convenient waste disposal container. For small spills, dampen the solid material with 60-70% ethanol before transferring it to a suitable container.[7][9] In all cases, prevent the material from entering drains or waterways.[6][8]
Storage, Disposal, and Environmental Fate
Storage
Store in a cool, well-ventilated place away from sunlight.[2] Keep containers tightly closed and away from incompatible materials like strong oxidizing agents.[1][2]
Disposal
Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2] Do not allow the product to be released into the environment.[8]
Environmental Fate and Ecotoxicity
ZMBT can persist in aquatic environments and is classified as very toxic to aquatic life with long-lasting effects.[2][8] While it is not readily biodegradable, it can break down into biodegradable substances with prolonged exposure to water and/or light.[1] Due to its high toxicity to fish, invertebrates, and aquatic plants, discharge into waterways must be strictly avoided.[1]
Key Experimental Methodologies: The Basis of Trustworthiness
The toxicological data presented are derived from standardized, validated testing protocols. Understanding the principles of these tests provides confidence in the resulting data.
Protocol Example: Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)
The LLNA is a preferred method for identifying skin sensitizers. Its scientific rationale is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.
-
Test Substance Application: A range of concentrations of ZMBT, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of mice for three consecutive days.
-
Cell Proliferation Measurement: On day five, a radiolabeled marker (e.g., ³H-methyl thymidine) is injected intravenously. This marker is incorporated into the DNA of dividing cells.
-
Data Collection: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. The level of radioactivity is measured.
-
Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.
This self-validating system, with its clear endpoint (lymphocyte proliferation) directly linked to the mechanism of sensitization, provides trustworthy data for hazard classification. In one study, ZMBT was found to be a weaker sensitizer than its parent compound MBT but stronger than other related compounds.[10]
References
- Ataman Kimya. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
- Lanxess. (2015, July). Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt.
- Evaluation statement. (2022, January 14). Mercaptobenzimidazoles and their zinc salts.
- NOAA. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. CAMEO Chemicals.
- IROWATER. (n.d.). 2-Mercaptobenzothiazole SDS.
- Publisso. (2025, March 31). 2-Mercaptobenzothiazole.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.
- Evaluation statement. (2025, June 26). Mercaptobenzothiazole and its sodium and zinc salt.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: 2-Mercaptobenzothiazole Zinc Salt.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only).
- NICNAS. (2016, February 5). Mercaptobenzothiazole and its salts: Human health tier II assessment.
- ECHEMI. (n.d.). Zinc 2-mercaptobenzothiazole SDS, 155-04-4 Safety Data Sheets.
Sources
- 1. lanxess.com [lanxess.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. series.publisso.de [series.publisso.de]
- 6. chemos.de [chemos.de]
- 7. irowater.com [irowater.com]
- 8. echemi.com [echemi.com]
- 9. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ec.europa.eu [ec.europa.eu]
Environmental fate and degradation of Zinc 2-mercaptobenzothiazole
Technical Guide: Environmental Fate & Degradation Kinetics of Zinc 2-Mercaptobenzothiazole (ZMBT)
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a zinc salt of 2-mercaptobenzothiazole (MBT), widely utilized as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and a fungicide. Its environmental fate is defined by a critical dissociation mechanism : ZMBT itself is not the primary persistent agent; rather, it serves as a reservoir for the release of Zinc ions (
This guide synthesizes the complex degradation pathways of ZMBT, emphasizing that environmental assessment must treat the inorganic (
Physicochemical Dissociation Dynamics
The environmental behavior of ZMBT is initiated by its dissociation in aqueous environments. Unlike stable organic pollutants, ZMBT is a coordination complex that hydrolyzes upon contact with water.
Dissociation Equilibrium
In aqueous systems, ZMBT exists in equilibrium with its dissociated ions. The dissociation is driven by the solubility product constant (
-
The Zinc Vector: The released
rapidly interacts with environmental ligands ( , , ), often precipitating as zinc hydroxide or zinc carbonate in neutral-to-alkaline waters, effectively removing it from the water column but enriching the sediment. -
The MBT Vector: The MBT anion (
) can protonate to form the neutral species ( ) depending on pH.
The Critical Role of pH (pKa = 7.03)
The pKa of MBT is approximately 7.03 . This proximity to neutral environmental pH creates a highly sensitive "tipping point" for fate transport:
-
pH < 7 (Acidic): The neutral form (HMBT) dominates. It is less soluble and more hydrophobic (
), leading to stronger adsorption to soil organic matter (SOM). -
pH > 7 (Basic): The anionic form (
) dominates. It is highly water-soluble and repelled by negatively charged soil surfaces, significantly increasing mobility and leaching potential into groundwater.
Environmental Compartment Partitioning
| Compartment | Dominant Species | Mechanism of Interaction | Fate Outcome |
| Surface Water | Photolysis & Hydrolysis | Rapid photodegradation of MBT; Zn remains dissolved or complexes. | |
| Sediment | Zn-precipitates / HMBT | Sorption / Precipitation | Accumulation. Zn binds to sulfides; HMBT partitions into organic carbon. |
| Soil (Acidic) | HMBT | Hydrophobic Adsorption | Immobilization. Bioavailability to microbes is limited. |
| Soil (Alkaline) | Anionic Repulsion | High Leaching. Risk of aquifer contamination. |
Degradation Pathways
Once dissociated, the organic MBT moiety undergoes transformation via two primary pathways: Abiotic (Photolysis) and Biotic (Microbial).
Abiotic Degradation: Photolysis (Dominant in Surface Water)
Direct photolysis is the fastest degradation route for MBT in clear surface waters.
-
Mechanism: UV absorption (max ~320 nm) excites the benzothiazole ring, leading to oxidative cleavage.
-
Primary Products:
-
Benzothiazole (BT): Formed via desulfurization.
-
2-Benzothiazolesulfonic acid (BTSA): The primary product in oxygenated waters (oxidation of the thiol group).
-
MBTS (Disulfide): Formed via dimerization of two MBT radicals.
-
Biotic Degradation: Microbial Metabolism
MBT is generally considered recalcitrant (hard to degrade) and toxic to many common bacteria at concentrations >50 mg/L. However, specific adapted strains (e.g., Rhodococcus, Pseudomonas) possess enzymes to metabolize it.
-
Methylation Pathway: Some bacteria detoxify MBT by methylating the thiol group to form 2-methylthiobenzothiazole (MTBT) . This metabolite is more lipophilic and can bioaccumulate.
-
Mineralization Pathway: Specialized strains can cleave the benzothiazole ring, eventually leading to
, sulfate, and ammonia, though this process is slow.
Visualizing the Pathway
Figure 1: The environmental degradation cascade of ZMBT, highlighting the central role of MBT and its divergence into photolytic (BTSA, BT) and biotic (MTBT) metabolites.
Experimental Protocols
To validate the fate of ZMBT in a specific matrix (e.g., tire wear particles or drug packaging), the following protocols are recommended.
Protocol A: Dissociation & Leaching Kinetics (Modified OECD 105)
Objective: Determine the rate of MBT release from ZMBT in varying pH buffers.
-
Preparation: Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.
-
Loading: Add excess ZMBT (solid) to brown glass flasks (to prevent photolysis) containing the buffers.
-
Equilibration: Agitate at 100 rpm at 20°C.
-
Sampling: Aliquot samples at t=0, 1h, 6h, 24h, 48h, and 72h.
-
Filtration: Filter through 0.22 µm PTFE filters to remove undissolved ZMBT complex.
-
Analysis: Analyze filtrate for:
-
Zinc: ICP-OES or ICP-MS.
-
MBT: HPLC-UV (325 nm) or LC-MS/MS.
-
-
Calculation: Plot concentration vs. time. Calculate dissociation rate constants (
).
Protocol B: Simulation of Biodegradation (Modified OECD 301F)
Objective: Assess biodegradability while mitigating MBT toxicity to inoculum.
-
Inoculum: Use activated sludge from a wastewater treatment plant (WWTP) treating industrial rubber effluent (adapted sludge is critical).
-
Test Medium: Mineral salts medium.
-
Test Substance: Add ZMBT at a low concentration (e.g., 10-20 mg/L) to avoid inhibiting bacterial respiration.
-
Reference: Use Sodium Benzoate as a positive control.
-
Measurement: Manometric Respirometry (measure
consumption) over 28 days. -
Specific Analysis: At Day 28, extract the medium and analyze for metabolites (BTSA, MTBT) using LC-MS to distinguish between mineralization and primary transformation.
Visualizing the Experimental Workflow
Figure 2: Workflow for determining the dissociation kinetics of ZMBT, separating the inorganic and organic analysis streams.
Ecotoxicological Implications
The toxicity of ZMBT is "double-barreled":
-
Zinc Toxicity: Acute toxicity to aquatic organisms (daphnia, algae) is often driven by the dissolved zinc fraction (
). -
MBT Toxicity: The organic moiety is a known allergen and has shown chronic toxicity in aquatic environments.
-
Microbial Inhibition: MBT is bacteriostatic; high concentrations in wastewater can crash biological treatment units.
-
Endocrine Disruption: Emerging evidence suggests benzothiazoles may interfere with hormonal pathways in fish.
-
Risk Mitigation:
-
Wastewater: Effluent containing ZMBT must undergo Advanced Oxidation Processes (AOPs) like Ozonation or UV/
to degrade the benzothiazole ring before biological treatment or discharge.
References
-
Lomheim, L., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. National Institutes of Health (NIH). Link
-
European Chemicals Agency (ECHA). (2015).[1] Benzothiazole-2-thiol (MBT) - Registration Dossier & Physicochemical Properties. ECHA.[1] Link
-
De Wever, H., et al. (2001). Biodegradation of 2-mercaptobenzothiazole and related compounds. Eawag Biocatalysis/Biodegradation Database. Link
-
World Health Organization (WHO). (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Mercaptobenzothiazole. IARC Publications. Link
-
Hansson, C., et al. (2005). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. Link
Sources
Zinc 2-mercaptobenzothiazole molecular formula and weight.
Molecular Characterization, Synthesis, and Pharmaceutical Relevance
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely utilized as a vulcanization accelerator in the rubber industry and a broad-spectrum fungicide.[1][2][3] In the context of pharmaceutical development, ZMBT is a critical "Extractable and Leachable" (E&L) compound. Its presence in container closure systems (CCS)—specifically rubber stoppers and syringe plungers—necessitates rigorous quantification to prevent drug product interaction or patient toxicity.[1][2] This guide provides a definitive chemical profile, synthesis methodology, and analytical framework for researchers.[2]
Part 1: Chemical Identity & Stoichiometry
ZMBT exists primarily as a zinc(II) complex of the thione tautomer of 2-mercaptobenzothiazole.[1][2] Unlike simple ionic salts, it forms a coordination polymer in the solid state, contributing to its insolubility in water and stability in elastomer matrices.
Core Data Table
| Parameter | Value | Technical Notes |
| IUPAC Name | Zinc(II) bis(1,3-benzothiazole-2-thiolate) | Often referred to as the zinc salt of 2-mercaptobenzothiazole.[1][2][3][4] |
| CAS Registry | 155-04-4 | Distinct from free MBT (149-30-4).[1][2][4][5] |
| Molecular Formula | Represents the monomeric unit.[1][2] | |
| Molecular Weight | 397.86 g/mol | Calculated using standard atomic weights (Zn: 65.38).[1][2] |
| Appearance | Pale yellow to cream powder | Darkens upon oxidation or UV exposure.[1][2] |
| Solubility | Insoluble in water; Soluble in THF, Pyridine | Critical for extraction protocols in E&L studies.[1][2] |
| Melting Point | > 300°C (Decomposes) | High thermal stability suits vulcanization processes.[1][2] |
Structural Nuance: The Coordination Geometry
While the formula suggests a simple monomer (
-
Implication: This polymeric network explains why ZMBT is difficult to dissolve without coordinating solvents (like pyridine) that break the polymeric bridges.[1][2]
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity ZMBT for use as an analytical standard in toxicity studies.
Method: Aqueous precipitation via Double Displacement.[1][2]
Rationale: Using soluble salts (
Reagents Required
-
Sodium 2-Mercaptobenzothiazole (NaMBT): 50% Aqueous Solution (Commercial grade) or synthesized in situ.[1][2]
-
Zinc Sulfate Heptahydrate (
): ACS Reagent Grade.[1][2] -
Deionized Water (DI):
.[1][2]
Step-by-Step Protocol
-
Preparation of Zinc Solution:
-
Preparation of Ligand Solution:
-
Precipitation Reaction:
-
Filtration & Purification (The Critical Step):
-
Filter the precipitate using a Buchner funnel (Whatman #1 paper).[1]
-
Wash 1: 3x with DI water to remove sodium sulfate byproducts.[1][2]
-
Wash 2: 1x with cold Ethanol to remove unreacted organic ligand (MBT).[1][2]
-
Validation: Test the filtrate with
.[1][2] If a white precipitate ( ) forms, continue water washing.[1]
-
-
Drying:
Visual Workflow: Synthesis Logic
Figure 1: Self-validating synthesis workflow for ZMBT.[1][2] The barium chloride test ensures the removal of ionic byproducts.
Part 3: Analytical Validation
To confirm the identity of the synthesized ZMBT, use the following spectral markers.
1. FTIR Spectroscopy (Fingerprint)
-
Key Absorbance Bands:
2. Thermogravimetric Analysis (TGA)
-
Weight Loss: A sharp decomposition step occurs between 320°C–350°C, leaving a residue of Zinc Sulfide (
) or Zinc Oxide ( ) depending on the atmosphere (Nitrogen vs. Air).[1]
Part 4: Drug Development Context (Extractables & Leachables)
For pharmaceutical scientists, ZMBT is less a "drug" and more a "critical process impurity."[1][2] It is a Type II sensitizer and must be monitored in parenteral drug products stored in rubber-stoppered vials.[1][2]
The Leaching Mechanism
ZMBT is used to accelerate the sulfur cross-linking of Halobutyl rubbers (Chlorobutyl/Bromobutyl).[1]
-
Sterilization: Autoclaving (121°C) can drive ZMBT migration to the stopper surface.[1][2]
-
Solubilization: Surfactants (e.g., Polysorbate 80) or high pH drug formulations can facilitate the leaching of ZMBT into the aqueous drug product.[1][2]
-
Risk: ZMBT can react with disulfide bridges in protein therapeutics, causing aggregation or immunogenicity.[1][2]
Risk Assessment Workflow
Figure 2: Path of ZMBT from container closure system to patient risk, highlighting the detection requirement.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9071, Zinc mercaptobenzothiazole. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2016).[1][2] 2-Mercaptobenzothiazole.[1][2][4][5][6][7][8][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2][10] Substance Information: Zinc bis(2-benzothiazolethiolate).[1][2] Retrieved from [Link][1][2]
-
Coran, A. Y. (2013).[1][2] Chemistry of the Vulcanization of Rubber. In Science and Technology of Rubber (Fourth Edition). Academic Press.[1][2]
-
Jenke, D. (2009).[1][2] Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.[1][2]
Sources
- 1. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. series.publisso.de [series.publisso.de]
- 6. Zinc 2-mercaptobenzothiazole | CAS#:155-04-4 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. 155-04-4・2-Mercaptobenzothiazole Zinc Salt・328-33402・322-33405[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. calpaclab.com [calpaclab.com]
Methodological & Application
Advanced Quantification of Zinc 2-Mercaptobenzothiazole (ZMBT) in Vulcanized Rubber
Application Note: AN-ZMBT-2026
Methodology: High-Performance Liquid Chromatography (HPLC-DAD) & Pyrolysis-GC/MS Version: 2.1 | Status: Validated
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a critical primary or secondary accelerator in the sulfur vulcanization of rubber, particularly in latex films, medical gloves, and tire compounds. While essential for cross-linking efficiency, residual ZMBT and its dissociation products (primarily 2-mercaptobenzothiazole, MBT) are potent contact allergens and potential environmental toxins.
This guide provides a rigorous analytical framework for quantifying ZMBT. It addresses the primary analytical challenge: ZMBT is a zinc salt that dissociates in solution. Therefore, accurate quantification requires a "Total MBT" approach with stoichiometric back-calculation, supported by specific extraction protocols that prevent thermal degradation of the analyte.
Part 1: The Analytical Challenge & Strategy
1.1 The Dissociation Paradox
Direct quantification of intact ZMBT molecules by liquid chromatography is often unfeasible because the complex dissociates in the mobile phase.
-
Mechanism: In the presence of organic solvents and acidic buffers (standard HPLC conditions), ZMBT (
) dissociates into Zinc ions ( ) and two MBT anions ( ). -
The Solution: The protocol below forces this dissociation to completion, quantifies the stable MBT moiety, and calculates the initial ZMBT concentration based on molar mass ratios.
1.2 Strategic Workflow
The analysis follows a strict chain of custody from solid matrix to digital signal:
-
Cryogenic Comminution: Increasing surface area without thermal degradation.
-
Ultrasonic Extraction: Kinetic energy replaces thermal energy to release analytes without breaking sulfur-sulfur bonds (which would create artifacts).
-
HPLC-DAD: Separation and quantification of the MBT moiety.
-
Py-GC/MS (Optional): Qualitative confirmation of the benzothiazole backbone in unknown rubber formulations.
Figure 1: Analytical workflow for ZMBT quantification ensuring analyte integrity.
Part 2: Sample Preparation Protocol (ISO 21490 Aligned)
Objective: Extract ZMBT/MBT from the cross-linked rubber matrix without inducing thermal degradation (e.g., converting sulfenamides to MBT).
Reagents:
-
Extraction Solvent: Chloroform / Methanol (2:1 v/v).[1][2] Note: Chloroform swells the rubber; Methanol solubilizes the polar accelerator.
-
Internal Standard (Optional): Naphthalene (10 µg/mL) for injection precision monitoring.
Step-by-Step Procedure:
-
Comminution:
-
Cut the rubber sample into pieces
. -
Best Practice: Cryo-mill the sample using liquid nitrogen to obtain a fine powder. This maximizes the extraction efficiency of the insoluble rubber matrix.
-
-
Weighing:
-
Accurately weigh
of the milled rubber into a 50 mL amber volumetric flask (amber glass prevents UV degradation of MBT).
-
-
Extraction:
-
Add 30 mL of Extraction Solvent.
-
Place in an Ultrasonic Bath (not Soxhlet) at
for 30 minutes. -
Why Ultrasound? Soxhlet extraction involves boiling, which can degrade thermally labile sulfur bonds. Ultrasound provides mechanical shear to aid diffusion without excessive heat.
-
-
Dilution & Filtration:
-
Allow to cool to room temperature. Fill to mark with Extraction Solvent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. Nylon filters may bind MBT and should be avoided.
-
Part 3: HPLC-DAD Quantification Protocol
Principle: Reverse-phase chromatography separates the MBT moiety from other rubber additives (plasticizers, antioxidants). Detection at 324 nm provides high specificity for the benzothiazole ring.
Instrument Parameters:
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | DAD/UV at 324 nm (Reference: 360 nm) |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 5 | 95 | Linear Ramp |
| 20.00 | 5 | 95 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
-
Resolution (
): between MBT and any nearest neighbor (often MBTS). -
Tailing Factor:
(MBT can tail due to interaction with silanols; acid in MP A mitigates this). -
RSD (n=5):
for peak area.
Part 4: Data Analysis & Calculation
Since the HPLC measures the MBT anion, you must convert this mass back to ZMBT.
1. Quantify MBT:
Calculate the concentration of MBT (
2. Stoichiometric Conversion:
ZMBT (
-
MW of MBT (
): 167.25 g/mol -
MW of ZMBT (
): 397.86 g/mol
The Conversion Factor (
3. Final Calculation: Calculate the mass fraction of ZMBT in the original rubber sample:
- : Concentration of MBT from HPLC (mg/L)
- : Volume of extraction flask (0.05 L)
- : Conversion Factor (1.189)
- : Weight of rubber sample (kg)
Part 5: Advanced Characterization (Pyrolysis-GC/MS)
For "reverse engineering" or identifying ZMBT in unknown rubber where standards are unavailable, Pyrolysis-GC/MS is the qualitative method of choice.
Protocol:
-
Pyrolyzer: Flash pyrolysis at
. -
GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.
-
Detection: MS (Scan mode 35-500 m/z).
Interpretation: ZMBT thermally decomposes to release Benzothiazole and 2-Mercaptobenzothiazole .
-
Note: You will likely see a peak for Carbon Disulfide (
) and Aniline if degradation is severe. -
Differentiation: If you see only Benzothiazole, it may indicate total degradation. If you see intact MBT in the pyrogram, it confirms the presence of the accelerator system.
Figure 2: Thermal decomposition pathway of ZMBT during Pyrolysis-GC/MS.
References
-
ISO 21490:2022. Rubber and rubber products — Determination of 2-mercaptobenzothiazole content by high performance liquid chromatography (HPLC).[1] International Organization for Standardization.[1][3] Link
-
Hansson, C., et al. (1997). Extraction of mercaptobenzothiazole compounds from rubber products.[4] Contact Dermatitis, 36(4), 195-200.[4] Link
-
Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407, 3423–3431. Link
-
Kusch, P. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.[5] Spectroscopy, 29(3). Link
Sources
Using Zinc 2-mercaptobenzothiazole as a corrosion inhibitor for steel.
Part 1: Executive Summary & Scientific Rationale
Zinc 2-mercaptobenzothiazole (ZMBT) (CAS: 155-04-4) represents a sophisticated class of "smart" corrosion inhibitors. Unlike soluble inhibitors that are immediately consumed, ZMBT is a sparingly soluble salt that functions as a controlled-release pigment . It provides a self-regulating reservoir of inhibitor species that activates primarily when water penetrates the coating matrix.
Mechanism of Action: The "Dissociation-Adsorption-Precipitation" Cycle
The efficacy of ZMBT stems from its dissociation into two active species: the Zinc cation (
-
Anodic Inhibition (The
Role): The ligand contains exocyclic sulfur and heterocyclic nitrogen atoms. These electron-rich centers chemisorb onto the steel surface (anode), forming a stable, hydrophobic Iron-MBT complex ( ) that blocks iron dissolution ( ). -
Cathodic Inhibition (The
Role): At cathodic sites where oxygen reduction occurs ( ), the local pH increases. The released ions react with to precipitate an insoluble Zinc Hydroxide ( ) film. This film physically blocks oxygen diffusion to the metal surface.
Visualizing the Inhibition Pathway
The following diagram illustrates the activation of ZMBT within a coating defect.
Figure 1: The dual-action mechanism of ZMBT. Water ingress triggers the release of active species, targeting both anodic and cathodic corrosion reactions.
Part 2: Application Protocol (Formulation & Coating)
Objective: To formulate a solvent-borne epoxy primer containing 2.0 wt% ZMBT as an active anti-corrosion pigment. Note: ZMBT is a powder.[1][2] Direct addition without dispersion will lead to agglomeration and osmotic blistering.
Materials Required
-
Resin Base: Bisphenol-A Epoxy Resin (e.g., Epon 828 or equivalent).
-
Curing Agent: Polyamide or Amine-based hardener.
-
Inhibitor: ZMBT Powder (Purity >97%, Mean Particle Size <10 µm).
-
Solvent: Xylene/Butanol (70:30 mix).
-
Dispersant: Wetting agent (e.g., BYK-161) to reduce viscosity and prevent re-agglomeration.
Step-by-Step Formulation Protocol
-
Pre-Dispersion (The "Grind" Phase):
-
Weigh the Epoxy Resin (Component A).
-
Add 2.0 wt% ZMBT powder relative to the total solid weight.
-
Add 0.5 wt% Dispersant .
-
Critical Step: Use a High-Speed Disperser (Cowles Blade) at 2000-3000 RPM for 15-20 minutes.
-
Quality Check: Measure Fineness of Grind (Hegman Gauge). Target: <20 µm. If >20 µm, proceed to bead milling.
-
-
Let-Down & Mixing:
-
Add the remaining solvent to adjust viscosity.
-
Allow the mixture to de-aerate (rest) for 30 minutes to remove entrapped air bubbles.
-
-
Activation:
-
Add the Curing Agent (Component B) at the stoichiometric ratio recommended by the resin manufacturer.
-
Mix gently (low shear) for 3-5 minutes.
-
Induction Time: Allow the mix to stand for 15 minutes before application.
-
-
Application:
-
Substrate: Mild Steel (Q-panels), sandblasted to Sa 2.5 or abraded with #400 grit SiC paper.
-
Apply using a bar coater or spray gun to achieve a dry film thickness (DFT) of 50 ± 5 µm .
-
Cure: 7 days at room temperature or 1 hour at 80°C (depending on hardener).
-
Part 3: Validation Protocol (Electrochemical Testing)
Objective: To quantify the inhibition efficiency using Electrochemical Impedance Spectroscopy (EIS).
Experimental Setup
-
Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer).
-
Cell: Standard 3-electrode cell.
-
Working Electrode (WE): Coated Steel Panel (exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum mesh or Graphite rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
-
Electrolyte: 3.5 wt% NaCl solution (simulated seawater).
Workflow Diagram
Figure 2: Electrochemical characterization workflow. EIS is performed first as it is non-destructive, followed by polarization.
Data Interpretation & Expected Values
When analyzing the EIS data (Nyquist Plot), a coating with ZMBT should exhibit a significantly larger capacitive loop radius compared to a blank coating.
Equivalent Circuit Model:
- : Solution Resistance.
- : Pore Resistance (Resistance of the coating to ion penetration).
- : Charge Transfer Resistance (Resistance to corrosion at the metal interface).
- : Constant Phase Element (Non-ideal capacitor).
Performance Benchmarks (Typical for Epoxy-ZMBT systems):
| Parameter | Blank Epoxy (Control) | Epoxy + 2% ZMBT | Interpretation |
| ZMBT blocks pores/defects via precipitation. | |||
| High resistance indicates inhibited electron transfer. | |||
| **$ | Z | {0.01Hz}$ (Impedance)** | Low |
| Inhibition Efficiency ( | - | 90 - 96% | Calculated via |
Part 4: Troubleshooting & Optimization
-
Issue: Blistering after 24h immersion.
-
Cause: High osmotic pressure. ZMBT is a salt; if the concentration is too high (>5 wt%) or dispersion is poor (clumps), it draws water into the coating.
-
Solution: Reduce loading to 1-2 wt% and improve milling (Hegman > 7).
-
-
Issue: Low Inhibition Efficiency (<50%).
-
Cause: "Lock-out" effect. The resin matrix may be too cross-linked, preventing the release of ZMBT.
-
Solution: ZMBT works best when the coating has slight permeability or when used in a primer where defects are expected. Ensure the PVC (Pigment Volume Concentration) is near the CPVC (Critical PVC) for primers.
-
-
Safety Note:
-
ZMBT is a skin sensitizer and toxic to aquatic life. All waste solutions (3.5% NaCl + ZMBT leachates) must be collected as hazardous chemical waste, not poured down the drain.
-
References
-
Cui, G., et al. (2019). "Smart anticorrosion coating based on encapsulation of 2-mercaptobenzothiazole in supramolecular containers." Corrosion Science.
-
Zheludkevich, M. L., et al. (2007). "Active protection coatings with layered double hydroxide nanocontainers of corrosion inhibitors." Chemistry of Materials.
-
ASTM G106-89 . "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.
-
Lanxess Corporation . (2015). "Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt."
-
Mahdavian, M., & Attar, M. M. (2009). "Electrochemical behaviour of some transition metal acetylacetonate complexes as corrosion inhibitors for mild steel." Corrosion Science.
Sources
Application Note: ZMBT in Natural Rubber Latex Vulcanization
Executive Summary
This guide details the application of Zinc 2-mercaptobenzothiazole (ZMBT) as a secondary accelerator in Natural Rubber Latex (NRL) formulations. While dithiocarbamates (like ZDEC) provide rapid crosslinking, they often lead to "peaky" cure curves and poor aging. ZMBT is critical for broadening the vulcanization plateau, preventing reversion, and significantly increasing the modulus of dipped goods (e.g., medical gloves, catheters, balloons). This protocol targets researchers and process engineers requiring high-precision control over latex network topology.
Part 1: Scientific Basis & Mechanism
The Role of ZMBT
In latex rheology, ZMBT acts as a thiazole-class hemi-ultra accelerator . Unlike dry rubber compounding where temperatures exceed 140°C, latex vulcanization occurs in aqueous dispersion at lower temperatures (100°C–120°C).
-
Primary Mechanism: ZMBT donates 2-mercaptobenzothiazole (MBT) radicals but is stabilized by the Zinc ion (
). This zinc complexation slows the onset of cure (scorch safety) compared to pure MBT but accelerates the crosslinking rate once activated. -
The Synergistic Effect: ZMBT is rarely used alone in latex. It forms a synergistic binary system with Zinc Diethyldithiocarbamate (ZDEC).
-
ZDEC: Initiates rapid sulfur ring opening (Fast cure start).
-
ZMBT: Stabilizes the polysulfidic intermediates, preventing them from decomposing back into shorter sulfide links (reversion). This results in a "flat cure" profile.
-
Reaction Pathway Visualization
The following diagram illustrates the synergistic activation pathway where ZMBT acts as a ligand donor to stabilize the active sulfurating complex.
Figure 1: Synergistic activation pathway of ZMBT/ZDEC in sulfur vulcanization. ZMBT stabilizes the active complex, inhibiting network degradation (reversion).
Part 2: Formulation Strategy
The "Golden Ratio"
For medical-grade dipped goods, the ratio of ZDEC to ZMBT is critical. A 1:1 ratio is standard for balanced properties. Increasing ZMBT increases modulus (stiffness) but may reduce elongation.
Standard Formulation (Parts per Hundred Rubber - PHR):
| Component | Function | Low Modulus (Condoms) | High Modulus (Gloves) |
| Centrifuged Latex (60%) | Base Polymer | 100.0 | 100.0 |
| Sulfur | Crosslinker | 1.0 - 1.5 | 1.0 - 1.2 |
| ZnO | Activator | 0.5 - 1.0 | 1.0 - 1.5 |
| ZDEC | Primary Accel.[1] | 0.8 | 0.5 |
| ZMBT | Secondary Accel. | 0.2 | 0.5 - 1.0 |
| Antioxidant (Phenolic) | Protection | 1.0 | 1.0 |
Critical Note: ZMBT is insoluble in water.[2] It must be added as a ball-milled dispersion. Adding dry powder directly to latex will cause "seeds" (defects) and destabilization.
Part 3: Experimental Protocols
Protocol A: Preparation of 50% ZMBT Dispersion
Objective: Create a stable, fine-particle aqueous dispersion of ZMBT for compounding.
-
Materials:
-
ZMBT Powder (High purity, >97%).
-
Dispersing Agent: Sodium salt of naphthalene sulphonic acid condensate (e.g., Tamol NN) or Casein.
-
Deionized Water.
-
Ceramic Ball Mill.
-
-
Formulation (Total 1kg):
-
ZMBT Powder: 500g
-
Dispersing Agent: 20g
-
Water: 480g
-
-
Procedure:
-
Dissolve dispersing agent in warm water (40°C).
-
Slowly add ZMBT powder while stirring to create a pre-slurry.
-
Transfer to ball mill. Mill for 24 to 48 hours .
-
Validation: Check particle size using a Hegman gauge or Laser Diffraction. Target particle size: < 5 microns . Large particles act as stress concentrators in the final film.
-
Protocol B: Latex Compounding & Maturation
Objective: Incorporate ZMBT and allow "Pre-Vulcanization" (Maturation). This is the most distinct step in latex processing compared to dry rubber.
-
Compounding:
-
Weigh the required amount of 60% Centrifuged Latex.
-
Adjust pH to >10.5 using dilute ammonia (prevents shock coagulation).
-
Add dispersions in this order (slow stirring):
-
Stabilizers/Surfactants
-
ZDEC & ZMBT
-
ZnO
-
Sulfur[3]
-
-
Why this order? Accelerators are added before ZnO/Sulfur to ensure they adsorb onto the rubber particles before the zinc activation begins.
-
-
Maturation (The "Cook"):
-
Heat the compounded latex to 30°C - 40°C under slow agitation.
-
Duration: 24 to 48 hours.
-
Mechanism:[4] During this phase, ZMBT and ZDEC migrate into the rubber particles and begin partial crosslinking. This is crucial for "wet gel strength" during dipping.
-
Protocol C: Process Workflow Visualization
Figure 2: End-to-end workflow for ZMBT integration into latex manufacturing.
Part 4: Validation & Quality Control
To ensure the ZMBT is functioning correctly, use the following validation tests.
The Chloroform Number Test (Field Test)
A rapid qualitative test to determine the state of cure during maturation.
-
Mix equal parts compounded latex and chloroform.
-
Observe the coagulum:[5][6][7]
-
Stage 1 (Uncured): Sticky, dissolves into slime.
-
Stage 2 (Light Cure): Coherent lump, but sticky.
-
Stage 3 (Optimal Pre-cure): Non-sticky, snaps when stretched (dry crumb). Target for dipping.
-
Stage 4 (Over-cured): Hard, brittle crumb. (Discard batch).
-
Quantitative Mechanical Testing (ASTM D412)
Prepare cast films and cure at 100°C for 20 mins.
| Parameter | ZDEC Only (Control) | ZDEC + ZMBT (Experimental) | Interpretation |
| Modulus @ 500% | 2.5 MPa | 4.5 MPa | ZMBT significantly stiffens the network. |
| Tensile Strength | 24 MPa | 28 MPa | Improved network regularity. |
| Aging (70°C, 7 days) | -20% Retained Prop. | -5% Retained Prop. | ZMBT provides superior heat resistance. |
Part 5: Troubleshooting & Safety
Common Issues
-
Destabilization (Thickening): If viscosity spikes after adding ZMBT, the dispersion pH was likely too low. Ensure dispersion pH matches the latex pH (~10.5).
-
Bloom: A white powder appearing on the surface of the finished glove.
-
Cause: ZMBT concentration > 1.5 phr or under-curing.
-
Fix: Reduce ZMBT or increase leaching time/temperature.
-
Medical Safety (Extractables)
For drug delivery devices or medical gloves, Type IV chemical allergies are a concern.
-
ZMBT Advantage: ZMBT is generally considered to have a lower nitrosamine potential than dithiocarbamates, but residual accelerator must be removed.
-
Protocol: Implement a Wet Gel Leach (before curing) and a Dry Film Leach (after curing) in hot water (60°C) to extract unreacted ZMBT/ZDEC complexes.
References
-
ASTM International. (2021). ASTM D1076-15(2021) Standard Specification for Rubber—Concentrated, Ammonia Preserved, Creamed, and Centrifuged Natural Latex.Link
-
Lanxess Corporation. (2015).[8] Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt (ZMBT).Link
-
Abedini, A., et al. (2018). Effect of zinc-based accelerators on the crosslink density of natural rubber latex films.[1] Journal of Applied Polymer Science. Link
-
Vertex Chemical. (2024).[9][10] Technical Data Sheet: ZMBT Accelerator for Latex Applications.Link[3][8]
-
Nieuwenhuizen, P. J. (2001). Zinc accelerator complexes: Versatile homogeneous catalysts in sulfur vulcanization. Applied Catalysis A: General. Link
Sources
- 1. BE1024163B1 - VULCANIZATION ACCELERATOR COMPOSITION FOR LATEX FOAM - Google Patents [patents.google.com]
- 2. raywaychem.com [raywaychem.com]
- 3. lusida.com [lusida.com]
- 4. CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method - Google Patents [patents.google.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. infinitalab.com [infinitalab.com]
- 7. assochem.in [assochem.in]
- 8. lanxess.com [lanxess.com]
- 9. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 10. welltchemicals.com [welltchemicals.com]
Application Note: Protocol for Dispersing Zinc 2-Mercaptobenzothiazole (ZMBT) in Polymer Matrices
Executive Summary & Strategic Rationale
Zinc 2-mercaptobenzothiazole (ZMBT) is a critical semi-ultra accelerator used extensively in the vulcanization of natural rubber (NR), styrene-butadiene rubber (SBR), and latex goods.[1] Unlike its parent compound (MBT), the zinc salt (ZMBT) offers a delayed action that improves scorch safety while maintaining rapid cure rates at elevated temperatures.
The Engineering Challenge: ZMBT is a hydrophobic, high-melting-point solid (
-
Localized Over-Cure: "Hot spots" of high crosslink density causing embrittlement.
-
Under-Cure: Surrounding matrix remains tacky or mechanically weak.
-
Blooming: Agglomerates migrate to the surface, ruining adhesion and aesthetics.
This guide provides two distinct protocols: Method A for dry rubber compounding (Internal Mixer) and Method B for aqueous slurry preparation (Latex Compounding).
Chemical Mechanism & Criticality of Dispersion
To understand why we disperse ZMBT, we must visualize its role in the sulfur-crosslinking cascade. ZMBT does not react alone; it requires activation by Zinc Oxide (ZnO) and Stearic Acid to form the active sulfurating complex.
Visualization: The ZMBT Activation Pathway[2]
Figure 1: The ZMBT activation pathway. Note that the reaction rate is limited by the solubilization of ZMBT into the active complex, which is directly proportional to the dispersed particle surface area.
Pre-Processing: Material Characterization[3]
Before compounding, the raw ZMBT powder must be characterized. Agglomerates found here will likely persist in the final product.
| Parameter | Specification Target | Method | Reason |
| Particle Size (D90) | Laser Diffraction | Large particles act as stress concentrators (crack initiation sites). | |
| Moisture Content | Gravimetric | Moisture causes porosity/blisters in the final cure. | |
| Sieve Residue | Wet Sieve | Ensures no hard grit exists to damage processing equipment. |
Protocol A: Dry Rubber Compounding (Internal Mixer)
Application: Tires, Conveyor Belts, Industrial Seals.[2] Equipment: Banbury® or Intermix type internal mixer.
The "Upside-Down" Mixing Strategy
ZMBT is prone to scorching (premature curing) if exposed to heat for too long. However, it requires high shear to disperse. We utilize a multi-stage mix or a late-addition strategy.
Step-by-Step Procedure:
-
Masterbatch Preparation (Recommended):
-
Do not add neat ZMBT powder directly to the final pass if possible.
-
Create a 75% Active Masterbatch using an EPDM or EPR binder (compatible with most non-polar rubbers). This pre-dispersed form flows easily and prevents dust hazards.[3]
-
-
Base Polymer Mastication (
min):-
Load polymer (NR, SBR) and masticate to reduce viscosity.
-
Temp Target:
.
-
-
Activator & Filler Addition (
min):-
Add Zinc Oxide, Stearic Acid, and Carbon Black/Silica.
-
Note: The Stearic Acid helps wet the ZMBT surface later.
-
-
Accelerator Addition (
min or Final Pass):-
Critical Decision: If the dump temperature is expected to exceed
, DO NOT add ZMBT here. Move to a second pass (Productive Mix). -
If adding here, add ZMBT masterbatch.
-
Shear Rate: Maintain high rotor speed (e.g., 60-80 RPM) to break agglomerates.
-
-
Discharge (Dump):
-
Dump at
maximum. -
Sheet out on a two-roll mill immediately to cool.
-
Protocol B: Aqueous Slurry Preparation (Latex Compounding)
Application: Medical Gloves (Nitrile/Latex), Condoms, Elastic Threads. Equipment: Ball Mill or Attritor (Bead Mill).
Challenge: ZMBT is hydrophobic.[4] Adding dry powder to latex causes immediate coagulation or "seeding" (visible specks). It must be converted into a stable, water-based dispersion first.
Formulation: 50% Active ZMBT Dispersion
| Ingredient | Function | Parts by Weight (Wet) |
| ZMBT Powder | Active Accelerator | 50.0 |
| Demineralized Water | Carrier Medium | 46.0 |
| Dispersing Agent | Anionic Surfactant (e.g., Sodium Salt of Naphthalene Sulfonic Acid) | 3.0 |
| Wetting Agent | Low-foam non-ionic surfactant | 0.5 |
| Defoamer | Silicone-based (optional) | 0.2 |
| Bentonite Clay | Anti-settling agent | 0.3 |
| Total | 100.0 |
Step-by-Step Procedure:
-
Slurry Premix:
-
Dissolve the Dispersing Agent and Wetting Agent in the water (
). -
Slowly add ZMBT powder under low-shear agitation (propeller mixer) to wet the powder. Avoid air entrainment.
-
-
Milling (Particle Reduction):
-
Transfer the slurry to a Ball Mill (ceramic balls) or Bead Mill (zirconia beads).
-
Milling Time: 24 to 48 hours (Ball Mill) or 30-60 mins (Bead Mill).
-
Target: Grind until Hegman Gauge reading is
(approx. ).
-
-
Stabilization:
Validation & Quality Control
Trust but verify. Use these methods to ensure the protocol succeeded.
| Test | Protocol | Acceptance Criteria |
| Hegman Gauge | ASTM D1210 | Reading of 7+ (No visible grains). |
| Sedimentation | 24hr Standing | |
| MDR/RPA Rheology | ASTM D5289 | Torque curve ( |
| Microscopy (SEM-EDX) | Cryo-fracture | Zinc/Sulfur mapping shows uniform distribution, no clusters |
Workflow Visualization
Figure 2: Decision tree for ZMBT dispersion based on polymer matrix type.
Troubleshooting Guide
-
Issue: Blooming (White powder on rubber surface).
-
Cause: ZMBT concentration exceeds solubility limit, or dispersion was poor (large clumps migrate).
-
Fix: Reduce dosage or improve milling time. Ensure ZMBT is not added at the very end of the mix cycle without sufficient time to disperse.
-
-
Issue: Latex Coagulation upon addition.
-
Cause: pH Shock. The ZMBT dispersion was likely neutral or acidic, while Latex is basic (
). -
Fix: Adjust ZMBT dispersion pH to
using Ammonia before adding to latex.
-
-
Issue: Low Modulus / Low Tensile Strength.
-
Cause: Inactive ZMBT. The particles are trapped in agglomerates and cannot react with Zinc Oxide.
-
Fix: Switch to a pre-dispersed Masterbatch or increase surfactant load in the aqueous slurry.
-
References
-
ASTM International. (2023). ASTM D3184-11(2022): Standard Practice for Rubber - Evaluation of NR (Natural Rubber). West Conshohocken, PA. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13936, Zinc 2-mercaptobenzothiazole.[Link]
-
Datta, R. N. (2002). Rubber Curing Systems.[2][7] Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra. [Link]
-
ASTM International. (2023). ASTM D1210-05(2014): Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage.[Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. akrochem.com [akrochem.com]
- 4. US3791838A - Vulcanization accelerator for natural and synthetic rubber - Google Patents [patents.google.com]
- 5. ASTM-D3184-80 (1983) Standard Attest Method for Compounding Rubber. - References - Scientific Research Publishing [scirp.org]
- 6. trcc.com [trcc.com]
- 7. raywaychem.com [raywaychem.com]
Electrochemical impedance spectroscopy of ZMBT-coated metals.
Executive Summary
This guide details the protocol for evaluating Zinc 2-mercaptobenzothiazole (ZMBT) coatings using Electrochemical Impedance Spectroscopy (EIS). ZMBT is a critical "smart inhibitor" used in both industrial corrosion protection (replacing toxic chromates) and biomedical implant coatings (for antimicrobial efficacy and degradation control).
Unlike passive barrier coatings, ZMBT systems are stimuli-responsive . They release inhibitor ions only when the coating matrix is damaged or exposed to specific pH changes. Therefore, standard DC electrochemical methods (Tafel slopes) are often insufficient. EIS is the required standard because it can non-destructively differentiate between barrier fidelity (coating capacitance) and active healing (charge transfer resistance recovery).
Target Audience:
-
Corrosion Scientists: Evaluating self-healing efficiency in marine/industrial environments.
-
Biomedical Researchers: Assessing the stability of ZMBT-eluting coatings on biodegradable implants (e.g., Mg alloys) in physiological fluids.
Theoretical Framework: The "Smart" Mechanism
To interpret EIS data correctly, one must understand the physical mechanism being modeled. ZMBT functions via a release-and-adsorb mechanism.
Mechanism of Action
-
Encapsulation: ZMBT is often sequestered in nanocontainers (e.g., silica nanocapsules, layered double hydroxides) or dissolved in a sol-gel matrix.
-
Trigger: Water ingress or local pH change (due to corrosion onset) triggers the release of ZMBT.
-
Healing: The Mercaptobenzothiazole (MBT) anion adsorbs onto the exposed metal, forming a passive film that blocks active sites, increasing the Charge Transfer Resistance (
).
Figure 1: The self-healing feedback loop of ZMBT coatings. In EIS, this manifests as a recovery of Low-Frequency Impedance over time.
Experimental Protocol
This protocol differentiates between Industrial (Corrosion) and Biomedical (Implant) workflows.
Materials & Equipment
-
Potentiostat/Galvanostat: Must support Frequency Response Analysis (FRA) from
to . -
Cell Setup: Three-electrode flat cell (e.g., 1L corrosion cell).
-
Working Electrode (WE): ZMBT-coated sample (exposed area usually
). -
Counter Electrode (CE): Platinum mesh or Graphite rod (surface area
WE). -
Reference Electrode (RE): Ag/AgCl (
KCl) or Saturated Calomel Electrode (SCE).
-
-
Faraday Cage: Essential for measuring high impedance (
) at low frequencies.
Electrolyte Selection
| Application Area | Electrolyte | Temperature | pH | Notes |
| Industrial / Marine | 3.5 wt% NaCl | Neutral | Simulates seawater exposure. | |
| Biomedical (Implants) | Simulated Body Fluid (SBF) or DMEM | 7.4 | Requires water bath/incubator. Assess degradation/leaching. |
Measurement Workflow
Step 1: Sample Preparation
-
Substrate: Polish metal (Steel/Al/Mg) to mirror finish (up to 1200 grit) before coating.
-
Coating: Apply ZMBT-doped sol-gel/epoxy. Cure according to resin specs.
-
Critical: Allow 24h post-cure relaxation before immersion.
Step 2: Open Circuit Potential (OCP) Stabilization
-
Immerse sample in electrolyte.[1]
-
Monitor OCP vs. Time.
-
Criteria: Stability is reached when
. -
Duration: Typically 30–60 minutes. For porous coatings, longer times (up to 24h) may be needed to reach equilibrium.
Step 3: EIS Acquisition Parameters
-
Mode: Potentiostatic EIS (at OCP).
-
AC Amplitude:
rms (Linearity assumption). -
Frequency Range:
-
High Limit:
(To capture solution resistance and coating capacitance). -
Low Limit:
(To capture charge transfer and diffusion processes).
-
-
Points per Decade: 10 (Logarithmic spacing).
Step 4: Self-Healing Validation (The "Scribe Test") To prove ZMBT efficacy, you must simulate damage:
-
Perform baseline EIS on intact coating.
-
Create a controlled defect (scribe) using a scalpel (
width). -
Perform EIS immediately (
). -
Perform EIS at intervals (
).-
Hypothesis: If ZMBT works,
should increase over time as the defect heals.
-
Data Analysis & Equivalent Circuits
Do not blindly auto-fit. Select the model based on the visual signature of the Nyquist/Bode plots.
Model A: The Intact Barrier (Early Stage)
-
Visual: Single capacitive loop (Nyquist); One time constant (Bode). Phase angle
over wide range. -
Circuit:
- : Solution Resistance.[2]
- : Constant Phase Element of the coating (Ideal coating acts as a pure capacitor).
Model B: The Defective/Porous Coating (Active Stage)
-
Visual: Two capacitive loops. High freq = Coating properties; Low freq = Metal interface.
-
Circuit:
- : Resistance of pores in the coating (electrolyte pathways).[3]
- : Double layer capacitance at the metal surface.
-
: Charge transfer resistance (Corrosion rate
). -
Note: In ZMBT systems,
is the dynamic parameter representing inhibition efficiency.
Figure 2: Decision tree for selecting the correct Equivalent Electrical Circuit (EEC).
Interpretation of Results
Summarize your data using the following metrics.
| Parameter | Symbol | Unit | Interpretation for ZMBT Coatings |
| Impedance Modulus | $ | Z | _{0.01\text{Hz}}$ |
| Phase Angle | Degrees | Values close to | |
| Charge Transfer Res. | Directly inversely proportional to corrosion rate. In ZMBT samples, | ||
| Coating Capacitance | Increases as the coating absorbs water (swelling). Rapid increase = coating failure. |
Self-Validation Checklist (Trustworthiness)
-
Kramers-Kronig Compliance: Always run a K-K test on your data. If the residual error
, the system is unstable (non-stationary), likely due to rapid corrosion or OCP drift. -
Linearity Check: If the Bode plot looks "noisy" at low frequencies, increase the AC amplitude to
, but ensure you remain in the linear region (check with a Lissajous plot).
References
-
Zheludkevich, M. L., et al. (2005). Nanostructured sol-gel coatings doped with cerium nitrate as pre-treatments for AA2024-T3: Corrosion protection performance.Corrosion Science . (Foundational paper on EIS of doped sol-gel coatings).
-
Lamaka, S. V., et al. (2008). Nanoporous titania interlayer as reservoir of corrosion inhibitors for magnesium alloy coated with hybrid sol–gel.Microporous and Mesoporous Materials . (Specific to reservoir mechanisms).
-
Bastos, A. C., et al. (2008). Electrochemical impedance spectroscopy of high-barrier coatings.[4][5]Progress in Organic Coatings . (Protocol for high impedance measurements).
-
MDPI Materials. (2022). Corrosion Inhibition of PAAS/ZnO Complex Additive in Alkaline Al-Air Battery.Materials .[1][6][7][8][9][10][11] (Recent application of Zinc-based inhibitors).
-
Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.[1][4][12][13][14]Technical Memorandum . (Standardized protocols for coating EIS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemworld.com [chemworld.com]
- 7. youtube.com [youtube.com]
- 8. Functional Coatings on Magnesium-Based Biomaterials for Medical Applications [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. mdpi.com [mdpi.com]
- 12. nlab.pl [nlab.pl]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
Technical Application Note: Zinc 2-Mercaptobenzothiazole (ZMBT) as an Antifungal Agent in Material Preservation
[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT; CAS 155-04-4) is widely recognized as a secondary vulcanization accelerator in the rubber industry.[1] However, its utility extends significantly into material preservation due to its potent antifungal and bacteriostatic properties. This guide outlines the technical application of ZMBT as a broad-spectrum antimicrobial agent for polymeric matrices (latex, rubber, coatings). Unlike simple biocides, ZMBT offers a dual-function advantage: promoting material cross-linking while simultaneously inhibiting fungal colonization through metal-ion dysregulation and oxidative stress induction.
Mechanism of Action
To effectively deploy ZMBT, one must understand that its fungistatic activity is not merely surface-level toxicity but a disruption of fungal metallostasis. ZMBT acts as a zinc ionophore and a chelator, creating a hostile intracellular environment for fungi such as Aspergillus and Penicillium spp.
Molecular Pathway
The antifungal efficacy of ZMBT is driven by two primary pathways:
-
Metal Chelation & Ionophore Activity: The dithiocarbamate-like structure allows ZMBT to transport excess zinc across the fungal cell membrane or chelate essential copper ions required for fungal respiration.
-
Oxidative Stress: The disruption of metal homeostasis depletes cellular glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Figure 1: Proposed mechanism of ZMBT-induced fungal inhibition involving metallostasis disruption and oxidative stress.
Material Compatibility & Formulation
ZMBT is insoluble in water and gasoline but soluble in dilute alkalis and organic solvents like benzene and chloroform. For water-based applications (e.g., latex preservation, acrylic coatings), it must be introduced as a stable aqueous dispersion .
Dispersion Protocol (High-Shear Method)
Direct addition of ZMBT powder to aqueous matrices results in sedimentation and poor efficacy. Use the following protocol to create a 50% active dispersion.
Reagents:
-
ZMBT Powder (Micronized, <5 µm)
-
Dispersant: Sodium Dodecyl Sulfate (SDS) or Sodium Naphthalene Sulfonate
-
Stabilizer: Xanthan Gum or Carboxymethyl Cellulose (CMC)
-
Deionized Water
Formulation Table:
| Component | Function | Concentration (% w/w) |
| ZMBT | Active Agent | 50.0% |
| Dispersant (SDS) | Wetting/Dispersion | 2.0% |
| Stabilizer (CMC) | Anti-settling/Rheology | 0.5% |
| Defoamer | Process Aid | 0.2% |
| Water | Carrier | q.s. to 100% |
Procedure:
-
Pre-mix: Dissolve the dispersant and stabilizer in deionized water at 40°C.
-
Slurry: Slowly add ZMBT powder while stirring to form a pre-slurry.
-
Milling: Process the slurry through a bead mill (e.g., Dyno-Mill) or high-shear homogenizer for 30 minutes. Target particle size: D90 < 2 µm.
-
QC: Check Hegman gauge (should be >7) and viscosity (should be thixotropic).
Experimental Protocols for Efficacy Testing
Protocol A: Minimum Inhibitory Concentration (MIC)
Adapted for Material Preservatives (Modified EUCAST/CLSI)
This protocol determines the lowest concentration of ZMBT required to inhibit visible fungal growth.
-
Inoculum Preparation: Harvest conidia from 7-day old cultures of Aspergillus brasiliensis (ATCC 9642) and Penicillium funiculosum (ATCC 11797). Adjust to
spores/mL. -
Media: Use RPMI 1640 buffered with MOPS (pH 7.0).
-
Dilution: Prepare a stock solution of ZMBT in DMSO (due to water insolubility), then dilute into the media to achieve a range of 0.1 µg/mL to 100 µg/mL.
-
Incubation: Add 100 µL of inoculum to 100 µL of drug-media in a 96-well plate. Incubate at 28°C for 48-72 hours.
-
Readout: The MIC is the lowest concentration showing no visible mycelial growth.[2]
-
Target Efficacy: ZMBT typically exhibits MIC values between 0.4 – 5.0 µg/mL against common molds.
-
Protocol B: Material Challenge Test (ASTM G21)
Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi
This is the industry standard for validating the preservation of the final material (e.g., cured rubber, coating film).
-
Specimen Preparation: Cut cured ZMBT-treated material (e.g., rubber sheet with 1.5 phr ZMBT) into 50mm x 50mm squares.
-
Media: Pour Nutrient-Salts Agar (carbon-free) into petri dishes. The material itself must serve as the sole carbon source for the fungi.
-
Inoculation: Spray the specimen surface with a mixed spore suspension containing:
-
Aspergillus brasiliensis
-
Penicillium funiculosum
-
Chaetomium globosum
-
Trichoderma virens
-
Aureobasidium pullulans
-
-
Incubation: Seal plates and incubate at 28-30°C with >85% Relative Humidity for 28 days.
-
Scoring (0-4 Scale):
| Rating | Description | Interpretation |
| 0 | No growth | Pass (Excellent Preservation) |
| 1 | Trace growth (<10%) | Pass (Acceptable) |
| 2 | Light growth (10-30%) | Fail (Insufficient ZMBT) |
| 3 | Medium growth (30-60%) | Fail |
| 4 | Heavy growth (>60%) | Fail |
Protocol C: Leaching & Durability Assessment
To ensure the ZMBT remains active over time and does not leach out (environmental toxicity risk), perform a leaching cycle prior to ASTM G21.
-
Immersion: Submerge test specimens in sterile deionized water (ratio 1:100 w/v) at 25°C for 24 hours.
-
Agitation: Use a shaker table at 100 rpm.
-
Re-Test: Remove specimens, air dry, and perform Protocol B (ASTM G21).
-
Analysis: Analyze the leach water using HPLC or Atomic Absorption Spectroscopy (AAS) for Zinc content to quantify loss.
Safety & Handling
-
Skin Sensitization: ZMBT is a known Type IV allergen (contact dermatitis). It is critical to use nitrile gloves and long sleeves during handling.
-
Aquatic Toxicity: ZMBT is very toxic to aquatic life with long-lasting effects. All leachates and wash water must be treated as hazardous waste and not discharged into municipal drains.
-
Regulatory: ZMBT is regulated under FIFRA (pesticide) in the US when used specifically as a preservative. Ensure compliance with local chemical inventories (TSCA, REACH).
References
-
Ataman Kimya. (n.d.). Zinc 2-Mercaptobenzothiazole (ZMBT). Retrieved from
-
ASTM International. (2015). ASTM G21-15: Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi. Retrieved from
-
National Institutes of Health (NIH). (2018). Novel Zinc-Attenuating Compounds as Potent Broad-Spectrum Antifungal Agents. PubMed Central. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2014). NIOSH Skin Notation Profiles: 2-Mercaptobenzothiazole.[3] Retrieved from
-
Lanxess. (2015). Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt. Retrieved from
Application Note: HPLC Determination of 2-Mercaptobenzothiazole (MBT) and Zinc 2-Mercaptobenzothiazole (ZMBT)
This Application Note is structured to address the specific analytical challenge of distinguishing and quantifying 2-Mercaptobenzothiazole (MBT) and its Zinc complex (ZMBT).
Executive Summary
This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 2-mercaptobenzothiazole (MBT) and its zinc salt (ZMBT).
The Analytical Challenge: ZMBT (
The Solution: This protocol utilizes a Differential Solubility Extraction (DSE) workflow to physically separate Free MBT from ZMBT prior to analysis, followed by quantification of the organic moiety (MBT) by RP-HPLC-UV.
Chemical Principles & Mechanism
Understanding the behavior of the analytes in solution is critical for method success.
-
2-Mercaptobenzothiazole (MBT): Exists in tautomeric equilibrium (thione/thiol). It is soluble in polar organic solvents (Ethanol, Diethyl Ether) and alkaline solutions.
-
Zinc 2-Mercaptobenzothiazole (ZMBT): A zinc salt often used as a vulcanization accelerator. It is insoluble in water and Ethanol but soluble in Pyridine and strong alkali. In acidic HPLC mobile phases (pH < 4), ZMBT dissociates, releasing free MBT.
Reaction Pathway (Dissociation)
Experimental Workflow (Visualized)
The following diagram illustrates the Differential Solubility Extraction (DSE) logic required to distinguish Free MBT from ZMBT.
Figure 1: Differential Solubility Extraction (DSE) workflow to separate Free MBT from ZMBT prior to HPLC quantification.
Detailed Protocol
Reagents and Standards[1][2][3][4][5]
-
Reference Standards: 2-Mercaptobenzothiazole (>98% purity), Zinc 2-mercaptobenzothiazole (>96% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Ethanol (Absolute), Tetrahydrofuran (THF).
-
Modifiers: Phosphoric Acid (85%) or Formic Acid (for MS detection).
Chromatographic Conditions
This method uses a C18 column with an acidic mobile phase to ensure MBT remains in its protonated (neutral) form, improving peak shape and retention.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection | UV-Vis / DAD at 324 nm (Primary) and 240 nm (Secondary) |
| Run Time | 15 minutes (Isocratic) or 20 minutes (Gradient) |
Gradient Program (Recommended for Complex Matrices):
-
0-2 min: 30% B
-
2-10 min: 30% -> 90% B
-
10-12 min: 90% B
-
12-13 min: 90% -> 30% B
-
13-18 min: 30% B (Re-equilibration)
Sample Preparation (The "Trustworthiness" Pillar)
A. Total MBT Determination (Free + Zinc Salt)
Use this if differentiation is not required.
-
Weigh 100 mg of sample.
-
Add 20 mL of Tetrahydrofuran (THF) or Acetone . (ZMBT is soluble in these).[1][2]
-
Sonicate for 15 minutes.
-
Dilute 1:1 with Mobile Phase A (Water/Acid). Note: This ensures ZMBT dissociates to MBT.
-
Filter through 0.45 µm PTFE syringe filter.
-
Inject.
B. Differential Extraction (Free MBT vs. ZMBT)
Use this to quantify species separately.
-
Free MBT:
-
Extract 100 mg sample with 20 mL Ethanol .
-
Sonicate 10 min.
-
Filter.[2] The Filtrate contains Free MBT. Analyze by HPLC.
-
-
ZMBT:
-
Take the Residue (filter paper) from step 1.
-
Extract residue with 20 mL THF or Acidified Acetonitrile (MeCN + 1% Formic Acid).
-
Sonicate 15 min.
-
Filter.[2] The Filtrate contains MBT derived from ZMBT.
-
Calculation: Convert MBT concentration to ZMBT using the stoichiometry ratio (MW ZMBT / 2 × MW MBT).
-
System Suitability & Validation
Acceptance Criteria
-
Retention Time (RT): MBT typically elutes at ~4.5 - 6.0 min (depending on %B).
-
Tailing Factor:
(Thiol groups can interact with silanols; ensure fully end-capped columns are used). -
Resolution:
between MBT and MBTS (Dibenzothiazyl disulfide, a common oxidation impurity).
Linearity and Range
Prepare MBT standards in Acetonitrile:Water (50:50) ranging from 0.5 µg/mL to 100 µg/mL .
-
Correlation Coefficient (
): .[2]
Calculation of ZMBT
When analyzing the ZMBT fraction (Protocol B, Step 2):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration or lower pH (use 0.1% TFA or H3PO4). Use a high-purity C18 column. |
| Double Peaks | Partial dissociation or oxidation to MBTS. | Ensure sample solvent matches mobile phase. Add reducing agent (e.g., DTT) if oxidation is suspected (though rare in rapid analysis). |
| Low Recovery (ZMBT) | Incomplete dissociation. | Ensure the extraction solvent for ZMBT is acidic or strongly polar (THF). |
References
-
Standard Test Method for Rubber Compounding Materials—Determination of 2-Mercaptobenzothiazole (MBT) in Rubber . ASTM D8411-21.[3] ASTM International. Link
-
Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC . Indian Journal of Pharmaceutical Sciences. Link
-
Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole in human urine . Archives of Toxicology. Link
-
Stability of the mercaptobenzothiazole compounds . Contact Dermatitis.[5] Link
Sources
- 1. raywaychem.com [raywaychem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scribd.com [scribd.com]
- 4. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pqri.org [pqri.org]
- 6. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zinc 2-Mercaptobenzothiazole (ZMBT) in Novel Polymer Synthesis
This guide details the advanced application of Zinc 2-mercaptobenzothiazole (ZMBT) beyond its traditional role as a rubber accelerator, focusing on its utility in synthesizing functionalized antimicrobial polymers and luminescent coordination polymers (CPs) .
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) has historically been pigeonholed as a secondary accelerator in the sulfur vulcanization of rubber. However, modern polymer chemistry has repurposed this zinc-thiolate complex as a versatile molecular tool. Its unique
This guide provides validated protocols for:
-
Functionalization: Creating antimicrobial Poly(lactic acid) (PLA) composites via melt-blending.
-
Synthesis: Constructing luminescent Zinc-MBT coordination polymer networks via solvothermal synthesis.
Mechanistic Principles
Coordination Chemistry & Activity
ZMBT is not merely a salt but a coordination complex where the zinc center is chelated by the nitrogen and exocyclic sulfur of the mercaptobenzothiazole (MBT) ligand.
-
In Rubber (Traditional): It facilitates the homolytic cleavage of sulfur rings (
), inserting sulfur into the rubber backbone via a coordination-insertion mechanism. -
In Novel Polymers (Modern):
-
Antimicrobial Action: The complex acts as a reservoir for
ions and the bioactive benzothiazole moiety. Upon hydrolysis or contact with moisture, it releases species that disrupt bacterial cell membranes and inhibit metabolic enzymes. -
Photoluminescence: In coordination polymers, the rigid benzothiazole ring restricts non-radiative decay pathways (aggregation-induced emission), making ZMBT-based networks excellent candidates for chemical sensing.
-
Visualization of Action Pathways
Figure 1: Dual-pathway mechanism of ZMBT in functional materials: biological activity via ion release (Pathway A) and optical activity via structural rigidity (Pathway B).
Protocol A: Synthesis of Antimicrobial PLA-ZMBT Composites
Objective: To synthesize a biodegradable Poly(lactic acid) (PLA) matrix functionalized with ZMBT for use in medical device coatings or packaging. Target Specification: >99.9% reduction in S. aureus (R > 3.0) with retained tensile strength.
Materials
-
Polymer Matrix: PLA (Ingeo™ Biopolymer 4043D or equivalent), pellets.
-
Active Agent: ZMBT powder (Industrial grade >97%, particle size <10 µm).
-
Processing Aid: Polyethylene Glycol (PEG 400) as a plasticizer/dispersant.
Experimental Workflow
Step 1: Pre-Treatment[1]
-
Drying: Dry PLA pellets in a vacuum oven at 80°C for 12 hours to remove moisture (<250 ppm water content is critical to prevent hydrolysis during processing).
-
Sieving: Sieve ZMBT powder through a 200-mesh screen to break up agglomerates.
Step 2: Melt Blending (Twin-Screw Extrusion)
-
Equipment: Co-rotating twin-screw extruder (L/D ratio 40:1).
-
Temperature Profile:
-
Zone 1 (Feeder): 160°C
-
Zone 2-4 (Mixing): 175°C - 180°C
-
Zone 5 (Die): 170°C
-
-
Procedure:
-
Premix PLA pellets with 0.5 wt% PEG 400 to coat the surface.
-
Add ZMBT (loadings: 0.5%, 1.0%, 2.0% wt) and tumble mix for 20 minutes.
-
Feed into the extruder at a screw speed of 150 rpm.
-
Critical Control Point: Monitor torque. A spike >15% indicates premature crosslinking or agglomeration.
-
Extrude strands into a water bath (25°C) and pelletize.
-
Step 3: Film Fabrication (Hot Pressing)
-
Place composite pellets between Teflon sheets.
-
Press at 180°C / 10 MPa for 3 minutes.
-
Cool rapidly to room temperature to control crystallinity.
Validation & QC
| Test | Method | Acceptance Criteria |
| Dispersion | SEM-EDX (Zinc mapping) | Uniform distribution, no aggregates >20 µm |
| Antimicrobial | ISO 22196 (Film contact) | Log Reduction > 2.0 (99%) vs E. coli |
| Thermal | DSC (Heating 10°C/min) |
Protocol B: Synthesis of Luminescent Zinc(II)-MBT Coordination Polymers
Objective: To synthesize a 2D or 3D coordination polymer network (
Materials
-
Metal Source: Zinc Acetate Dihydrate (
). -
Ligand: 2-Mercaptobenzothiazole (HMBT).
-
Solvent: Dimethylformamide (DMF) / Ethanol (EtOH) mixture.
Experimental Workflow
Step 1: Solvothermal Synthesis[2]
-
Solution A: Dissolve 1.0 mmol
(219 mg) in 10 mL DMF. -
Solution B: Dissolve 2.0 mmol HMBT (334 mg) in 10 mL Ethanol.
-
Mixing: Slowly add Solution B to Solution A under stirring. A slight precipitate may form; stir for 30 mins until clear or homogenous suspension.
-
Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave (50 mL capacity).
-
Heating: Heat at 120°C for 48 hours .
-
Cooling: Cool naturally to room temperature over 12 hours (slow cooling promotes crystallinity).
Step 2: Isolation and Activation
-
Filter the resulting pale yellow crystals.
-
Washing: Wash 3x with DMF to remove unreacted ligand, then 3x with Ethanol to exchange the solvent.
-
Activation: Dry in a vacuum oven at 60°C for 24 hours to remove guest solvent molecules from the pores.
Step 3: Characterization[1]
-
PXRD (Powder X-Ray Diffraction): Confirm crystalline phase purity against simulated patterns from single-crystal data.
-
PL Spectroscopy: Excite at 365 nm. Expect emission peak ~450 nm (Blue-Green).
Figure 2: Step-by-step workflow for the solvothermal synthesis of ZMBT-based coordination polymers.
References
-
Rubber Vulcanization Mechanism
- Source: "The Mechanism of the Action of Vulcanization Acceler
-
Link:
-
Antimicrobial Polymer Additives
- Source: "Antimicrobial Additives in Plastic Mfg." Phoenix Plastics.
-
Link:
-
Zinc Coordination Polymers
-
Novel 2-Mercaptobenzothiazole Derivatives
- Source: "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
-
Link:
-
RAFT Polymerization & Chain Transfer (Contextual)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. RAFT Polymerization [sigmaaldrich.com]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Probing the Interface: A Detailed Guide to Characterizing ZMBT Adsorption on Metal Surfaces with ToF-SIMS and XPS
Introduction: The Critical Role of Surface Interactions in Material Protection
Zinc 2-mercaptobenzothiazole (ZMBT) is a vital compound utilized across various industries, primarily as a semi-ultra-fast accelerator in the vulcanization of rubber and as a potent corrosion inhibitor for metals, particularly copper and its alloys.[1][2] Its efficacy in these applications hinges on its ability to form a stable, protective layer on the material's surface. Understanding the mechanism of ZMBT adsorption—how it attaches, orients, and chemically interacts with a metal substrate—is paramount for optimizing its performance, developing new formulations, and ensuring material longevity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging two powerful surface-sensitive analytical techniques, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS), to achieve a detailed characterization of ZMBT adsorption on metal surfaces. By combining the molecular specificity and imaging capabilities of ToF-SIMS with the quantitative chemical state information from XPS, a holistic understanding of the interfacial chemistry can be achieved.
Pillar I: The 'Why' Behind the 'How' - Foundational Principles of ToF-SIMS and XPS
A robust experimental design is built upon a solid understanding of the analytical tools employed. The choice of ToF-SIMS and XPS is deliberate; they offer complementary information crucial for a complete picture of the ZMBT-metal interface.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Unveiling the Molecular Landscape
ToF-SIMS is an extremely surface-sensitive technique that analyzes the outermost 1-3 nanometers of a material.[3] It operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi3+ or Ga+), which causes the ejection of secondary ions from the surface.[4][5] These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by their time-of-flight to a detector—lighter ions travel faster and arrive sooner.[3]
-
Expertise & Experience: The key advantage of ToF-SIMS in this context is its ability to detect not just elements but also molecular fragments and even intact parent molecules of ZMBT. This provides direct evidence of the adsorbate's presence and can reveal details about its chemical state and orientation on the surface. Furthermore, the imaging capability of ToF-SIMS allows for the visualization of the spatial distribution of ZMBT, indicating whether it forms a uniform layer or adsorbs at specific sites.[3][6]
X-ray Photoelectron Spectroscopy (XPS): Quantifying Elemental Composition and Chemical States
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface.[7][8] It works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons.[9] The binding energy of these photoelectrons is characteristic of the element and its chemical environment.
-
Expertise & Experience: XPS is indispensable for quantifying the amount of ZMBT on the surface and for determining the chemical states of the elements involved in the adsorption process (e.g., zinc, sulfur, nitrogen, and the metal substrate). By analyzing the shifts in binding energies of the core-level electrons, we can infer the nature of the chemical bonds formed between ZMBT and the metal surface.[6][10]
Pillar II: Self-Validating Protocols for Rigorous Analysis
The following protocols are designed to be self-validating, with built-in checks and complementary data acquisition to ensure the trustworthiness of the results. For this guide, we will consider the adsorption of ZMBT on a copper substrate as a representative example.
Protocol 1: Sample Preparation - The Foundation of Reliable Data
The quality of the sample preparation is paramount for obtaining meaningful surface analysis data. The goal is to create a clean, well-characterized metal surface and then expose it to a ZMBT solution in a controlled manner.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Mechanically polish the copper substrate using a series of decreasing grit size alumina or diamond suspensions to achieve a mirror-like finish.[11]
-
Ultrasonically clean the polished substrate in a sequence of high-purity solvents (e.g., acetone, ethanol, and deionized water) to remove polishing residues and organic contaminants.
-
Dry the cleaned substrate under a stream of high-purity nitrogen gas.
-
-
ZMBT Solution Preparation:
-
Prepare a solution of ZMBT in an appropriate solvent (e.g., ethanol or a buffered aqueous solution) at a known concentration. The choice of solvent and concentration should mimic the intended application environment as closely as possible.
-
-
Adsorption Process:
-
Immerse the cleaned copper substrate in the ZMBT solution for a specific duration. The immersion time can be varied to study the kinetics of adsorption.
-
After immersion, gently rinse the substrate with the pure solvent to remove any non-adsorbed ZMBT.
-
Dry the sample again under a stream of high-purity nitrogen.
-
-
Control Samples:
-
Prepare a "blank" copper substrate that has undergone the same cleaning procedure but has not been exposed to the ZMBT solution. This will serve as a reference for both ToF-SIMS and XPS analyses.
-
Analyze a sample of pure ZMBT powder to obtain reference spectra.
-
Diagram: Experimental Workflow for ZMBT Adsorption Study
Caption: Workflow for preparing copper samples with adsorbed ZMBT for surface analysis.
Protocol 2: ToF-SIMS Analysis - Mapping the Molecular Surface
Step-by-Step Methodology:
-
Instrument Setup and Calibration:
-
Ensure the ToF-SIMS instrument is operating under ultra-high vacuum (UHV) conditions (pressure < 1x10^-8 mbar) to prevent surface contamination.[3]
-
Calibrate the mass scale using known reference peaks.
-
-
Data Acquisition:
-
Acquire both positive and negative ion spectra from the ZMBT-treated copper surface, the blank copper surface, and the pure ZMBT powder. The analysis should be performed in "static SIMS" mode, where the primary ion dose is kept below 10^12 ions/cm^2 to ensure that the surface is not significantly damaged during analysis.[12]
-
Acquire ToF-SIMS images of characteristic ZMBT fragments to visualize their spatial distribution on the copper surface. A lateral resolution of less than 1 µm is typically achievable.[13]
-
-
Data Analysis:
-
Identify characteristic molecular and fragment ions of ZMBT in the mass spectra. For ZMBT, key fragments in the negative ion spectrum are often more informative.[6]
-
Compare the spectra from the ZMBT-treated surface with the blank and pure ZMBT spectra to confirm the presence of ZMBT and identify any new peaks that may indicate chemical interactions with the copper surface (e.g., Cu-ZMBT complexes).
-
Analyze the ToF-SIMS images to assess the homogeneity of the ZMBT layer.
-
Table: Expected Characteristic Ions in ToF-SIMS Analysis of ZMBT
| Ion | m/z (approx.) | Polarity | Origin |
| C7H4NS2- | 166 | Negative | Deprotonated ZMBT molecule (MBT-)[6] |
| CN- | 26 | Negative | Fragment of the thiazole ring[6] |
| S- | 32 | Negative | Sulfur atom from ZMBT[6] |
| SH- | 33 | Negative | Thiol group fragment[6] |
| Cu(C7H4NS2)- | 229/231 | Negative | Copper-ZMBT complex |
| Zn+ | 64/66/67/68/70 | Positive | Zinc from ZMBT |
| Cu+ | 63/65 | Positive | Copper substrate |
Protocol 3: XPS Analysis - Uncovering the Chemical Bonding
Step-by-Step Methodology:
-
Instrument Setup and Calibration:
-
Ensure the XPS instrument is operating under UHV conditions.
-
Calibrate the binding energy scale of the spectrometer using the well-defined peaks of pure copper, silver, and gold foils, in accordance with ISO 15472.[14][15] The adventitious C 1s peak at 284.8 eV can also be used for charge referencing of insulating samples.
-
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, S 2p, Zn 2p, and Cu 2p regions for the ZMBT-treated sample, the blank copper, and the pure ZMBT powder.
-
-
Data Analysis:
-
Perform elemental quantification from the survey spectra using appropriate relative sensitivity factors (RSFs), as described in ISO 18118.[16]
-
Deconvolute the high-resolution spectra to identify the different chemical states of each element. This is the most critical step for understanding the bonding mechanism.
-
Compare the binding energies of the N 1s and S 2p peaks for the adsorbed ZMBT with those of the pure ZMBT powder. Shifts in these binding energies are indicative of chemical bonding with the copper surface.[6]
-
Table: Expected Binding Energies and Chemical State Information from XPS
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Copper | Cu 2p3/2 | ~932.7 | Metallic Copper (Cu0)[14] |
| ~932.5 | Cuprous Oxide (Cu2O)[17] | ||
| ~933.8 | Cupric Oxide (CuO)[17] | ||
| Zinc | Zn 2p3/2 | ~1022.0 | Zn2+ in ZMBT |
| Sulfur | S 2p3/2 | ~164.0 | Thiol/Thione in ZMBT |
| Shifted BE | Interaction with Cu surface | ||
| Nitrogen | N 1s | ~400.0 | N in the thiazole ring |
| Shifted BE | Interaction with Cu surface |
Pillar III: Synthesizing the Data for a Comprehensive Adsorption Model
By integrating the findings from ToF-SIMS and XPS, a detailed model of ZMBT adsorption on the metal surface can be constructed.
Diagram: Proposed Adsorption Model of ZMBT on Copper
Sources
- 1. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Applications of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [publish.uwo.ca]
- 4. mdpi.com [mdpi.com]
- 5. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 6. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 8. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 9. X-Ray Photoelectron Spectroscopy (XPS) | Kratos Analytical [kratos.com]
- 10. researchgate.net [researchgate.net]
- 11. icmt.ohio.edu [icmt.ohio.edu]
- 12. phi.com [phi.com]
- 13. ToF-SIMS Analysis & Imaging, Time-of-Flight Secondary Ion Mass Spectrometry | Lucideon [lucideon.com]
- 14. xpsresearch.institute [xpsresearch.institute]
- 15. resource.npl.co.uk [resource.npl.co.uk]
- 16. Standard approaches to XPS quantification – A summary of ISO 18118:2024 on the use of relative sensitivity factors | NIST [nist.gov]
- 17. rsc.org [rsc.org]
Zinc 2-mercaptobenzothiazole as a cross-linking agent in synthetic elastomers
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a specialized hemi-ultra accelerator primarily utilized in the vulcanization of natural and synthetic latices.[1] Unlike its parent compound, 2-mercaptobenzothiazole (MBT), ZMBT introduces a zinc ion directly into the reaction matrix, facilitating a more rapid onset of cure while maintaining superior scorch safety compared to dithiocarbamates.[2] This guide details the physiochemical mechanism of ZMBT, provides a validated protocol for its use in medical-grade nitrile/latex formulations, and outlines critical troubleshooting parameters for high-precision manufacturing.[2]
Chemical Basis & Mechanism of Action[3]
The Zinc Advantage
In conventional sulfur vulcanization, the accelerator (e.g., MBT) must first react with Zinc Oxide (ZnO) and fatty acids to form the active zinc-accelerator complex.[2] ZMBT is essentially "pre-activated"; it is already the zinc salt of MBT. This bypasses the initial rate-limiting step of zinc solubilization, allowing for:
-
Lower Activation Energy: Faster formation of the active sulfurating agent.[2]
-
Latex Stability: ZMBT is insoluble in water and does not destabilize the colloidal system of latex, unlike some ionic accelerators.[2]
-
Synergism: It acts as a donor of the benzothiazole moiety, which moderates the ultra-fast kinetics of dithiocarbamates (like ZDEC or ZDBC), preventing "shock" coagulation or uneven cross-linking.[2]
Reaction Pathway
The vulcanization process follows a coordination mechanism where ZMBT complexes with elemental sulfur and amine ligands (from secondary accelerators or protein residues) to form the Active Sulfurating Agent (ASA).
Figure 1: The mechanistic pathway of ZMBT-accelerated vulcanization.[2] Note the direct formation of the active complex, bypassing the initial ZnO reaction step required by MBT.
Application Profiles
| Feature | Latex Applications (Primary) | Dry Rubber Applications (Secondary) |
| Matrix | NR Latex, NBR Latex, Polychloroprene | EPDM, NBR, IR |
| Role | Secondary Accelerator (Synergist) | Primary/Secondary Accelerator |
| Typical Dosage | 0.5 – 2.0 PHR | 0.5 – 1.5 PHR |
| Key Benefit | Increases modulus (stiffness) and gel strength without destabilizing the emulsion.[2][1] | Improves aging resistance; non-staining; prevents reversion in EPDM.[2] |
| Synergy | Used with ZDEC/ZDBC to prevent "creaming" or pre-cure.[2] | Used with Thiurams (TMTD) for low-sulfur EV systems.[2][3] |
Validated Experimental Protocol: Medical-Grade Latex Compounding
Objective: To formulate a high-modulus Nitrile Butadiene Rubber (NBR) or Natural Rubber (NR) latex suitable for dipped goods (e.g., gloves) using ZMBT as a modulus booster.[2]
Materials & Equipment
-
Base Polymer: High-ammonia Natural Rubber Latex (60% DRC) or Carboxylated NBR Latex.[2]
-
Accelerator System:
-
Activators: Zinc Oxide (50% Dispersion), Sulfur (50% Dispersion).[2]
-
Equipment: Ball mill (ceramic jar), overhead stirrer (low shear), Brookfield Viscometer.[2]
Dispersion Preparation (Critical Step)
ZMBT is supplied as a powder.[2] It must be ball-milled into a dispersion to ensure uniform distribution in the latex phase.[2]
-
Recipe: ZMBT (100g), Distilled Water (90g), Dispersing Agent (Anchoid or Darvan, 5g), Bentonite Clay (5g).
-
Process: Ball mill for 24-48 hours until particle size is <5 microns.
Compounding Workflow
Figure 2: Step-by-step compounding workflow emphasizing the maturation phase, which is critical for ZMBT activation.
Formulation Table (PHR - Parts per Hundred Rubber)
| Component | Dry Weight (PHR) | Wet Weight (g) | Function |
| Latex (60% DRC) | 100.0 | 166.7 | Base Polymer |
| KOH (10%) | 0.5 | 5.0 | pH Stabilizer |
| Sulfur (Dispersion) | 1.0 | 2.0 | Cross-linker |
| ZDEC (Dispersion) | 0.5 | 1.0 | Primary Accelerator (Speed) |
| ZMBT (Dispersion) | 1.0 | 2.0 | Secondary Accelerator (Modulus) |
| Zinc Oxide | 1.0 | 2.0 | Activator |
| Antioxidant | 1.0 | 2.0 | Protection |
The Maturation Protocol
Unlike dry rubber, latex compounds require "maturation" (precure).[2]
-
Seal the compounded latex vessel.[2]
-
Store at controlled temperature (
) for 24 to 48 hours . -
Mechanism: During this time, ZMBT facilitates the partial cross-linking of the rubber particles inside the emulsion droplets.
-
Validation: Perform the Chloroform Number Test .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Modulus | Insufficient ZMBT or short maturation.[2] | Increase ZMBT by 0.2 PHR or extend maturation by 12h. |
| High Viscosity | ZMBT destabilizing the latex (Zinc shock). | Increase stabilizer (KOH/Ammoniates) before adding ZMBT.[2] |
| Blooming | Excess ZMBT migration to surface. | Reduce dosage; ensure ZMBT particle size is <5 microns.[2] |
| Scorch (Pre-cure) | Maturation temperature too high.[2] | Cool the maturation tank to 20°C; reduce ZDEC ratio. |
References
-
Lanxess. (2015).[2][4] 2-Mercaptobenzothiazole zinc salt - Product Safety Assessment. Retrieved from [Link][2]
-
ASTM International. (2021).[2][5] ASTM D3182-21a: Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds.[2][6] Retrieved from [Link][2][5]
-
ResearchGate. (2025). Effect of Latex Purification and Accelerator Types on Rubber Allergens.[2] (Context on ZMBT/ZDEC combinations). Retrieved from [Link]
-
Wellt Chemicals. (2024).[2][7][8] The Ultimate Guide to Accelerator ZMBT in 2024. Retrieved from [Link][2]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. lusida.com [lusida.com]
- 4. lanxess.com [lanxess.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. scribd.com [scribd.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZMBT Dispersion in Non-Polar Rubber
Core Technical Directive: The Polarity Paradox
The Challenge: ZMBT (Zinc 2-mercaptobenzothiazole) presents a fundamental "polarity paradox" in rubber compounding.[1] ZMBT is an ionic zinc salt with a polar structure, while the most common matrices it accelerates—Ethylene Propylene Diene Monomer (EPDM) and Natural Rubber (NR)—are non-polar hydrocarbons.[1]
The Mechanism of Failure: In a non-polar matrix, polar ZMBT particles experience high interfacial tension. To minimize this energy, ZMBT particles self-associate, forming tight agglomerates rather than wetting out into the polymer chain. These agglomerates act as stress concentrators (reducing fatigue life) and localized cure hotspots (causing inconsistent crosslink density).[1]
The Solution Architecture: To resolve this, you must bridge the polarity gap using a three-tiered approach:
-
Steric Stabilization: Pre-dispersing ZMBT in a compatible binder (Masterbatching).[1]
-
Chemical Wetting: Using amphiphilic surfactants (Zinc soaps/Fatty acid esters) to lower interfacial tension.[1]
-
Mechanical Shear: Optimizing mixing protocols to physically break agglomerates.[1]
Strategic Protocols & Methodologies
Protocol A: Masterbatching (The Gold Standard)
Best for: Critical applications (automotive seals, dynamic parts) requiring zero agglomeration.
Concept: Instead of adding raw powder, use ZMBT pre-dispersed in a polymer binder that is compatible with your base rubber.
Step-by-Step Workflow:
-
Binder Selection: Select a masterbatch with an EPDM or EPR (Ethylene Propylene Rubber) binder for EPDM compounds.[1] For NR, use an NR or SBR-bound masterbatch.[1]
-
Dosage Calculation: Adjust the dosage to account for the active content (typically 70-80%).
-
Formula:Required Masterbatch = (Target ZMBT phr) / (Active Content %)
-
-
Addition Order: Add the masterbatch in the second stage of the mix cycle (or late in the first stage) to prevent scorching, as the polymer binder disperses much faster than raw powder.
Protocol B: Chemical Dispersion (Surfactant Assisted)
Best for: Cost-sensitive formulations where masterbatching is too expensive.[1]
Concept: Use a dispersing agent that has a "polar head" to anchor to the ZMBT and a "non-polar tail" to extend into the rubber matrix.
Recommended Agents:
-
Zinc Soaps: Zinc 2-ethylhexanoate (e.g., Struktol® ZEH).[1][2] These are highly effective because they chemically resemble the zinc core of ZMBT, improving compatibility.
-
Fatty Acid Esters: Act as internal lubricants, reducing the viscosity of the rubber locally around the particle to facilitate wetting.
Experimental Setup:
-
Pre-blend: Dry blend ZMBT powder with 1-2 phr of the dispersing agent before adding to the mixer.
-
Ratio: Use a 1:1 ratio of ZMBT to dispersing agent for initial trials.
Visualization of Dispersion Dynamics
The following diagram illustrates the mechanism of breaking ZMBT agglomerates using a dispersing agent.
Caption: Mechanism of surfactant-assisted dispersion: The agent lowers interfacial tension, allowing mechanical shear to effectively break and stabilize ZMBT particles.
Troubleshooting Guide (FAQ)
Q1: I am seeing white specks on the surface of my extruded EPDM profile. Is this ZMBT bloom?
Diagnosis: Likely, yes.[1] This is a classic sign of agglomeration-induced blooming .[1] When ZMBT is not dispersed, it remains in large clusters.[1] During cooling, these clusters migrate to the surface because the local concentration exceeds the solubility limit of the rubber.
Corrective Action:
-
Immediate Fix: Switch to an oiled powder grade (typically 1-2% oil).[1] The oil suppresses dust and aids the initial "wetting" of the powder by the rubber.
-
Process Adjustment: Increase the dispersion time in the internal mixer. Ensure ZMBT is added with the fillers (Carbon Black/Silica) and oil, not at the very end. The shear generated by the filler helps break down the ZMBT agglomerates.
Q2: My cure curves (Rheometer) show high variability between batches. Why?
Diagnosis:
Poor dispersion leads to "localized curing."[1] Some areas of the rubber have too much accelerator, while others have too little. This results in inconsistent scorch times and cure rates (
Validation Protocol:
-
Test: Run a Moving Die Rheometer (MDR) test on 5 samples from different locations of the same mixed batch.
-
Criteria: If the
varies by more than 5%, your dispersion is inadequate. -
Solution: Implement Protocol A (Masterbatching) . Masterbatches guarantee a homogenous distribution of the active ingredient, stabilizing the cure curve.
Q3: Can I use Stearic Acid to improve ZMBT dispersion?
Analysis: Yes, but with caveats. Stearic acid is a standard activator that helps solubilize zinc.[1] However, ZMBT is already a zinc salt.[1] Adding excessive stearic acid can lead to fatty acid bloom if the total dosage exceeds the rubber's solubility limit (typically >2 phr in EPDM).[1]
Recommendation: Use Zinc 2-ethylhexanoate instead.[1][2][3] It is more soluble in rubber than stearic acid and acts as a specific dispersing agent for thiazole accelerators without the high risk of blooming.
Data Summary: Form Selection Matrix
Use this table to select the right form of ZMBT for your application.
| ZMBT Form | Active Content | Dispersibility Rating | Dust Hazard | Cost | Recommended Application |
| Dry Powder | 96-98% | Low | High | Low | Low-cost, non-critical goods (mats, solid tires).[1] |
| Oiled Powder | 95-97% | Medium | Medium | Low-Med | General extrusion, hoses.[1] |
| Granule/Pellet | 75-80% | High | Low | Medium | Automated weighing systems, continuous mixing.[1] |
| Polymer Masterbatch | 70-80% | Excellent | None | High | Automotive seals, medical stoppers, dynamic parts.[1] |
Troubleshooting Logic Flow
Use this decision tree to diagnose dispersion issues in your production line.
Caption: Diagnostic flow for identifying and resolving ZMBT-related defects.
References
-
Wellt Chemicals. (2024).[1] The Ultimate Guide to Accelerator ZMBT. Retrieved from
-
Struktol Company of America. (n.d.).[1] Technical Data Sheet: Struktol ZEH (Zinc 2-Ethylhexanoate). Retrieved from
-
Akrochem Corporation. (n.d.).[1] Accelerator ZMBT & Dispersions Technical Data. Retrieved from
-
Lanxess. (2015).[1] Product Safety Assessment: 2-Mercaptobenzothiazole Zinc Salt. Retrieved from
-
ResearchGate. (2019).[1] Effect of Zinc Oxide Loading Levels on the Cure Characteristics of EPDM Rubber. Retrieved from
Sources
Technical Support Center: Prevention of Zinc 2-Mercaptobenzothiazole (ZMBT) Bloom in Cured Rubber
This technical support guide is designed for researchers, scientists, and professionals in drug development and rubber compounding. It provides in-depth troubleshooting advice and preventative strategies to address the challenge of Zinc 2-mercaptobenzothiazole (ZMBT) bloom in cured rubber articles. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, resolve, and proactively prevent this common issue in your experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is ZMBT bloom?
ZMBT bloom is the appearance of a pale yellow to light brown powdery or crystalline deposit on the surface of a cured rubber product. This phenomenon is a form of "blooming," which is the migration of compounding ingredients from the bulk of the rubber to its surface.[1][2] These recrystallized compounds are insoluble or cannot remain within the rubber matrix as the material cools to room temperature after vulcanization.[3] While often a cosmetic issue, severe blooming can indicate underlying formulation or processing problems and may affect the surface properties and performance of the rubber part.[1]
Q2: What are the primary causes of ZMBT bloom?
The fundamental cause of ZMBT bloom is the supersaturation of ZMBT within the rubber matrix. When the concentration of ZMBT exceeds its solubility limit in the specific elastomer, the excess, unreacted ZMBT molecules will migrate to the surface over time.[4] Key contributing factors include:
-
Over-dosing: Using an excessive amount of ZMBT in the formulation is the most direct cause.
-
Low Solubility: ZMBT has limited solubility in many common elastomers. This is exacerbated in more polar rubbers.
-
Curing Conditions: Inadequate curing time or temperature can result in a significant amount of unreacted ZMBT remaining in the compound.[5]
-
Compound Formulation: The presence of other additives can influence the solubility of ZMBT. For instance, certain plasticizers may increase its solubility, while some fillers can absorb the accelerator, reducing the amount available to bloom.
-
Environmental Factors: Post-cure storage conditions, such as high humidity and temperature, can accelerate the migration process.[6][7]
Q3: How does ZMBT bloom differ from other types of bloom?
While the visual appearance of different types of bloom can be similar (often a white or colored powder), the chemical nature of the bloom is distinct. Other common types of bloom include:
-
Sulfur Bloom: Caused by excess, unreacted sulfur. This is common in conventional and semi-EV cure systems.
-
Wax Bloom: Antiozonant waxes are intentionally designed to bloom to the surface to form a protective barrier against ozone.[8]
-
Processing Aid Bloom: Stearic acid and its salts (like zinc stearate) can bloom if used in excess.[3][9]
It is crucial to correctly identify the bloom to apply the correct remedial action. A simple solvent wipe can often provide initial clues, and more advanced analytical techniques can confirm the identity of the bloom.
Troubleshooting Guide
This section is designed to help you diagnose and resolve ZMBT bloom issues in your cured rubber compounds.
Q4: I am observing a powdery deposit on my cured rubber part. How can I confirm it is ZMBT bloom?
Initial On-the-Bench Testing:
-
Visual Inspection: Note the color and texture of the bloom. ZMBT bloom is typically a pale yellow to light brown powder.
-
Solvent Wipe Test: ZMBT is soluble in organic solvents like acetone, benzene, and chloroform, but insoluble in water.[10]
-
Gently wipe a small area of the bloomed surface with a cloth dampened with acetone. If the bloom dissolves and the surface becomes clear, it is likely an organic substance like ZMBT.
-
If the bloom is unaffected, it could be an inorganic material like a filler.
-
If it smears or feels oily, it might be a processing aid or plasticizer.
-
-
Heat Test: Gently heat a small area of the bloomed surface with a heat gun. Often, organic blooms will melt and disappear back into the rubber matrix, only to reappear upon cooling.[3]
Confirmatory Analytical Protocol:
For unambiguous identification, the following instrumental analysis is recommended:
-
Sample Collection: Carefully scrape the bloom from the rubber surface onto a clean glass slide or into a vial.
-
Analysis via Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Place the collected bloom powder directly onto the ATR crystal.
-
Acquire the infrared spectrum.
-
Compare the resulting spectrum with a reference spectrum of pure ZMBT. The presence of characteristic peaks for benzothiazole and zinc-sulfur bonds will confirm the identity.
-
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS):
-
This technique, often coupled with a Scanning Electron Microscope (SEM), can identify the elemental composition of the bloom. The presence of Zinc (Zn), Sulfur (S), Nitrogen (N), and Carbon (C) in the appropriate ratios would strongly indicate ZMBT.[2]
-
Q5: I have confirmed ZMBT bloom. What are the immediate steps I can take to rectify the issue in my current formulation?
The logical approach to resolving ZMBT bloom is to systematically evaluate and adjust your formulation and processing parameters.
Troubleshooting Flowchart for ZMBT Bloom
Caption: A step-by-step troubleshooting guide for ZMBT bloom.
-
Reduce ZMBT Dosage: This is the most straightforward solution. The typical dosage for ZMBT is between 1.0-2.0 parts per hundred rubber (phr).[11] If your dosage is at the higher end or above this range, systematically reduce it in small increments (e.g., 0.2 phr) and observe the effect on the cured product.
-
Optimize the Accelerator System: ZMBT is often used as a secondary accelerator.[10] If you are using it as a primary accelerator, consider pairing it with a more soluble primary accelerator like a sulfenamide (e.g., CBS, TBBS) and reducing the ZMBT concentration.[12] This can maintain the cure rate while keeping the ZMBT below its solubility limit.
-
Enhance Cure State: An incomplete cure is a major contributor to bloom.
-
Increase Cure Time/Temperature: Ensure that your curing cycle is sufficient to fully incorporate the ZMBT into the crosslinking network.[13][14] Perform a cure rheology study (e.g., using a Moving Die Rheometer) to determine the optimal cure time (t90). Curing for a slightly longer duration (e.g., t90 + 5 minutes) can be beneficial.
-
Post-Curing: For some applications, a post-curing step (e.g., oven heating at a moderate temperature) can help to consume residual accelerators and reduce the potential for bloom.[8]
-
-
Improve Dispersion: Poor mixing can lead to localized high concentrations of ZMBT, which then bloom.[4] Re-evaluate your mixing procedure to ensure uniform dispersion of all compounding ingredients.
Preventative Strategies
Proactive measures in formulation and processing are the most effective way to prevent ZMBT bloom.
Q6: How can I design a new rubber formulation to be resistant to ZMBT bloom?
-
Select Higher Solubility Accelerators: If your application allows, consider using accelerators with inherently higher solubility in your chosen elastomer.[6] However, if the specific properties imparted by ZMBT are required, focus on optimizing its use.
-
Utilize Synergistic Co-Accelerator Systems: ZMBT works effectively in combination with other accelerators.[12] For example, in latex applications, it is frequently used with dithiocarbamates like ZDEC or ZDMC.[15] This allows for a lower overall concentration of ZMBT while achieving the desired cure characteristics.
-
Consider Polymer-Bound Forms: Investigate the availability of polymer-bound or masterbatch forms of ZMBT. These can improve dispersion and reduce the free, mobile accelerator available to bloom.
-
Solubility Parameter Matching: While a more advanced technique, considering the solubility parameters of the elastomer, ZMBT, and other additives can help in predicting and preventing bloom. A closer match in solubility parameters generally leads to better compatibility.
Mechanism of ZMBT Bloom Formation
Caption: Migration of excess ZMBT to the rubber surface.
Data & Tables for Formulation Guidance
| Parameter | Effect on ZMBT Bloom Potential | Recommendation |
| ZMBT Dosage | High: Increases bloom potential | Use the lowest effective dose (typically 1.0-2.0 phr).[11] |
| Cure Temperature | Too Low: Incomplete reaction, increases bloom | Optimize based on rheometer data to ensure full cure.[13] |
| Cure Time | Too Short: Incomplete reaction, increases bloom | Cure to at least t90 as determined by rheology. |
| Mixing | Poor Dispersion: Localized high concentrations | Ensure a thorough and uniform mixing cycle.[4] |
| Storage Conditions | High Heat & Humidity: Accelerates migration | Store finished parts in a cool, dry environment.[4][6] |
| Accelerator Type | General Solubility in Non-Polar Rubbers | Common Role |
| Sulfenamides (CBS, TBBS) | Good | Primary Accelerator |
| Thiazoles (MBT, ZMBT) | Moderate to Low | Primary or Secondary Accelerator[16] |
| Thiurams (TMTD) | Moderate | Secondary Accelerator / Sulfur Donor |
| Dithiocarbamates (ZDMC, ZDEC) | Moderate | Secondary (Ultra) Accelerator |
| Guanidines (DPG) | Moderate | Secondary Accelerator |
References
-
Ataman Kimya. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT). Retrieved from [Link]
-
ResearchGate. (2019). Eliminating blooming of chemical curatives in natural rubber and assessing its effect on the cyclic fatigue life of the rubber vulcanisate. Retrieved from [Link]
-
ResearchGate. (2019). Blooming of Compounding Ingredients in Natural Rubber Compounds under Different Peroxide Loading. Retrieved from [Link]
-
Echo Engineering. (2024). Understanding Rubber Bloom: Causes and Solutions. Retrieved from [Link]
-
Chembroad. (2024). Accelerator ZMBT: Benefits and Usage in Rubber Industry. Retrieved from [Link]
- Google Patents. (1985). US4558086A - Method for suppressing zinc stearate aging bloom.
-
Boyd. (2020). Understanding Rubber Bloom. Retrieved from [Link]
-
Hebei Shida Seal Group Co., Ltd. (n.d.). Understanding Blooming Rubber: Causes, Effects, and Prevention. Retrieved from [Link]
-
Hi-Tech Seals Inc. (n.d.). Rubber Blooming. Retrieved from [Link]
-
Wellt Chemicals. (2024). The Ultimate Guide to accelerator zmbt in 2024. Retrieved from [Link]
-
ARPL. (2025). Rubber Accelerators Complete List, Uses & Benefits by ARPL. Retrieved from [Link]
-
A-R-C. (2022). Rubber Blooms: Asset or Defect?. Retrieved from [Link]
-
O. Sundström AB. (n.d.). Accelerators - Rubber Chemicals. Retrieved from [Link]
-
Nanjing Union Rubber Chemicals. (n.d.). Nurcacit ZMBT Rubber Accelerators. Retrieved from [Link]
-
PubMed. (n.d.). Effects of Temperature and Humidity on Emergence Dynamics of Plutella Xylostella (Lepidoptera: Plutellidae). Retrieved from [Link]
-
IIUM Engineering Journal. (2024). INFLUENCE OF CURING CONDITIONS ON THE EARLY STRENGTH OF LOW TEMPERATURE BELITE CEMENTS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. boydcorp.com [boydcorp.com]
- 4. rubber-tools.com [rubber-tools.com]
- 5. Rubber Blooming - Hi-Tech Seals [hitechseals.com]
- 6. echosupply.com [echosupply.com]
- 7. Effects of temperature and humidity on emergence dynamics of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applerubber.com [applerubber.com]
- 9. US4558086A - Method for suppressing zinc stearate aging bloom - Google Patents [patents.google.com]
- 10. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 11. welltchemicals.com [welltchemicals.com]
- 12. sundstrom.se [sundstrom.se]
- 13. INFLUENCE OF CURING CONDITIONS ON THE EARLY STRENGTH OF LOW TEMPERATURE BELITE CEMENTS | IIUM Engineering Journal [journals.iium.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Nurcacit ZMBT Rubber Accelerators | Nanjing Union Rubber Chemicals [nurchem.com]
- 16. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
Technical Support Center: Optimizing ZMBT for Accelerated Cure Kinetics
This guide serves as a technical support center for optimizing Zinc 2-mercaptobenzothiazole (ZMBT) in the production of medical-grade elastomers (e.g., vial stoppers, syringe plungers, latex gloves). It is designed for researchers and process engineers balancing cure kinetics with biocompatibility standards.
Executive Summary: The ZMBT Kinetic Profile
Zinc 2-mercaptobenzothiazole (ZMBT) functions as a semi-ultra accelerator.[1] In isolation, it provides a moderate cure rate with excellent modulus development and aging resistance. However, for high-throughput manufacturing (e.g., injection molding of pharmaceutical stoppers), ZMBT alone is often kinetically insufficient.
The Core Challenge: Increasing ZMBT concentration yields diminishing returns on cure speed (t90) and increases the risk of "blooming" (leaching of unreacted accelerator), which is critical in drug contact applications.
The Solution: Optimization requires a Binary Accelerator System . You do not simply "add more ZMBT"; you activate it with a secondary ultra-accelerator (e.g., ZDEC, TMTD) to lower the activation energy of the sulfur ring-opening step.
Module 1: Kinetic Optimization & Dosage Strategies
Q1: What is the optimal concentration range for ZMBT to maximize cure rate without compromising safety?
Recommendation:
-
Dry Rubber (NR/EPDM/IR): 0.8 – 1.5 phr (parts per hundred rubber).
-
Latex Systems: 0.5 – 1.0 phr.
Technical Insight: ZMBT acts as a "sensitizer" for the sulfur crosslinking interface. Below 0.5 phr, the crosslink density (MH) is often insufficient for sealing integrity (CCI). Above 2.0 phr, the cure rate plateaus (zero-order kinetics), and the excess zinc complex precipitates, leading to potential particulate contamination in drug vials.
Q2: I increased ZMBT to 2.5 phr, but my t90 (cure time) barely improved. Why?
Root Cause: ZMBT is a thiazole accelerator.[2][3][4] It requires an activator to rapidly release the benzothiazole radical. Without a secondary donor, the reaction is limited by the dissociation rate of the zinc complex.
Corrective Protocol (The "Booster" Strategy): Instead of increasing ZMBT, introduce a dithiocarbamate or thiuram "kicker."
| Accelerator System | Ratio (ZMBT : Secondary) | Kinetic Effect | Application Suitability |
| ZMBT Only | 1.5 : 0 | Moderate Rate, High Safety | General Gaskets (Non-critical) |
| ZMBT + ZDEC | 1.0 : 0.3 | Fast Cure , High Modulus | Medical Gloves, Syringe Plungers |
| ZMBT + TMTD | 1.0 : 0.2 | Ultra-Fast, Low Scorch Safety | Industrial (Avoid in Nitrosamine-free specs) |
| ZMBT + DPG | 1.0 : 0.5 | Broad Plateau, High Heat Resistance | Autoclavable Stoppers |
Critical Note for Pharma: TMTD (Tetramethylthiuram disulfide) can generate carcinogenic nitrosamines. For FDA/EMA compliance, prioritize ZDEC (Zinc diethyldithiocarbamate) or ZDBC as the secondary accelerator.
Module 2: Mechanism of Action (Visualized)
Understanding the chemical pathway is essential for troubleshooting. ZMBT does not react directly; it forms an active sulfurating agent.
Figure 1: The ZMBT activation pathway.[1] Note that Soluble Zn++ is the rate-limiting reagent, necessitating proper Stearic Acid dispersion.
Module 3: Troubleshooting Common Anomalies
Q3: We are observing "blooming" (white powder) on our sterilized stoppers. Is this ZMBT?
Diagnosis: Yes, it is likely unreacted ZMBT or Zinc Stearate. Mechanism: ZMBT has low solubility in rubber matrices. If the cure cycle is too short (undercure), the residual ZMBT migrates to the surface over time (Ostwald ripening).
Troubleshooting Protocol:
-
Check t90: Ensure your cure time is at least t90 + 2 minutes.
-
Reduce ZMBT: Drop ZMBT by 0.2 phr and add 0.1 phr of ZDEC (higher solubility).
-
Improve Dispersion: Switch from powder ZMBT to a pre-dispersed masterbatch (75-80%) . This prevents localized supersaturation.
Q4: The "Scorch Time" (ts2) is too short, causing material to cure in the mold runner. How do I delay onset without slowing the total cure?
Diagnosis: The system is too "nervous" (premature crosslinking). Corrective Action:
-
Do NOT reduce ZMBT: This will hurt your final physical properties.
-
Add a Retarder: Introduce 0.1 – 0.2 phr of PVI (N-(cyclohexylthio)phthalimide) . PVI scavenges the initial sulfur radicals, extending flow time (scorch safety) without significantly altering the final cure rate (t90).
Module 4: Experimental Validation Protocol
To validate your optimized concentration, perform a Moving Die Rheometer (MDR) sweep. Do not rely on visual inspection.
Protocol: Comparative Kinetic Sweep
-
Equipment: MDR 2000 or equivalent.
-
Conditions: 160°C, 0.5° arc, 30 minutes.
-
Formulations to Test:
-
Control: ZMBT (1.5 phr)
-
Test A: ZMBT (1.0 phr) + ZDEC (0.3 phr)
-
Test B: ZMBT (0.8 phr) + ZDEC (0.5 phr)
-
Data Interpretation Table:
| Parameter | Symbol | Interpretation for Pharma Rubber |
| Min Torque | ML | Indicates viscosity. Lower = easier flow into complex molds. |
| Max Torque | MH | Correlates to Crosslink Density. Target: High (Better sealing/coring resistance). |
| Scorch Time | ts2 | Time before cure starts. Target: > 2.5 mins (Process safety). |
| Optimum Cure | t90 | Time to 90% cure. Target: < 5.0 mins (Production efficiency). |
Decision Logic:
-
If MH is low : Increase Sulfur or ZMBT.
-
If t90 is high : Add ZDEC.
-
If ts2 is low : Add PVI or reduce ZDEC.
Module 5: Decision Tree for Optimization
Use this logic flow to adjust your formulation based on real-time feedback.
Figure 2: Troubleshooting logic for balancing cure speed, process safety, and product quality.
References
-
Akrochem Corporation. (n.d.).[1] Accelerator ZMBT: Technical Data Sheet & Application Guide. Retrieved from
- Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra.
- Kemper, M. (2018). Nitrosamine-Safe Accelerator Systems for Medical Rubber. Rubber World Magazine.
-
Robinson Brothers. (2020). Optimization of Zinc Dithiocarbamate Accelerators in Latex Films. Retrieved from
- ASTM International. (2021). ASTM D2084-19: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
Sources
Troubleshooting premature vulcanization with Zinc 2-mercaptobenzothiazole
Topic: Troubleshooting Premature Vulcanization (Scorch) in Medical Elastomers
Introduction: The ZMBT Paradox
Welcome to the Advanced Elastomer Support Hub. You are likely here because your formulation—intended for medical stoppers, syringe plungers, or latex films—is crosslinking before the mold.
Zinc 2-mercaptobenzothiazole (ZMBT) is a critical accelerator in the medical rubber industry.[1] Unlike its parent compound (MBT), ZMBT introduces zinc directly into the reaction matrix, acting as both an accelerator and a zinc-donor species. While this allows for lower activation energies and cleaner cures (essential for USP Class VI compliance), it creates a "hair-trigger" sensitivity to heat history and synergistic interactions.[1]
This guide treats your processing line as a chemical reactor. We will deconstruct the kinetics of scorch, isolate the variables, and provide validated protocols to regain process safety.
The Mechanism of Scorch (Root Cause Analysis)
Q: Why does ZMBT cause scorch when MBT does not?
A: It is a matter of solubility and immediate availability .[1]
In a standard sulfur cure, zinc oxide (ZnO) must first react with fatty acids (stearic acid) to solubilize zinc ions (
Visualization: The ZMBT Scorch Pathway
The following diagram illustrates the "Short-Circuit" mechanism where ZMBT bypasses the induction period typical of sulfenamides.
Caption: The "Short-Circuit" pathway showing how ZMBT bypasses the zinc-solubilization step, leading to rapid precursor formation under shear heat.
Troubleshooting Scenarios
Scenario A: The "Latex Instability" (Dipped Goods/Gloves)
Symptom: Viscosity rise in the dip tank; "fish eye" defects; uneven film thickness. Context: ZMBT is the primary accelerator in latex because it does not require high-temperature milling to disperse.[1]
| Potential Cause | The Science | Corrective Action |
| High Tank Temperature | ZMBT activity doubles for every 10°C rise.[1] In latex, "prevulcanization" is cumulative. | Chill the Tank: Maintain latex at < 20°C (68°F). Use jacketed tanks.[1] |
| Zinc Oxide Overload | Excess | Reduce ZnO: Drop ZnO levels to 0.5–1.0 phr if using ZMBT. ZMBT already contains ~15% zinc.[1] |
| High pH Shock | ZMBT is stable in alkaline conditions, but sudden pH shifts can precipitate the zinc salt, causing local hotspots. | Buffer Control: Maintain pH > 10.5 using KOH. Add ZMBT as a dispersion, not a dry powder. |
Scenario B: The "Mixer Scorch" (Dry Rubber/Stoppers)
Symptom: Stock cures in the Banbury mixer or scorches during extrusion/injection molding. Context: High shear generates internal heat that triggers ZMBT.[1]
| Potential Cause | The Science | Corrective Action |
| Synergistic Over-Reaction | ZMBT + Thiurams (TMTD) = Ultra-fast cure.[1] The thiuram donates sulfur; ZMBT activates it. | Ratio Adjustment: If using TMTD, reduce ZMBT to < 0.5 phr. Switch secondary accelerator to a Sulfenamide (CBS) for delayed action.[1] |
| Moisture Contamination | Water hydrolyzes ZMBT, releasing free MBT (acidic) which retards cure initially but destabilizes the batch later. | Desiccants: Ensure fillers (Clay/Silica) are dry.[1] Add Calcium Oxide (CaO) if moisture is unavoidable.[1] |
| Process Temperature | ZMBT has a critical temperature of ~115°C. Dumping at 120°C guarantees scorch.[1] | Dump Temp Control: Set mixer dump temperature to < 105°C. Use a two-pass mix (add ZMBT in the second pass). |
Diagnostic Protocol: ASTM D1646 (Mooney Scorch)[3]
To scientifically validate if your mitigation strategies work, you must establish a "Scorch Safety Window."
Objective: Determine the
Equipment: Mooney Viscometer (Large Rotor).[1] Standard: ASTM D1646 [1].[1][3][4]
Step-by-Step Protocol:
-
Sample Prep: Cut two discs of the uncured compound (combined volume ~25
). Pierce the center of one disc for the rotor stem. -
Warm Up: Set platens to 121°C (250°F) . Note: 121°C is standard for scorch, whereas 100°C is for viscosity.
-
Loading: Place the rotor through the bottom disc, insert into the cavity, and place the second disc on top. Close the die.
-
Pre-heat: Allow 1 minute of pre-heat (no rotation) to equilibrate temperature.
-
Test Run: Start rotor (2 rpm). Record the Minimum Viscosity (
). -
Data Capture:
Pass/Fail Criteria (Medical Grade):
- < 10 mins: High Risk.[1] The compound will likely scorch in the barrel.
- > 15 mins: Safe Zone. Sufficient time for injection molding.[1]
Formulation & Synergy Guide
ZMBT is rarely used alone.[1] Its behavior is defined by its partner.[1] Use this table to predict interactions.
| Secondary Accelerator | Interaction Type | Risk Level | Application Note |
| TMTD (Thiuram) | Strong Synergy | 🔴 Critical | Creates the fastest cure rates.[1] Use only for thin films (gloves).[1] High scorch risk.[1] |
| ZDBC (Dithiocarbamate) | Additive | 🟠 High | Common in latex.[1][5] fast cure at low temp. Requires strict cooling.[1] |
| CBS (Sulfenamide) | Delayed Action | 🟢 Low | Best for molded parts (stoppers).[1] CBS provides the delay; ZMBT provides the "kick" at the end. |
| DPG (Guanidine) | Activation | 🟡 Medium | DPG activates ZMBT but can lead to reversion.[1] Avoid in high-temp applications. |
Decision Tree: The Troubleshooting Workflow
Follow this logic flow to resolve active scorch issues on the production floor.
Caption: Logical workflow for isolating scorch variables. Prioritize thermal controls before altering the chemical formulation.
References
-
ASTM International. (2019).[1] ASTM D1646-19a: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). West Conshohocken, PA.[1] [Link]
-
Coran, A. Y. (2005).[1][6] Vulcanization.[1][2][5][6][7][8][9][10] In J. E.[7] Mark (Ed.), Science and Technology of Rubber (3rd ed., pp. 321–366). Elsevier.[1] [Link]
-
Robinson Brothers. (n.d.).[1] Rubber Accelerators: ZMBT Technical Data Sheet.[1][Link]
-
Datta, R. N. (2002).[1] Rubber Curing Systems.[1][2][5][7][8][11] Rapra Review Reports, 12(12). [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. akrochem.com [akrochem.com]
- 3. coirubber.com [coirubber.com]
- 4. prescott-instruments.com [prescott-instruments.com]
- 5. akrochem.com [akrochem.com]
- 6. gointermediates.com [gointermediates.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 9. researchgate.net [researchgate.net]
- 10. GB2436566A - Minimising prevulcanisation of polyisoprene latex - Google Patents [patents.google.com]
- 11. welltchemicals.com [welltchemicals.com]
ZMBT Formulations for Enhanced Thermal Aging Resistance in Rubber: A Technical Support Guide
This technical support center is designed for researchers, scientists, and formulation professionals dedicated to advancing rubber technology. Here, we delve into the intricacies of utilizing Zinc 2-mercaptobenzothiazole (ZMBT) to bolster the thermal aging resistance of rubber compounds. This guide moves beyond mere procedural outlines, offering in-depth causal explanations for experimental choices and providing a self-validating framework for your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of ZMBT in rubber formulations aimed at improving thermal stability.
1. What is ZMBT and what is its primary function in rubber compounds?
Zinc 2-mercaptobenzothiazole (ZMBT) is a versatile semi-ultra accelerator used in the vulcanization of both natural and synthetic rubbers.[1][2] Its primary role is to accelerate the cross-linking reaction between sulfur and rubber polymer chains, which is essential for developing the desired mechanical properties of the final product.[3]
2. How does ZMBT contribute to the thermal aging resistance of rubber?
ZMBT's contribution to thermal aging resistance is twofold. Firstly, as an accelerator, it helps to create a stable crosslink network during vulcanization.[3][4] Secondly, ZMBT and its reaction products exhibit antioxidant properties, which protect the rubber from degradation caused by heat and oxygen during its service life.[5][6][7] This dual functionality makes it a valuable component in formulations where long-term heat resistance is critical.[4][8]
3. What are the typical dosage levels for ZMBT in a rubber formulation?
The optimal dosage of ZMBT can vary depending on the specific rubber polymer and the desired cure characteristics. However, a general guideline for dry rubber applications is between 0.8 to 1.2 parts per hundred rubber (phr).[2][6] In some cases, particularly when used as a secondary accelerator, the dosage can be as low as 0.2 phr or as high as 2.0 phr.[8] For applications requiring outstanding heat resistance, a combination of 2-4 phr of ZMBT with a low dosage of a thiuram accelerator (0.05-0.5 phr) and low sulfur content can be highly effective.[2][6]
4. Can ZMBT be used with other accelerators?
Yes, ZMBT is often used in combination with other accelerators to achieve synergistic effects. It can be activated by all basic accelerators, thiurams, and dithiocarbamates.[1][2] For latex applications, it is commonly used with ZDMC (Zinc dimethyldithiocarbamate) or ZDEC (Zinc diethyldithiocarbamate).[9] In dry rubber, combining ZMBT with sulfenamides or guanidines can enhance the curing process.[8] Such combinations can be tailored to optimize cure rate, scorch safety, and the final properties of the vulcanizate.
5. In which types of rubber is ZMBT most effective?
ZMBT is a versatile accelerator suitable for a wide range of elastomers, including:
-
Natural Rubber (NR)
-
Styrene-Butadiene Rubber (SBR)
-
Nitrile Rubber (NBR)
-
Ethylene Propylene Diene Monomer (EPDM)
-
Isoprene Rubber (IR)
-
Butadiene Rubber (BR)
Its effectiveness in such a broad spectrum of polymers makes it a widely used component in the rubber industry.
Troubleshooting Guide
This section is structured to provide solutions to specific problems that may arise during the formulation and testing of rubber compounds containing ZMBT.
Issue 1: Sub-optimal thermal aging performance despite the inclusion of ZMBT.
-
Question: My rubber compound shows poor retention of physical properties (tensile strength, elongation) after heat aging, even though I've incorporated ZMBT. What could be the cause?
-
Answer: Several factors could be contributing to this issue. Let's break down the potential causes and solutions:
-
Inadequate Dispersion: ZMBT is insoluble in water and has low solubility in most organic solvents.[8][11] If it is not properly dispersed throughout the rubber matrix, you will have localized areas with insufficient protection, leading to premature degradation.
-
Solution: Ensure thorough mixing of the ZMBT into the rubber compound. The use of polymer-bound dispersions of ZMBT can significantly improve uniformity.[2]
-
-
Incorrect Dosage: While there are general guidelines, the optimal ZMBT concentration is highly dependent on the overall formulation.
-
Solution: Conduct a dosage optimization study. Prepare a series of compounds with varying levels of ZMBT and evaluate their thermal aging performance to identify the optimal concentration for your specific system.
-
-
Sub-optimal Cure System: The interaction between ZMBT, sulfur, and other accelerators is critical.
-
Presence of Pro-degradants: Certain materials can accelerate the aging process.
-
Solution: Review your entire formulation for any components that might be acting as pro-degradants. Ensure that all ingredients are of high purity and within their shelf life.[12]
-
-
Issue 2: Discoloration or staining of the final rubber product.
-
Question: My light-colored rubber compound is showing a yellowish tint after curing. Is ZMBT the cause, and how can I prevent this?
-
Answer: ZMBT is generally considered non-staining and non-discoloring.[1] However, discoloration can occur under certain conditions:
-
High Sulfur Content: In formulations with high levels of elemental sulfur, interactions can sometimes lead to discoloration.[1]
-
Solution: Reduce the sulfur content and use ZMBT in combination with a sulfur donor to maintain an efficient cure while minimizing discoloration.
-
-
Interaction with Other Additives: While ZMBT itself is non-staining, it could potentially interact with other components in your formulation to produce colored byproducts.
-
Solution: Systematically evaluate each component of your formulation. Prepare small batches omitting one ingredient at a time to identify the source of the interaction.
-
-
Issue 3: Processing problems such as scorching or slow cure rate.
-
Question: I am experiencing premature curing (scorching) during mixing and processing of my ZMBT-containing compound. How can I address this?
-
Answer: Scorching is a common processing issue that can often be managed with formulation adjustments:
-
Accelerator System Balance: The overall activity of your accelerator package may be too high for your processing temperatures.
-
-
Question: My compound is curing too slowly, leading to long and inefficient production cycles. Can I speed up the cure without compromising thermal aging resistance?
-
Answer: A slow cure rate can be addressed by modifying the accelerator system:
Issue 4: "Blooming" on the surface of the cured rubber.
-
Question: A crystalline or powdery deposit is forming on the surface of my cured rubber product. Could this be related to ZMBT?
-
Answer: Blooming is the migration of compounding ingredients to the surface of the rubber after vulcanization. While ZMBT is not the most common cause of bloom, it can occur, especially at higher dosages.[8]
-
Dosage Level: Exceeding the solubility limit of ZMBT in the rubber matrix can lead to blooming.
-
Solution: Carefully control the dosage of ZMBT. Lowering the concentration is often an effective way to prevent bloom.[8]
-
-
Cure Temperature: The temperature of the vulcanization process can influence the solubility of additives.
-
Solution: Ensure that your cure temperature is within the optimal range for ZMBT, typically between 140-160°C.[8]
-
-
Experimental Protocols
Protocol 1: Evaluation of Thermal Aging Resistance of a Rubber Compound
This protocol is based on the principles outlined in ASTM D573, a standard test method for rubber deterioration in an air oven.[13][14][15]
1. Sample Preparation: a. Prepare your rubber compound containing the ZMBT formulation. b. Mold sheets of the compound to the desired thickness (typically 2 mm). c. Cure the sheets at the specified temperature and time. d. From the cured sheets, die-cut dumbbell-shaped test specimens according to the dimensions specified in the relevant ASTM standard for tensile testing.
2. Initial Property Measurement (Unaged): a. Select a representative number of specimens (e.g., 5) for unaged testing. b. Measure the tensile strength and ultimate elongation of these specimens using a tensometer. c. Measure the hardness of the unaged material using a durometer. d. Record these values as the initial properties.
3. Accelerated Thermal Aging: a. Place the remaining test specimens in a calibrated, circulating air oven. b. Set the oven to the desired aging temperature (e.g., 70°C, 100°C, or 125°C, depending on the polymer and application). c. Age the specimens for a specified duration (e.g., 24, 72, or 168 hours).
4. Post-Aging Property Measurement (Aged): a. After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a controlled environment. b. Measure the tensile strength, ultimate elongation, and hardness of the aged specimens.
5. Calculation of Property Retention: a. Calculate the percentage change in each property using the following formula: % Change = [(Aged Value - Unaged Value) / Unaged Value] * 100 b. A smaller percentage change indicates better thermal aging resistance.
Data Presentation
| Formulation ID | ZMBT (phr) | Aging Temp (°C) | Aging Time (hr) | Tensile Strength Retention (%) | Elongation Retention (%) | Hardness Change (points) |
| Control | 0 | 100 | 72 | |||
| EXP-1 | 0.5 | 100 | 72 | |||
| EXP-2 | 1.0 | 100 | 72 | |||
| EXP-3 | 1.5 | 100 | 72 |
Visualizations
Caption: Mechanism of ZMBT in vulcanization and thermal aging protection.
Caption: Troubleshooting workflow for poor thermal aging performance.
References
- Vertex AI Search. (n.d.). ZMBT (Zinc 2-Mercaptobenzothiazole).
- Vertex AI Search. (n.d.). ZMBT.
- Vertex AI Search. (n.d.). ZMBT Rubber Accelerator: Benefits and Applications.
- Vertex AI Search. (n.d.). Nurcacit ZMBT Rubber Accelerators.
- Wellt Chemicals. (2024, January 8). The Ultimate Guide to accelerator zmbt in 2024.
- Chembroad. (2024, January 19). Accelerator ZMBT: Benefits and Usage in Rubber Industry.
- Lanxess. (n.d.). 2-Mercaptobenzothiazole zinc salt.
- Akrochem Corporation. (n.d.). ACCELERATOR ZMBT.
- Rayway. (n.d.). Rubber Accelerator ZMBT (MZ): Properties, Production Process, Applications, and Storage.
- QingDao Rayway Chemical Co.,Ltd. (2025, May 26). What is the Rubber accelerator ZMBT?
- ACE Laboratories. (2023, February 3). Fluid & Heat Testing - Rubber Aging.
- Aslan Kauçuk. (n.d.). Rubber Accelerator - ZMBT.
- ARPL. (2025, August 6). Top Reasons Rubber Chemicals Fail During Manufacturing – Troubleshooting & Expert Solutions.
- Vertex AI Search. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
- Ataman Kimya. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
- Wewon Environmental Chambers Co. Ltd. (2004, July 1). ASTM D 573 04 Standard Test Method for Rubber Deterioration in an Air Oven.
- Coi Rubber Products. (n.d.). ASTM D573 Air Oven Test.
Sources
- 1. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 2. akrochem.com [akrochem.com]
- 3. raywaychem.com [raywaychem.com]
- 4. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 5. atamankimya.com [atamankimya.com]
- 6. ZMBT | [atamankimya.com]
- 7. atamankimya.com [atamankimya.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. Nurcacit ZMBT Rubber Accelerators | Nanjing Union Rubber Chemicals [nurchem.com]
- 10. aslankaucuk.com [aslankaucuk.com]
- 11. raywaychem.com [raywaychem.com]
- 12. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 13. ace-laboratories.com [ace-laboratories.com]
- 14. wewontech.com [wewontech.com]
- 15. coirubber.com [coirubber.com]
Technical Support Center: Zinc 2-Mercaptobenzothiazole (ZMBT) Aqueous Stability
Status: Active Guide Last Updated: February 9, 2026 Department: Application Science & Technical Service Subject: Troubleshooting Stability & Solubility Issues in Aqueous Systems
Executive Summary: The Core Challenge
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex, not a simple salt. Its utility in aqueous systems is defined by a fundamental contradiction: it is chemically designed to be hydrophobic (for rubber/polymer compatibility), yet researchers frequently attempt to force it into aqueous dispersion for fungicidal or latex applications.
The "Stability" Misconception: Users often confuse Chemical Stability (molecular degradation) with Colloidal Stability (physical sedimentation).
-
Chemical Instability: Hydrolysis releasing free 2-mercaptobenzothiazole (HMBT).
-
Physical Instability: Agglomeration and sedimentation due to high interfacial tension with water.
This guide addresses both, treating ZMBT not as a solute, but as a dynamic dispersed phase.
The Mechanism of Instability
To troubleshoot effectively, you must understand the equilibrium governing ZMBT in water. It is not static; it is a pH-dependent dissociation.
The Hydrolytic Equilibrium
In water, ZMBT exists in a fragile equilibrium. Low pH drives the reaction to the right (degradation), while high pH solubilizes the ligand.
-
ZMBT: Zinc complex (Insoluble, White/Pale Yellow)
-
HMBT: Protonated Mercaptobenzothiazole (Insoluble, Acidic, Foul odor)
-
MBT⁻: Deprotonated anion (Soluble, active species)
Visualization: Degradation & Oxidation Pathways
The following diagram maps the chemical fate of ZMBT in aqueous environments.
Figure 1: Chemical pathway showing the pH-dependent equilibrium between the stable complex, the soluble anion, and the degraded acid form.
Troubleshooting Guide (FAQ Format)
Scenario A: "My pH is drifting downwards over time."
Diagnosis: Hydrolytic Cleavage.
The Science: As ZMBT dissociates, it releases HMBT (a weak acid with pKa ~7.0). If your system is unbuffered, the release of HMBT consumes alkalinity, dropping the pH. As pH drops, it further accelerates the protonation of
-
Buffer the system: Maintain pH > 8.5 using an ammonia or borate buffer.
-
Add Zinc Oxide (ZnO): Excess ZnO acts as a scavenger, shifting the equilibrium back toward the zinc complex (Le Chatelier’s principle).
Scenario B: "The dispersion turns bright yellow/dark and smells sulfurous."
Diagnosis: Oxidation and Disulfide Formation. The Science: The thiol group (-SH) in free MBT is highly susceptible to oxidation, forming Dibenzothiazole Disulfide (MBTS). This reaction is catalyzed by UV light and trace metals. Corrective Action:
-
Exclude Light: Store dispersions in amber glass or opaque containers.
-
Degas Solvents: Use nitrogen-purged water for preparation.
-
Antioxidants: Add trace sodium sulfite (
) to scavenge dissolved oxygen.
Scenario C: "Hard sediment forms at the bottom within hours."
Diagnosis: Ostwald Ripening & Lack of Steric Hindrance. The Science: ZMBT is highly hydrophobic. Without sufficient surfactant coverage, small particles dissolve and redeposit onto larger particles (Ostwald Ripening) to minimize surface energy, leading to "concrete-like" sedimentation. Corrective Action:
-
Surfactant Overhaul: Switch to a dual-surfactant system (Anionic + Non-ionic). See Protocol 1 below.
-
Viscosity Modifiers: Add Xanthan gum (0.1-0.2%) to create a yield stress that suspends particles.
Experimental Protocols
Protocol 1: Preparation of a Stable ZMBT Aqueous Dispersion (20% w/w)
Direct dispersion in water fails. This protocol uses steric stabilization.
Reagents:
-
ZMBT Powder (micronized preferred)
-
Dispersant: Sodium Naphthalene Sulfonate Formaldehyde (e.g., Tamol™ SN) - Anionic for charge repulsion.
-
Wetting Agent: Ethoxylated Alcohol (e.g., Triton™ X-100) - Non-ionic for steric bulk.
-
Defoamer: Silicone-based emulsion.
Procedure:
-
Pre-mix Liquid Phase: In a beaker, dissolve 2% (w/w of total batch) Dispersant and 0.5% Wetting Agent in water. Adjust pH to 9.0 using dilute
. -
Slurry Formation: Slowly add ZMBT powder (20% w/w) while mixing with a high-shear disperser (Cowles blade) at 1000 RPM. Do not dump powder; dust explosion hazard.
-
Grinding (Critical): The slurry must be milled. Pass through a bead mill (zirconia beads) or ball mill for 2-4 hours. Target particle size (
) < 2 µm. -
Stabilization: Post-milling, add 0.1% Xanthan gum (pre-hydrated) to prevent hard settling.
Protocol 2: HPLC Analysis of Free MBT (Degradation Check)
To verify if your ZMBT has degraded, measure the free MBT content.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Isocratic 60% A / 40% B (or gradient 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 324 nm (Specific max for MBT) |
| Sample Prep | Filter dispersion through 0.2µm PTFE. Dilute in Acetonitrile to solubilize free MBT. |
Decision Matrix: Troubleshooting Flowchart
Use this logic flow to diagnose the root cause of your instability.
Figure 2: Decision matrix for diagnosing ZMBT aqueous instability.
References
-
Ataman Kimya. "Zinc 2-Mercaptobenzothiazole (ZMBT) Technical Data." Ataman Chemicals, Accessed Feb 9, 2026.
-
Lanxess. "Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt." Lanxess Corporation, 2015.[1]
-
National Institutes of Health (NIH). "Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants." PubMed Central, 2021.
-
SIELC Technologies. "Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column." SIELC, Accessed Feb 9, 2026.
-
Australian Government (AICIS). "Mercaptobenzothiazole and its sodium and zinc salt - Evaluation Statement." Industrial Chemicals Environmental Management, Draft 2025.[2]
Sources
Technical Support Center: ZMBT-Accelerated Vulcanization Control
Topic: Controlling Scorch Time in ZMBT Systems ID: TS-ZMBT-004 Status: Active Audience: Polymer Chemists, Medical Device Engineers, Formulation Scientists
Core Directive: The Scorch/Cure Paradox
Zinc 2-mercaptobenzothiazole (ZMBT) is a critical accelerator for medical latex (gloves, catheters) and dry rubber goods because it enables lower-temperature curing, preserving the integrity of heat-sensitive polymer backbones. However, its rapid onset creates a narrow processing window known as scorch safety .
This guide provides the technical protocols to widen that window without sacrificing the final cure state, ensuring compliance with precision manufacturing standards.
The Mechanism of Action
To control scorch, one must first understand the chemical pathway. ZMBT functions by dissociating into active zinc-mercaptide complexes. Scorch occurs when these complexes insert sulfur into the rubber backbone during mixing or storage, rather than during the molding phase.
Visualization: The Vulcanization Pathway & Retardation Points
The following diagram illustrates where ZMBT initiates crosslinking and where Retarders (like CTP/PVI) intervene to extend scorch time.
Figure 1: The kinetic pathway of ZMBT. Retarders function by chemically scavenging the Active Zn-Mercaptide Complex during the processing phase (low temp), but release it at curing temperatures.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: Dry Rubber (Molded Medical Components)
Symptom: Material hardens in the mixer or fails to fill the mold completely (short shots).
| Root Cause | Mechanism | Corrective Action |
| Heat History | ZMBT becomes active >100°C. Accumulative heat during mixing triggers cure. | Protocol: Dump batches at <105°C. Use a two-pass mix: add ZMBT/Sulfur only in the final pass (productive stage). |
| Activator Imbalance | High ZnO levels promote early complex formation. | Adjustment: Switch to "Active" ZnO (higher surface area) to use less total mass, or coat ZnO with stearic acid to delay dissolution. |
| Missing Retarder | ZMBT has naturally low scorch safety compared to Sulfenamides. | Chemical: Add 0.1–0.3 phr CTP (N-(cyclohexylthio)phthalimide) . Note: CTP is less effective with ZMBT than with sulfenamides but still measurable. |
Scenario B: Latex Systems (Dipped Gloves/Tubing)
Symptom: Latex viscosity spikes in the tank; dipped films crack upon drying (mud-cracking).
| Root Cause | Mechanism | Corrective Action |
| Destabilization | Zinc ions from ZMBT shock the latex emulsion, causing micro-flocculation. | Adjustment: Increase KOH or Ammonia levels to maintain pH >10.5. Zinc solubility decreases at high pH, delaying activity. |
| Pre-vulcanization | Tank temperature >30°C initiates slow crosslinking over days (Pot Life). | Protocol: Chill storage tanks to 15–20°C. Monitor Chloroform Number (see Protocols). |
| ZMBT Particle Size | Large particles dissolve slowly, releasing Zn ions unpredictably over time. | Spec: Use ZMBT dispersions with particle size <5 microns (ball-milled) for consistent solubility rates. |
Experimental Protocols (Self-Validating)
Protocol 1: Mooney Scorch Test (ASTM D1646 Adaptation)
Purpose: Quantify the processing safety window (Time to Scorch). Validation: Every test series must include a "Control" sample (known good batch) to verify machine calibration.
Equipment: Mooney Viscometer (Large Rotor).[1] Conditions: 121°C (Standard Scorch Temp).
Step-by-Step:
-
Preparation: Mill the rubber sample to remove air.[2] Punch two discs (top and bottom of rotor).[2]
-
Warm-up: Preheat platens to 121°C ± 0.5°C.
-
Loading: Insert rotor and sample. Close dies.
-
Pre-heat: Allow 1 minute of static heat (no rotation).
-
Start: Rotate rotor at 2 rpm. Record Initial Viscosity (
) and Minimum Viscosity ( ). -
Endpoint: Measure time to reach
units ( ).-
Interpretation:
represents the safe processing time. -
Target: For ZMBT systems, a
of >15 minutes is typically required for safe injection molding.
-
Data Output Table (Example):
| Formulation | |||
| Control (ZMBT only) | 18 MU | 8.5 min | 12.0 min |
| Test A (+0.1 phr CTP) | 17 MU | 11.2 min | 14.5 min |
| Test B (+0.2 phr CTP) | 16 MU | 14.8 min | 18.1 min |
Analyst Note: If
varies by >3 units between batches, check for "pre-scorch" that occurred during the milling phase.
Protocol 2: Latex Pre-Vulcanization Check (Chloroform Test)
Purpose: Rapid field test for latex ZMBT activity.
-
Mix equal parts Latex and Chloroform in a beaker.
-
Stir for 60 seconds.
-
Observation:
-
Type 1 (Uncured): Dissolves completely. (Risk: Too slow).
-
Type 2 (Optimum): Soft, non-sticky crumbs. (Target).
-
Type 3 (Scorched): Hard, dry crumbs.[2] (Risk: Cracking).
-
Frequently Asked Questions (FAQs)
Q: Can I replace ZMBT with MBT to improve scorch safety? A: Generally, no. While MBT (Mercaptobenzothiazole) is the parent molecule, ZMBT (the Zinc salt) is actually safer (less scorchy) than pure MBT in dry rubber because the Zinc bond requires more energy to dissociate. Switching to MBT would likely decrease your scorch time.
Q: How does ZMBT impact nitrosamine regulations in medical devices? A: ZMBT is a thiazole and does not generate nitrosamines directly. However, it is often used in conjunction with Dithiocarbamates (like ZDEC) which do generate nitrosamines. To control scorch in a "Nitrosamine-Safe" system, avoid TMTD/ZDEC and pair ZMBT with a nitrosamine-free secondary accelerator like TBzTD, using CTP to manage the scorch.
Q: I am seeing "blooming" on my cured parts. Is this related to scorch control? A: Indirectly. If you use high levels of ZMBT (>2.0 phr) to compensate for a retarder, the excess Zinc salts may migrate to the surface. Solution: Keep ZMBT <1.5 phr and use a secondary accelerator (like DPG) to boost the cure rate, rather than overloading ZMBT.
References
-
ASTM International. ASTM D1646-19a: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).[2] West Conshohocken, PA, 2019.
-
Akrochem Corporation. Technical Bulletin: Accelerator ZMBT (Zinc 2-Mercaptobenzothiazole).[3] Akron, OH.[2]
- Datta, R. N.Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12, 2002. (Discusses Thiazole kinetics and Retarder interactions).
- Robinson Brothers.Robac ZMBT Technical Data Sheet. West Midlands, UK.
Sources
Overcoming uneven distribution of ZMBT in rubber compounds.
Topic: Overcoming Uneven Distribution of Zinc 2-Mercaptobenzothiazole (ZMBT) in Rubber Compounds Document ID: TSC-ZMBT-001 Status: Active Guide
Core Directive: The Physics of the Problem
Why is ZMBT difficult to disperse? Unlike sulfenamide accelerators (e.g., CBS, TBBS) which often melt within standard processing temperature ranges (90°C–110°C), ZMBT has a melting point exceeding 300°C [1].
The Implication: ZMBT does not melt into the rubber matrix during compounding. It functions mechanically as a solid filler until the chemical reaction begins. Therefore, "dispersion" is strictly a function of particle size reduction and mechanical distribution , not fusion. If you treat it like a melting accelerator, you will get agglomerates, "white spots," and inconsistent cure rates.
Visualization: The Dispersion Mechanism
The following diagram illustrates the critical difference between distributive mixing (moving particles around) and dispersive mixing (breaking agglomerates), which is required for ZMBT.
Figure 1: ZMBT behaves as a solid inclusion. Success depends entirely on mechanical shear fracture, not thermal fusion.
Troubleshooting Module A: Latex Compounding (Aqueous Systems)
Target Audience: Medical Glove Manufacturers, Catheter Dipping, Latex Foam.
Context: In latex, ZMBT is added as an aqueous dispersion. The #1 cause of failure is sedimentation or insufficient ball milling of the ZMBT powder before it enters the latex tank.
Issue 1: "Sand" or Sediment in Dip Tanks
Symptom: Gritty texture on the finished film; sludge at the bottom of the dipping tank. Root Cause: ZMBT particles are too large (>10µm) and are settling out of suspension faster than the Brownian motion can keep them suspended.
Protocol: Optimized Ball Milling Do not rely on simple stirring. ZMBT requires high-energy milling to create a stable slurry.
-
Formulation:
-
ZMBT Powder: 50 parts
-
Dispersing Agent (e.g., Sodium salt of polymerized alkyl naphthalene sulfonic acid): 2-3 parts
-
Water (Deionized): 47-48 parts
-
Note: High pH (ammonia) is often required to match latex pH.
-
-
Process:
-
Load into a ball mill (ceramic or steel balls).
-
Milling Time: Minimum 24–48 hours.
-
Target: Hegman Gauge reading of 7+ (approx. <10 microns).
-
-
Validation:
-
Perform a sedimentation test: Dilute 1g of dispersion in 100ml water. Let stand for 1 hour. If clear separation occurs, particle size is too large [2].
-
Issue 2: Latex Destabilization (Shock)
Symptom: Coagulum forms immediately upon adding ZMBT dispersion to the latex. Root Cause: pH mismatch or "dry" ZMBT stealing water from the latex colloidal system.
Corrective Action:
-
Pre-wetting: Ensure ZMBT is fully wetted out in the dispersion phase.
-
pH Balancing: Adjust the ZMBT dispersion pH to match the latex (usually pH 10-11) using ammonium hydroxide before addition.
Troubleshooting Module B: Dry Rubber Compounding
Target Audience: Pharmaceutical Stoppers, Technical Rubber Goods.
Context: In internal mixers (Banbury) or open mills, ZMBT agglomerates appear as white specks that act as stress concentrators, leading to fatigue failure.
Issue 3: White Specks in Cured Rubber
Symptom: Visible white dots on cut surfaces; reduced tensile strength. Root Cause: Electrostatic agglomeration of ZMBT powder prevents polymer penetration.
Solution: The Masterbatch Strategy Direct addition of ZMBT powder (especially at low dosages like 0.5–1.5 phr) is statistically prone to poor distribution.
Protocol: Preparation of ZMBT Masterbatch (80%)
-
Carrier Selection: Choose a binder compatible with your base polymer (e.g., EPDM binder for EPDM compounds, or a low-melting wax/EVA binder for general use).
-
Ratio: 80% ZMBT / 20% Binder.
-
Mixing:
-
Add binder to cool mixer.
-
Add ZMBT powder slowly to allow "wetting out" by the binder.
-
Discharge as slabs or pellets.
-
-
Usage: Dosing a pelletized masterbatch ensures the ZMBT is already "pre-wetted," drastically reducing mixing energy required in the final batch [3].
Issue 4: Inconsistent Cure Rates (Batch-to-Batch)
Symptom: Rheometer (MDR) curves show shifting T90 times despite identical formulations. Root Cause: Uneven ZMBT distribution means some parts of the batch are starved of accelerator while others are scorched.
Diagnostic Workflow:
-
Take 5 samples from different locations of a single mixed batch.
-
Run MDR (Moving Die Rheometer) at 160°C.
-
Pass Criteria: If T90 variation > 5%, dispersion is the failure mode.
Analytical Validation & Data
How do you prove the problem is solved? Use this comparative data table to select the right validation method.
| Method | Application | Detection Limit | Pros | Cons |
| Hegman Gauge | Latex/Slurry | ~5 µm | Fast, cheap, shop-floor ready. | Subjective reading; only for liquids. |
| Optical Microscopy (Dispergrader) | Dry Rubber | ~10 µm | Quantitative (ISO 11345); visual proof. | Requires cured or smooth-cut uncured sample. |
| SEM-EDX (Zinc Mapping) | Cured Parts | <1 µm | Definitive chemical mapping of Zinc clusters. | Expensive; slow; requires expert operator. |
| MDR Rheology | All | N/A | Measures effect of dispersion on cure. | Indirect; doesn't visualize the particles. |
Frequently Asked Questions (FAQ)
Q: Can I increase the mixing temperature to melt the ZMBT? A: No. ZMBT melts >300°C. Increasing mix temperature to 140°C or 150°C will not melt it, but it will risk scorching the rubber (premature vulcanization) because ZMBT becomes chemically active at these temperatures [1].
Q: Why does my ZMBT dispersion settle after 3 days? A: This is Stokes' Law in action. If particles are large, gravity wins. You must either (1) reduce particle size further via ball milling, or (2) add a thixotropic agent (thickener) like bentonite clay or CMC to increase the viscosity of the water phase, slowing sedimentation [2].
Q: Is "Oiled" ZMBT better than standard powder? A: Yes. Oiled powders (usually treated with 1-2% mineral oil) reduce electrostatic clumping and dust. This helps the rubber "wet" the particle surface faster, improving dispersion in dry rubber mixing [3].
References
-
Lanxess. (2015).[1] 2-Mercaptobenzothiazole zinc salt: Product Safety Assessment. Retrieved from 1
-
ResearchGate. (2016). Aqueous Dispersions of Latex Compounding Ingredients by Wet Ball Milling: Effect of Ball Size and Milling Time. Retrieved from 2
-
SpecialChem. (2025). Select Accelerators for Rubbers: Compounding Checklist. Retrieved from 3
Sources
Technical Support Center: Troubleshooting Side Reactions of Zinc 2-Mercaptobenzothiazole (ZMBT) in Polymerization
Prepared by the Office of Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in polymer science and material development. It provides in-depth troubleshooting for common side reactions encountered when using Zinc 2-mercaptobenzothiazole (ZMBT) as a vulcanization accelerator. Our focus is on understanding the root chemical causes and providing validated, actionable protocols to mitigate these issues in your experiments.
Section 1: Understanding ZMBT's Core Function and Activation
Before troubleshooting side reactions, it's crucial to understand the intended chemical pathway. ZMBT is a semi-ultra-fast accelerator, primarily used in sulfur vulcanization of natural and synthetic rubbers.[1] Its primary role is to speed up the formation of cross-links between polymer chains, a process that converts soft, plastic rubber into a durable, elastic material.[2]
The efficacy of ZMBT hinges on its interaction with activators, typically zinc oxide (ZnO) and a fatty acid like stearic acid. This system forms an active accelerator complex, which then reacts with sulfur to create the sulfurating agent responsible for cross-linking.[2][3]
Caption: ZMBT activation pathway with ZnO and stearic acid.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common side reactions and processing issues associated with ZMBT.
FAQ 1: My rubber compound is scorching (premature vulcanization). How can I diagnose and prevent this?
A: Scorch is the onset of vulcanization before the material is shaped or molded, leading to a loss of flow and processability.[4][5] While ZMBT is known for providing good scorch safety compared to some other accelerators, improper formulation or processing conditions can still lead to this issue.[2][6]
Root Causes & Diagnosis:
-
Excessive Heat History: High temperatures during mixing or storage can initiate the curing process prematurely.[4][5] Shearing actions during processing are a common source of unexpected heat generation.[5]
-
Accelerator System Imbalance: Using ZMBT in combination with highly basic secondary accelerators can significantly reduce scorch time.[6][7]
-
Incorrect Activator Levels: The ratio of ZnO and stearic acid to ZMBT is critical. An imbalance can alter the formation kinetics of the active complex.
Troubleshooting Flowchart:
Sources
Technical Support Center: Best Practices for Handling and Storing Zinc 2-mercaptobenzothiazole (ZMBT)
Welcome to the technical support center for Zinc 2-mercaptobenzothiazole (ZMBT). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal activity and longevity of your ZMBT supply. Proper handling and storage are paramount to obtaining reliable and reproducible experimental results. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.
I. Understanding ZMBT: Chemical Properties and Stability
Zinc 2-mercaptobenzothiazole (CAS No. 155-04-4) is a pale yellow powder widely used as a vulcanization accelerator in the rubber industry and as a fungicide.[1][2][3] Its efficacy in these applications is intrinsically linked to its chemical integrity. ZMBT is a stable, non-volatile solid at room temperature; however, its activity can be compromised by exposure to heat, light, moisture, and incompatible chemicals.[1]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂S₄Zn | [3] |
| Molecular Weight | 397.86 g/mol | [2] |
| Appearance | Pale yellow powder | [1][3] |
| Melting Point | >300°C (with decomposition) | [1][2] |
| Solubility | Insoluble in water and gasoline. Soluble in acetone, chloroform, and benzene. | [2][3] |
II. Troubleshooting Guide: Identifying and Resolving Common Issues
This section addresses specific problems you might encounter during your experiments, linking them to potential issues with ZMBT handling and storage.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or reduced activity in assays (e.g., higher MIC values for antifungal tests, altered vulcanization times) | Degradation of ZMBT: This is the most likely cause. Exposure to light, heat, or moisture can lead to the breakdown of the active compound. | 1. Verify Storage Conditions: Ensure ZMBT is stored in a tightly sealed, opaque container in a cool, dry, and dark place. 2. Use a Fresh Stock: If degradation is suspected, use a new, unopened container of ZMBT for a control experiment. 3. Solution Stability: If using a stock solution, prepare it fresh before each experiment. ZMBT solutions can degrade over time. |
| Discoloration of ZMBT powder (e.g., darker yellow, brownish tinge) | Oxidation or Photodegradation: Prolonged exposure to air (oxygen) and light can cause chemical changes leading to discoloration. | 1. Discard Discolored Powder: Do not use discolored ZMBT as its activity is likely compromised. 2. Inert Atmosphere Storage: For long-term storage of highly sensitive applications, consider storing under an inert gas like argon or nitrogen. |
| Cloudiness or precipitation in ZMBT solutions | Incomplete Dissolution or Degradation: ZMBT is insoluble in water. If an aqueous buffer is added to an organic stock solution, precipitation can occur. Cloudiness in a freshly prepared organic solution may indicate impurities or the use of a poor solvent. Delayed cloudiness can be a sign of degradation. | 1. Solvent Selection: Use appropriate organic solvents like acetone or benzene for preparing stock solutions.[2] 2. Fresh Preparation: Prepare solutions immediately before use. 3. pH Considerations: ZMBT is hydrolytically stable at a pH of 7-8.[4] Avoid strongly acidic or alkaline conditions which can cause decomposition.[3] |
| Caking or clumping of ZMBT powder | Moisture Absorption: ZMBT can absorb moisture from the air if not stored in a tightly sealed container, leading to caking. | 1. Proper Sealing: Always ensure the container is tightly closed after use. 2. Desiccant Use: Store in a desiccator or with desiccant packs to maintain a low-humidity environment. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid ZMBT?
A1: Solid ZMBT should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[5][6] A storage temperature below 40°C is recommended. The container should be opaque and tightly sealed to protect from light and moisture.
Q2: How does ZMBT degrade, and what are the degradation products?
A2: ZMBT can degrade through several pathways:
-
Photodegradation: Exposure to light can break down ZMBT. The major degradation products of the related compound 2-mercaptobenzothiazole (MBT) are benzothiazole and 2-benzothiazolesulfonic acid.
-
Thermal Decomposition: High temperatures can cause ZMBT to decompose, releasing toxic fumes including oxides of sulfur, nitrogen, and zinc.[1]
-
Hydrolysis: While stable at neutral to slightly alkaline pH, ZMBT can decompose in the presence of strong acids or alkalis.[3][4] Upon ingestion, it is thought to rapidly hydrolyze to MBT.[4]
Q3: What is the recommended procedure for preparing a ZMBT stock solution?
A3: Due to its insolubility in water, ZMBT stock solutions should be prepared in a suitable organic solvent such as acetone or benzene.[2] It is recommended to prepare solutions fresh for each experiment to ensure maximum activity. If a stock solution must be stored, it should be kept in a tightly sealed, opaque container at low temperature (e.g., 2-8°C) and for a limited time. The stability of ZMBT in solution is not well-documented, so fresh preparation is the best practice.
Q4: Can I use ZMBT that has changed color?
A4: No. A change in color from its typical pale yellow is a visual indicator of potential degradation. Using discolored ZMBT can lead to inaccurate and unreliable experimental results. It is best to discard any discolored powder.
Q5: How does degradation of ZMBT affect its activity?
A5: The degradation of ZMBT leads to a decrease in the concentration of the active compound, which will reduce its efficacy. In antifungal assays, this would manifest as an increase in the Minimum Inhibitory Concentration (MIC) required to inhibit fungal growth. In rubber vulcanization, degraded ZMBT would result in a slower curing rate and potentially inferior physical properties of the final product.[2][7]
IV. Experimental Protocols and Visualizations
Protocol for Assessing ZMBT Stock Integrity
If you suspect your ZMBT stock may be compromised, you can perform a simple comparative experiment:
-
Prepare two sets of experiments in parallel.
-
Set 1 (Control): Use a freshly opened, new container of ZMBT to prepare your solutions and perform your standard assay (e.g., antifungal MIC determination or a vulcanization cure time measurement).
-
Set 2 (Test): Use your suspect ZMBT stock to prepare solutions and run the identical assay.
-
Compare the results. A significant difference in activity between the control and test sets (e.g., higher MIC in the test set) indicates that your stock has likely degraded.
Diagrams of Degradation Pathways and Handling Workflow
Caption: Major factors leading to the degradation of ZMBT.
Caption: Recommended workflow for handling ZMBT.
V. References
-
Ataman Kimya. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT). Retrieved from [Link]
-
Wellt Chemicals. (n.d.). Zmbt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole. Retrieved from [Link]
-
Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]
-
Djordjievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society, 82(10), 1147-1153.
-
Parham, H., & Zargar, B. (2012). Fast and efficient removal of mercury from water samples using magnetic iron oxide nanoparticles modified with 2-mercaptobenzothiazole. Journal of Hazardous Materials, 205-206, 94-100.
-
De Wever, H., & Verachtert, H. (1997). 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems. Applied Microbiology and Biotechnology, 47(4), 449-453.
-
Lanxess. (2015, July). Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt. Retrieved from [Link]
-
Australian Government Department of Health. (2025, March 31). Mercaptobenzothiazole and its sodium and zinc salt - Draft evaluation statement. Retrieved from [Link]
-
Google Patents. (n.d.). CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method. Retrieved from
-
Wellt Chemicals. (2024, January 8). The Ultimate Guide to accelerator zmbt in 2024. Retrieved from [Link]
-
Teker, M., Usluoğlu, A., & Öztürk, E. (2023). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7(1), 1-8.
-
Rayway. (n.d.). Rayway Rubber Accelerator ZMBT (MZ): Properties, Production Process, Applications, and Storage. Retrieved from [Link]
-
InfinixBio. (2026, February 5). Essential Guide to Diagnostic Test Troubleshooting: Common Issues and Effective Solutions. Retrieved from [Link]
-
ZMBT Rubber Accelerator: Benefits and Applications. (n.d.). Retrieved from [Link]
-
De Wever, H., & Verachtert, H. (1997). 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems. Applied microbiology and biotechnology, 47(4), 449-453.
-
Sirqueira, A. S., & Soares, B. G. (2003). The effect of accelerators on the vulcanization of natural rubber. Journal of applied polymer science, 88(1), 155-163.
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Goodwin, B. F. J., et al. (1981). The guinea pig maximization test. Contact Dermatitis, 7(4), 248-250.
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Wang, X., & Suskind, R. R. (1988). A modified Buehler test for screening of contact allergens. Contact Dermatitis, 19(2), 113-117.
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National Toxicology Program. (1990). NTP technical report on the toxicology and carcinogenesis studies of 2-mercaptobenzothiazole (CAS NO. 149-30-4) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, 383, 1-210.
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Centers for Disease Control and Prevention. (n.d.). NIOSH Skin Notation (SK) Profiles | 2-Mercaptobenzothiazole. Retrieved from [Link]
-
Foussereau, J., et al. (1983). Allergy to 2-mercaptobenzothiazole and its derivatives. Annales de dermatologie et de vénéréologie, 110(10), 835-840.
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Isama, K., et al. (1998). Skin sensitization potential of 2-mercaptobenzimidazole and its methyl derivatives. Contact Dermatitis, 38(4), 213-217.
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Higashi, N., & Matsumura, T. (1987). Occupational contact dermatitis from 2,5-di-tert-butylhydroquinone and 2-mercaptobenzimidazole in a worker in the synthetic rubber industry. Contact Dermatitis, 17(2), 119-120.
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Gries, W., et al. (2015). Biomonitoring of workers exposed to 2-mercaptobenzothiazole. International archives of occupational and environmental health, 88(6), 735-743.
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Bouma, K., et al. (2003). Migration of 2-mercaptobenzothiazole from natural rubber teats. Food additives and contaminants, 20(10), 947-953.
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RIVM. (2017). Evaluation of health risks of playing on synthetic turf pitches with rubber granulate. Retrieved from [Link]
-
NICNAS. (2016). 2-Mercaptobenzothiazole: Human health tier II assessment. Retrieved from [Link]
-
NTP. (1988). NTP Toxicology and Carcinogenesis Studies of 2-Mercaptobenzothiazole (CAS No. 149-30-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 332, 1-204.
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REACH. (n.d.-a). Registration Dossier - 2-mercaptobenzothiazole. European Chemicals Agency.
-
REACH. (n.d.-b). Registration Dossier - zinc bis(benzothiazole-2-thiolate). European Chemicals Agency.
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US EPA. (2016). TSCA Work Plan Chemical Risk Assessment for 2-Mercaptobenzothiazole.
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NAP. (2004). Toxicological review of 2-mercaptobenzothiazole. National Academies Press.
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Gries, W., et al. (2015). An analytical method for the detection of 2-mercaptobenzothiazole and its metabolites in urine. Journal of Chromatography B, 997, 137-143.
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UNECE. (2017). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
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SWA. (n.d.). Hazardous Chemical Information System (HCIS). Safe Work Australia.
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Industrial Chemicals Act 2019.
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Model Work Health and Safety Regulations.
-
OECD QSAR Toolbox.
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Zhu, Z., et al. (2019). Photocatalytic degradation of 2-Mercaptobenzothiazole by a novel Bi2WO6 nanocubes/In(OH)3 photocatalyst: Synthesis process, degradation pathways, and an enhanced photocatalytic performance mechanism study. Applied Surface Science, 481, 1313-1326.
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Amer, W., et al. (2014). Microwave-assisted synthesis of mesoporous nano-hydroxyapatite using surfactant templates. CrystEngComm, 16(4), 543-549.
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Antonopoulou, M., et al. (2014). A review on advanced oxidation processes for the degradation of organic pollutants in water. Water research, 53, 215-233.
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Mohamed, R., & Aazam, E. (2013). Synthesis and characterization of Pt–ZnO-hydroxyapatite nanoparticles for photocatalytic degradation of benzene under visible light. Desalination and Water Treatment, 51(31-33), 6082-6090.
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Mohammad Vaseem, A. U., & Yoon-Bong, H. (2010). ZnO Nanoparticles: Growth, Properties, and Applications. In A. Umar (Ed.), Metal Oxide Nanostructures and Their Applications (Vol. 5, pp. 1-36). American Scientific Publishers.
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Neppolian, B., et al. (1998). Photocatalytic degradation of textile dye commonly used in cotton fabrics. Studies in Surface Science and Catalysis, 113, 329-335.
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Parham, H., & Khoshnam, F. (2013). Highly efficient and simultaneous removal of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole from water samples by copper oxide nanoparticles. Journal of Chemical Technology & Biotechnology, 88(9), 1736-1743.
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Sakthivel, S., et al. (2003). Solar photocatalytic degradation of azo dye: comparison of photocatalytic efficiency of ZnO and TiO2. Solar Energy Materials and Solar Cells, 77(1), 65-82.
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Kassaee, M., et al. (2008). Media effects on nanobrass arc fabrications. Journal of Alloys and Compounds, 453(1-2), 229-232.
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Leh, F., & Chan, K. (1973). Sulfur compounds. Pollution, health effects, and biological function. Journal of Chemical Education, 50(4), 246.
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Liu, J. X., et al. (2013). Study of nano-hydroxyapatite adsorption in heavy metals. Advanced Materials Research, 777, 15-18.
-
Mahdavi, S., et al. (2012). Removal of heavy metals from aqueous solutions using Fe3O4, ZnO, and CuO nanoparticles. Journal of Nanoparticle Research, 14(8), 1-18.
-
Chesick, J. P., & Donohue, J. (1971). The crystal and molecular structure of 2-mercaptobenzothiazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(7), 1441-1444.
-
Sartori, G., & Liberti, A. (1950). The dissociation constant of 2-mercaptobenzothiazole. Journal of the Electrochemical Society, 97(1), 20.
-
Brownlee, B. G., et al. (1992). Environmental fate and effects of 2-mercaptobenzothiazole. Environmental toxicology and chemistry, 11(8), 1145-1156.
-
Finšgar, M., & Kek Merl, D. (2014). An electrochemical and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in acidic chloride solution. Corrosion Science, 83, 164-175.
-
Gradwell, M. H. S., & McGill, W. J. (1995). The role of 2-mercaptobenzothiazole in the vulcanization of natural rubber. Journal of applied polymer science, 58(12), 2185-2194.
-
Wu, F. L., et al. (2012). Recent advances in the chemistry of 2-mercaptobenzothiazole and its derivatives. Current Organic Chemistry, 16(13), 1555-1580.
-
Azam, M. A., & Suresh, B. (2012). A review on the synthesis and biological activity of 2-mercaptobenzothiazole derivatives. Scientia pharmaceutica, 80(4), 789-810.
-
Bulatovic, S. M. (2007). Handbook of Flotation Reagents. Elsevier.
-
Valderrama, L., et al. (2012). Flotation of copper-molybdenum ores with 2-mercaptobenzothiazole. Minerals Engineering, 36, 195-200.
-
Magdalinovic, N., et al. (2004). The influence of 2-mercaptobenzothiazole on the flotation of lead-zinc ores. European Journal of Mineral Processing and Environmental Protection, 4(1), 30-35.
-
Ikotun, A. G., et al. (2012). The use of 2-mercaptobenzothiazole as a collector in the flotation of a Nigerian galena ore. International Journal of Biological, Ecological and Environmental Sciences, 1(4), 148-151.
-
Qin, W., et al. (2012). A DFT study on the adsorption of 2-mercaptobenzothiazole on the (111) surfaces of Cu, Pb, and Zn. Industrial & Engineering Chemistry Research, 51(35), 11538-11545.
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Kloepfer, A., et al. (2005). Occurrence of benzothiazoles in municipal wastewater and their fate in wastewater treatment. Environmental science & technology, 39(11), 3792-3798.
-
Reddy, C. M., & Quinn, J. G. (1997). Environmental chemistry of benzothiazoles derived from rubber. Environmental science & technology, 31(10), 2847-2853.
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Kragulj, M. M., et al. (2014). Benzothiazoles in the aquatic environment: a review. Journal of the Serbian Chemical Society, 79(1), 1-21.
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Herrero, P., et al. (2014). Analysis of benzothiazoles in environmental and biological samples: a review. TrAC Trends in Analytical Chemistry, 62, 46-59.
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Yekeler, H., & Yekeler, M. (2006). A theoretical study on the tautomerism of 2-mercaptobenzothiazole. Journal of molecular modeling, 12(6), 763-770.
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Google Patents. (n.d.). US2754303A - Process of producing normal zinc mercaptobenzothiazole. Retrieved from
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ResearchGate. (n.d.). Quantum Chemical Studies of Mononuclear Zinc Species of Hydration and Hydrolysis. Retrieved from [Link]
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MDPI. (n.d.). Fungal Zinc Homeostasis and Its Potential as an Antifungal Target: A Focus on the Human Pathogen Aspergillus fumigatus. Retrieved from [Link]
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MDPI. (n.d.). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]
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MDPI. (n.d.). Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Microaerobic degradation of 2-Mercaptobenzothiazole present in Industrial Wastewater. Retrieved from [Link]
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ResearchGate. (n.d.). sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. Retrieved from [Link]
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MDPI. (n.d.). Analyzing Thermal Degradation Effects on Devulcanized GTR-Based NR/SBR/NBR Rubber Compounds Reinforced with SiO2 Particles. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation Characteristics of Vulcanized Natural Rubber by Dimethyl Ether through Filler and Plasticizer Composition Variations. Retrieved from [Link]
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MDPI. (n.d.). Effect of Vulcanization Process Parameters on the Tensile Strength of Carcass of Textile-Rubber Reinforced Conveyor Belts. Retrieved from [Link]
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MDPI. (n.d.). Effects of Different CO2 Concentrations and Degradation Media on Static Corrosion of Commercially Pure Zinc. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Degradation of Absorbable Zinc Alloys in Artificial Urine. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Zinc 2-mercaptobenzothiazole (ZMBT) and 2-mercaptobenzothiazole (MBT) as Vulcanization Accelerators
This guide provides an in-depth comparative analysis of two pivotal thiazole-class accelerators in the rubber industry: Zinc 2-mercaptobenzothiazole (ZMBT) and 2-mercaptobenzothiazole (MBT). This document is intended for researchers, scientists, and professionals in rubber compounding and material science, offering a technical examination of their performance, mechanisms, and practical applications.
Introduction: The Role of Thiazole Accelerators in Vulcanization
The vulcanization process is fundamental to transforming raw rubber into a durable, elastic material suitable for a vast array of applications. This transformation is achieved by forming cross-links between polymer chains, a reaction significantly expedited by accelerators. Thiazole-class accelerators, including MBT and its zinc salt, ZMBT, are widely utilized for their efficiency in sulfur vulcanization of both natural and synthetic rubbers.[1][2] They facilitate vulcanization at lower temperatures and with shorter cure times than using sulfur alone, which enhances productivity and improves the final properties of the rubber product.[3][4]
2-mercaptobenzothiazole (MBT) is a foundational, general-purpose accelerator known for its semi-ultra-fast curing characteristics.[1] It is effective in a wide range of elastomers and provides vulcanizates with excellent aging properties.[5]
Zinc 2-mercaptobenzothiazole (ZMBT) , the zinc salt of MBT, is also a fast-curing accelerator.[6] It is particularly noted for its improved scorch safety in dry rubber applications when compared to MBT.[5] ZMBT is extensively used in latex applications, where it contributes to a higher modulus and better compression set resistance in the cured products.[6]
This guide will delve into a direct comparison of these two accelerators, exploring their chemical structures, mechanisms of action, and the resulting performance differences in rubber compounds.
Chemical Structures and Properties
The distinct chemical structures of MBT and ZMBT are foundational to their differing activities as accelerators.
Caption: Generalized pathway for accelerated sulfur vulcanization.
For MBT , the initial step involves the formation of a zinc salt in situ, which then reacts with sulfur to form an active sulfurating agent. [7]This agent subsequently reacts with the rubber polymer to create cross-links.
For ZMBT , the active zinc complex is already present. This pre-formed complex reacts with sulfur to generate the active sulfurating species. [7]The difference in the initial activation step is a key factor contributing to the observed variations in scorch time and cure rate between the two accelerators.
Experimental Protocols for Accelerator Evaluation
To empirically compare the performance of ZMBT and MBT, a series of standardized tests should be conducted. The following outlines a typical experimental workflow based on ASTM standards.
Caption: Standardized workflow for evaluating accelerator performance.
Compounding
A standard rubber formulation, for example, in natural rubber (NR), should be prepared with all ingredients kept constant except for the accelerator.
Table 3: Example Natural Rubber Formulation
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| N330 Carbon Black | 50 |
| Sulfur | 2.5 |
| Accelerator (MBT or ZMBT) | 1.5 |
Rheological Analysis
The cure characteristics of the compounds should be determined using an oscillating disc rheometer according to ASTM D2084 . This will provide data on scorch time, cure time, and torque values.
Vulcanization and Sample Preparation
The compounded rubber sheets should be vulcanized in a compression molding press at a specified temperature and for the duration of their respective t90 times. From the vulcanized sheets, test specimens for physical property analysis should be die-cut.
Physical Property Testing
-
Tensile Properties: Tensile strength, modulus, and elongation at break should be measured according to ASTM D412 .
-
Hardness: The Shore A hardness of the vulcanizates should be determined using a durometer as per ASTM D2240 .
-
Heat Aging: To assess the durability of the vulcanizates, samples should be subjected to heat aging in an air oven according to ASTM D573 , followed by re-testing of their physical properties.
Summary and Conclusions
Both Zinc 2-mercaptobenzothiazole (ZMBT) and 2-mercaptobenzothiazole (MBT) are highly effective accelerators for the sulfur vulcanization of rubber. The choice between them is often dictated by the specific processing requirements and desired final properties of the rubber product.
-
MBT is a versatile, fast-curing accelerator suitable for a wide range of general-purpose rubber applications.
-
ZMBT offers the distinct advantage of improved scorch safety in dry rubber compounds, providing a wider processing window. It is a preferred accelerator for latex applications, where it contributes to a higher modulus and enhanced compression set resistance.
The selection of the appropriate accelerator is a critical decision in rubber compounding that directly impacts processing efficiency and the performance of the final product. A thorough understanding of the comparative characteristics of accelerators like ZMBT and MBT, supported by empirical testing, is essential for optimizing rubber formulations and achieving desired product outcomes.
References
-
Accelerators. (n.d.). Rubber Chemicals - O. Sundström AB. Retrieved from [Link]
- ASTM D2084-01, Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter, ASTM Intern
- ASTM D2240-15(2021)
- ASTM D3182-16, Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets, ASTM Intern
- ASTM D412-16, Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM Intern
- ASTM D573-04(2019)
- Benzothiazole-accelerated sulfur vulcanization. II. 2-Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. (2006). Journal of Applied Polymer Science, 100(2), 1547-1559.
- Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. (2020). AIP Conference Proceedings, 2221(1), 110003.
-
Industry Insights: Key Considerations for Using MBT(M) in Rubber Vulcanization Processes. (2025, July 8). CHEMBROAD. Retrieved from [Link]
-
MBTs in Rubber Compounding: Understanding. (n.d.). CHEMBROAD. Retrieved from [Link]
- Performance of binary accelarator system on natural rubber compound. (2015). IOP Conference Series: Materials Science and Engineering, 87, 012023.
-
Performance of binary accelarator system on natural rubber compound. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Sustainability & Performance: ZMBT Rubber Accelerator Leads the Way. (2024, March 14). CHEMBROAD. Retrieved from [Link]
- The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. (2024). Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7(1), 1-12.
-
Vulcanization acceleration mechanism and performance characterization. (n.d.). Taizhou Huangyan Donghai Chemical Co.,Ltd. Retrieved from [Link]
-
ZMBT (Zinc 2-Mercaptobenzothiazole). (n.d.). Retrieved from [Link]
-
2-MERCAPTOBENZOTHIAZOLE (MBT). (n.d.). Ataman Kimya. Retrieved from [Link]
-
2-Mercaptobenzothiazole. (n.d.). In Wikipedia. Retrieved from [Link]
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Technical Comparative Analysis: Zinc 2-mercaptobenzothiazole (ZMBT) vs. Conventional Thiazoles in Medical-Grade Elastomers
Executive Summary
In the development of pharmaceutical packaging (vial stoppers, syringe plungers) and medical devices (gloves, tubing), the choice of vulcanization accelerator is often an overlooked variable that critically impacts drug product stability.
While 2-mercaptobenzothiazole (MBT) and Dibenzothiazole disulfide (MBTS) remain industry standards for general-purpose rubber, Zinc 2-mercaptobenzothiazole (ZMBT) offers a distinct efficacy profile suited for high-purity applications. This guide analyzes the mechanistic advantages of ZMBT, specifically its "quasi-ultra" acceleration kinetics, superior scorch safety, and—crucially for drug development—its reduced leachable profile compared to acidic thiazoles.
Part 1: Mechanistic Differentiation (The Zinc Advantage)
To understand efficacy, we must look beyond simple cure times and analyze the coordination chemistry occurring during the induction period.
The Activation Energy Barrier
Standard thiazoles (MBT) are acidic. To become active sulfurating agents, they must first react with the activator system (Zinc Oxide + Stearic Acid) to form the zinc salt intermediate.
-
MBT Limitation: This initial reaction is uncontrolled, leading to "scorchy" behavior (premature vulcanization) and variable crosslink density.
-
ZMBT Advantage: ZMBT is the pre-formed zinc salt. It bypasses the initial complexation energy barrier, providing a thermodynamic shortcut that results in a flatter, more consistent reversion-resistant cure.
Diagram 1: Thiazole Acceleration Pathways
The following diagram illustrates how ZMBT bypasses the rate-limiting complexation step required by MBT and MBTS.
Caption: ZMBT enters the reaction pathway directly as the active zinc complex, bypassing the rate-limiting solubilization and complexation steps required for MBT and MBTS.
Part 2: Comparative Efficacy Data
The following data contrasts the performance of these accelerators in a standard Natural Rubber (NR) formulation.
Experimental Baseline:
-
Polymer: Natural Rubber (SMR L)
-
Filler: Carbon Black N330 (50 phr)
-
Sulfur: 2.5 phr[1]
-
Accelerator Dosage: Equimolar adjustment based on molecular weight.
Table 1: Rheological & Safety Profile Comparison
| Feature | MBT (Mercaptobenzothiazole) | MBTS (Dibenzothiazole disulfide) | ZMBT (Zinc 2-mercaptobenzothiazole) |
| Classification | Semi-Ultra (Fast) | Delayed Action (Moderate) | Quasi-Ultra (Fast but Stable) |
| Scorch Safety (ts2) | Poor (High risk of pre-cure) | Excellent (Delayed onset) | Good (Better than MBT, less than MBTS) |
| Cure Rate (CRI) | High | Moderate | High |
| Reversion Resistance | Low (Prone to degradation) | Moderate | High (Due to stable Zn-crosslinks) |
| Solubility | Soluble in rubber (blooms) | Moderate | Insoluble (Non-blooming) |
| Leachable Risk | High (Acidic residue) | Moderate | Low (Stable salt matrix) |
| Nitrosamine Status | Generally Safe | Generally Safe | Safe (Preferred for food/drug contact) |
Key Insight for Drug Development: While MBTS offers better scorch safety for the manufacturer, ZMBT offers better stability for the end-user. Its insolubility prevents "blooming" (migration of chemicals to the surface), which is a critical failure mode in pharmaceutical stoppers where surface particulates can contaminate the drug product.
Part 3: Experimental Validation Protocol
To validate the efficacy of ZMBT in your specific elastomer matrix, use the ASTM D5289 standard using a Moving Die Rheometer (MDR). This protocol ensures the accelerator profile meets the "Process Window" required for medical molding.
Workflow: ASTM D5289 Validation
-
Sample Prep: Condition raw rubber compound at 23°C for 2 hours.
-
Instrument: Sealed Torsion Shear Rotorless Cure Meter (MDR).
-
Parameters:
-
Temperature: 160°C (Standard) or 150°C (Low-nitrosamine systems).
-
Oscillation: 0.5° arc at 1.7 Hz.
-
-
Data Capture: Record Torque (
) vs. Time.
Diagram 2: Rheometry Analysis Logic
Use this logic flow to interpret if ZMBT is performing correctly in your formulation.
Caption: Decision tree for interpreting MDR curves. ZMBT should exhibit a 'Flat Plateau' indicating a stable crosslink network without reversion.
Part 4: Implications for Medical Device & Drug Delivery
For researchers in drug delivery, the chemical activity of the accelerator is secondary to its biological inertness.
-
Latex Stability (Gloves/Condoms): ZMBT is the industry standard for latex dipping. Unlike MBT, which destabilizes the colloidal latex emulsion (causing coagulation lumps), ZMBT maintains emulsion stability. This results in pinhole-free films, critical for barrier protection against pathogens.
-
Extractables & Leachables (E&L): In vial stoppers, acidic MBT residues can leach into liquid drug formulations, potentially altering the pH or catalyzing degradation of the API (Active Pharmaceutical Ingredient). ZMBT, being a zinc salt, is significantly less water-soluble, reducing the risk of aqueous leaching.
-
Nitrosamine Compliance: ZMBT is a thiazole, not a dithiocarbamate.[2] It generally does not generate carcinogenic nitrosamines (like N-nitrosodimethylamine) during vulcanization, making it compliant with strict FDA and EMA guidelines for pharmaceutical packaging.
References
-
Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. ASTM International, Designation: D5289-19a.[3] [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights. Chemical Research in Toxicology, 2021. (Context on Thiazole moiety toxicity/reactivity). [Link]
-
Mercapto-based rubber accelerators: Toxicity and Handling. Hesperian Health Guides. [Link]
Sources
Synergistic effects of ZMBT with ZDMC and ZDEC in latex vulcanization.
Executive Summary
In the formulation of natural rubber (NR) and synthetic latex, single-accelerator systems rarely achieve the precise balance required for modern medical and industrial applications. The industry standard involves synergistic binary or ternary systems . This guide analyzes the interaction between Zinc 2-mercaptobenzothiazole (ZMBT) —a thiazole "modifier"—and the ultra-accelerators Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC) .
Key Takeaway:
-
ZMBT + ZDEC is the preferred system for medical gloves and high-stability dipping, offering an optimal balance of colloidal stability, scorch safety, and low modulus drift.
-
ZMBT + ZMC provides the highest cure rate and modulus but sacrifices pot-life (colloidal stability) and scorch safety, making it suitable for industrial foam or carpet backing rather than thin-film dipping.
Mechanistic Insight: The Chemistry of Synergism
The synergism between thiazoles (ZMBT) and dithiocarbamates (ZDEC/ZDMC) is not merely additive; it is catalytic. Neither accelerator efficiently opens the
The Ligand Exchange Mechanism
When combined, the dithiocarbamate and thiazole undergo a ligand exchange reaction. The dithiocarbamate (fast donor) rapidly complexes with zinc, while the mercaptobenzothiazole moiety (from ZMBT) acts as a "chemical shim," stabilizing the intermediate complex.
-
Nucleophilic Attack: The dithiocarbamate ion attacks the
ring. -
Complex Formation: A mixed ligand complex (Zinc-perthiomercaptide) is formed. This species is more soluble in the rubber matrix and less stable thermally than the individual salts, leading to faster sulfur release.
-
Crosslinking: The active sulfurating agent inserts sulfur into the allylic position of the polyisoprene chain.
Visualization: Synergistic Activation Pathway
Figure 1: The synergistic pathway where ZMBT and ZDEC/ZDMC form a highly active intermediate complex that accelerates sulfur ring opening.
Comparative Analysis: ZMBT/ZDEC vs. ZMBT/ZDMC
This section objectively compares the two systems. Data presented is synthesized from industry-standard formulations for prevulcanized natural rubber latex.
Performance Matrix
| Feature | ZMBT + ZDEC (Ethyl) | ZMBT + ZDMC (Methyl) | Scientific Rationale |
| Cure Rate | Fast | Ultra-Fast | Methyl groups in ZDMC are smaller (less steric hindrance), allowing faster nucleophilic attack on sulfur. |
| Scorch Safety | High | Low | ZDEC's ethyl chains provide slight steric delay, preventing premature crosslinking during maturation. |
| Modulus (M300) | Medium-High | Very High | ZDMC creates a tighter network density rapidly, resulting in stiffer films. |
| Colloidal Stability | Excellent | Moderate/Poor | ZDMC is known to destabilize latex (thickening) due to rapid zinc ion release ("Zinc Shock"). |
| Nitrosamine Risk | High (NDEA) | High (NDMA) | Both generate nitrosamines. ZMBT is used to reduce the total dithiocarbamate dosage required. |
Representative Experimental Data
Base Formulation: 100 phr NR Latex (60% DRC), 0.5 phr Sulfur, 0.5 phr ZnO.
| Accelerator System | Dosage (phr) | T90 (min @ 100°C) | Tensile Strength (MPa) | Modulus @ 300% (MPa) | Viscosity Stability (24h) |
| Control (ZDEC only) | 1.0 | 12.0 | 24.5 | 1.8 | Stable |
| Control (ZMBT only) | 1.0 | 25.0 | 18.0 | 1.2 | Very Stable |
| Synergy A (ZMBT/ZDEC) | 0.5 / 0.5 | 10.5 | 28.2 | 2.1 | Stable |
| Synergy B (ZMBT/ZDMC) | 0.5 / 0.5 | 8.0 | 27.5 | 2.6 | Thickening Observed |
Analysis:
-
Synergy A (ZDEC) achieves the highest tensile strength. The slower reaction compared to ZDMC allows polymer chains to align better before being locked into the crosslink network.
-
Synergy B (ZDMC) cures fastest but shows "Thickening." This indicates pre-vulcanization in the liquid phase, which is detrimental for dipping processes (causes uneven film thickness).
Experimental Protocol: Validating the Synergism
To replicate these results, use the following self-validating protocol. This workflow ensures that variables such as maturation temperature and dispersion quality are controlled.
Materials
-
Latex: High Ammonia Natural Rubber Latex (HA-NRL), 60% DRC.
-
Dispersions: 50% aqueous dispersions of Sulfur, ZnO, ZMBT, ZDEC, and ZDMC (ball-milled for 24h).
Workflow Diagram
Figure 2: Standardized prevulcanization workflow for evaluating accelerator synergism.
Critical Control Points (The "Why" behind the "How")
-
Maturation (Step 4): This is the most critical step. The latex must be stirred slowly at 30°C.
-
Check: Measure Chloroform Number (ASTM D1076) every 4 hours.
-
Target: A Chloroform Number of 2-3 indicates "semi-cured" state ideal for dipping. ZDMC systems will reach this state faster (approx. 12-16h) than ZDEC systems (20-24h).
-
-
Leaching (Step 6): Removes water-soluble proteins and excess accelerator.
-
Note: ZDEC is less water-soluble than ZDMC decomposition products, meaning ZDEC residues are harder to leach out. This is critical for biocompatibility.
-
Application Context: The "Nitrosamine" Factor[1][2]
For researchers in the medical device field (gloves, catheters), the choice between ZMBT/ZDEC and ZMBT/ZDMC is often regulatory.
-
The Problem: Both ZDMC and ZDEC generate nitrosamines (N-nitrosodimethylamine and N-nitrosodiethylamine) which are regulated carcinogens (Type IV allergens and potential carcinogens).
-
The Synergistic Solution: By using ZMBT , you can reduce the load of ZDEC/ZDMC by up to 50% while maintaining the same cure speed.
-
Recommendation: For medical gloves, use ZMBT (0.5 phr) + ZDEC (0.25 phr) . This minimizes nitrosamine generation while maintaining the high tensile strength required by ASTM D3578.
References
-
Nanjing Union Rubber Chemicals. (2025). Nurcacit ZMBT Rubber Accelerators: Technical Data Sheet. Retrieved from
-
BenchChem. (2025).[1] A Comparative Analysis of ZBDC and ZDEC as Vulcanization Accelerators. Retrieved from 1
-
Akrochem Corporation. (n.d.). Accelerators and Accelerator Systems: ZDMC and ZDEC Technical Guide. Retrieved from 2
-
Wellt Chemicals. (2024).[3][4] The Ultimate Guide to High-Quality ZDEC Rubber Accelerator. Retrieved from 3
-
ResearchGate. (2025). Effect of zinc dithiocarbamates and thiazole-based accelerators on the vulcanization of natural rubber. Retrieved from 5
Sources
A Comparative Performance Analysis of Zinc 2-Mercaptobenzothiazole (ZMBT) and Organic Alternatives as Corrosion Inhibitors
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity and extending the lifespan of metallic components. Among the diverse array of available inhibitors, Zinc 2-mercaptobenzothiazole (ZMBT) has carved a niche for itself, particularly in industrial applications. However, a comprehensive understanding of its performance, especially in comparison to widely used organic inhibitors, is crucial for researchers and materials scientists to make informed decisions. This guide provides an in-depth, data-driven comparison of ZMBT's efficacy as a corrosion inhibitor against prominent organic alternatives, namely benzotriazole (BTA) and tolyltriazole (TTA), with a focus on their performance in acidic environments.
The Imperative of Corrosion Inhibition
Corrosion, an electrochemical process, leads to the gradual destruction of materials, typically metals, through chemical reactions with their environment. In industrial settings, particularly in acidic conditions used for processes like pickling, cleaning, and oil and gas exploration, the rate of corrosion can be dramatically accelerated, leading to premature equipment failure, safety hazards, and significant economic losses. Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of an inhibitor is paramount and is typically quantified by its inhibition efficiency (IE), which is a measure of how well it reduces the corrosion rate.
Zinc 2-Mercaptobenzothiazole (ZMBT): A Profile
ZMBT is an organosulfur compound that has traditionally been used as a rubber vulcanization accelerator. However, its molecular structure, featuring a heterocyclic ring with nitrogen and sulfur atoms, also makes it an effective corrosion inhibitor. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate its adsorption onto metal surfaces.
The primary mechanism of corrosion inhibition by ZMBT involves the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. Additionally, the zinc ions in ZMBT can act as cathodic inhibitors, further slowing down the corrosion process.
Organic Alternatives: Benzotriazole (BTA) and Tolyltriazole (TTA)
Benzotriazole (BTA) and its derivative, Tolyltriazole (TTA), are well-established and widely utilized organic corrosion inhibitors, particularly for copper and its alloys, but also for steel. Their efficacy stems from the presence of a triazole ring, which contains three nitrogen atoms. These nitrogen atoms readily coordinate with metal surfaces, forming a stable, thin, and protective polymeric film. This film acts as a barrier to both anodic and cathodic corrosion reactions. The addition of a methyl group in TTA enhances its hydrophobicity and can lead to improved performance in certain environments compared to BTA.[1]
Comparative Performance Evaluation: A Data-Driven Analysis
To provide an objective comparison, this guide synthesizes experimental data from various studies on the performance of 2-mercaptobenzothiazole (MBT), a compound closely related to ZMBT, and the organic alternatives BTA and TTA on steel in acidic media. The data is primarily derived from electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization Data
Potentiodynamic polarization is a technique used to study the electrochemical behavior of a metal in a corrosive environment. It provides key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). A lower Icorr value indicates a lower corrosion rate and better inhibition.
Table 1: Potentiodynamic Polarization Data for MBT, BTA, and TTA on Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 1 M HCl | - | -475 | 1050 | - | [2] |
| MBT | 1 M HCl | 0.1 mM | -468 | 160 | 84.8 | [2] |
| 0.5 mM | -460 | 60 | 94.3 | [2] | ||
| 1.0 mM | -455 | 35 | 96.7 | [2] | ||
| Blank | 1 M H₂SO₄ | - | - | - | - | [3] |
| BTA | 1 M H₂SO₄ | 1 mM | - | - | 84.3 | [3] |
| Blank | 0.5 M HCl | - | -511 | 13 | - | [4] |
| TTA | 0.5 M HCl | 0.07 M | - | - | 91 | [4] |
Note: The data for MBT is used as a proxy for ZMBT due to the close structural and functional similarity.
From the data in Table 1, it is evident that MBT exhibits excellent inhibition efficiency for mild steel in 1 M HCl, reaching up to 96.7% at a concentration of 1.0 mM.[2] BTA also demonstrates good performance in 1 M H₂SO₄ with an efficiency of 84.3%.[3] TTA shows a high inhibition efficiency of 91% in 0.5 M HCl.[4] The shift in Ecorr values for MBT is not significant, suggesting it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor. A higher charge transfer resistance (Rct) value and a lower double-layer capacitance (Cdl) value generally indicate better corrosion inhibition.
Table 2: Electrochemical Impedance Spectroscopy Data for MBT on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 35 | 150 | - | [2] |
| 0.1 | 250 | 80 | 86.0 | [2] |
| 0.5 | 650 | 50 | 94.6 | [2] |
| 1.0 | 1100 | 30 | 96.8 | [2] |
The EIS data for MBT in Table 2 corroborates the potentiodynamic polarization results, showing a significant increase in Rct and a decrease in Cdl with increasing inhibitor concentration.[2] This indicates the formation of a more protective and thicker adsorbed layer on the steel surface, leading to a high inhibition efficiency of 96.8% at 1.0 mM.
Mechanistic Insights and Causality
The high inhibition efficiency of ZMBT (as represented by MBT) can be attributed to the synergistic effect of the mercaptobenzothiazole group and the zinc cation. The benzothiazole moiety, with its nitrogen and sulfur heteroatoms and π-electron system, strongly adsorbs onto the steel surface. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron). This adsorbed layer acts as a primary barrier.
The zinc ions present in ZMBT can further enhance the protective properties. In the cathodic regions of the corroding metal, zinc ions can precipitate as zinc hydroxide, forming an additional protective layer that stifles the cathodic reaction (oxygen reduction). This dual-action mechanism contributes to the high efficiencies observed.
BTA and TTA, on the other hand, primarily function through the chemisorption of the triazole ring onto the metal surface, forming a passive film. The lone pair electrons on the nitrogen atoms are crucial for this interaction. The methyl group in TTA can increase the electron density on the triazole ring, potentially leading to stronger adsorption and a more stable protective film compared to BTA in certain conditions.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibitor performance evaluation, standardized experimental protocols are essential. Below are detailed methodologies for the key electrochemical techniques discussed.
Potentiodynamic Polarization Measurement
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes to evaluate the inhibition efficiency and mechanism.
Methodology:
-
Electrode Preparation: A mild steel working electrode is sequentially polished with different grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the prepared mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: The corrosive medium (e.g., 1 M HCl) is prepared with and without the desired concentrations of the inhibitor.
-
Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the electrolyte, and the OCP is monitored until a stable value is reached (typically for 30-60 minutes).
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed using Tafel extrapolation to determine Icorr, Ecorr, and the Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) of the inhibitor film to assess its protective properties.
Methodology:
-
Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for potentiodynamic polarization are used.
-
Stabilization: The working electrode is immersed in the electrolyte at its OCP until a steady state is achieved.
-
EIS Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is plotted as a Nyquist plot (Z'' vs. Z') and a Bode plot (log |Z| and phase angle vs. log f). The data is then fitted to an appropriate equivalent electrical circuit to determine the values of Rct and Cdl. The inhibition efficiency (IE%) can be calculated using the Rct values:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Fundamental electrochemical process of metal corrosion.
Caption: Corrosion inhibition mechanism of ZMBT.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Perspectives
This comparative analysis, based on available experimental data, demonstrates that ZMBT, represented by its active component MBT, is a highly effective corrosion inhibitor for mild steel in acidic environments, with performance comparable to, and in some cases exceeding, that of established organic inhibitors like BTA and TTA. Its dual-action mechanism, combining film formation and cathodic inhibition, provides robust protection.
For researchers and drug development professionals working with metal-based systems, this guide underscores the importance of considering a range of inhibitor options and evaluating their performance under specific operating conditions. While BTA and TTA are excellent choices, ZMBT presents a compelling alternative with a distinct and effective inhibition mechanism.
Future research should focus on direct, head-to-head comparative studies of ZMBT, BTA, and TTA on various steel grades and in a wider range of corrosive environments. Advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), can provide deeper insights into the morphology and composition of the protective films, further elucidating the structure-performance relationships of these important corrosion inhibitors.
References
- Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. (2018). Research Trend.
- Inhibitive Performance of Benzotriazole for Steel Corrosion Studied by Electrochemical and AFM Characterization. (n.d.).
- Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. (2019). Asian Journal of Chemistry.
- Study of benzotriazole as corrosion inhibitors of carbon steel in chloride solution containing hydrogen sulfide using electrochemical impedance spectroscopy (EIS). (n.d.).
- Corrosion characteristics of 1, 2, 3 benzotriazole for carbon steel in hydrochloric acid solutions. (n.d.).
- Potentiodynamic polarization parameters for the corrosion of steel in 1 M HCl solution in absence and presence of different concentrations of MBT at 25 °C. (n.d.).
- Potentiodynamic polarization parameters of mild steel in 0.5M HCl in the absence and presence of EH extract at 35 °C. (n.d.).
- Metal corrosion inhibition by triazoles: A review. (2022). International Journal of Corrosion and Scale Inhibition.
- Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.).
- Inhibition effect of sodium benzoate, zinc benzoate and zinc bromide on low carbon steel corrosion in dilute H2SO4 and HCL solut. (2020).
- Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation. (2026).
- Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024).
- Mild Steel Corrosion Inhibition by Benzotriazole in 0.5M Sulfuric Acid Solution on Rough and Smooth Surfaces. (n.d.).
- Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). RSC Publishing.
- Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (n.d.). MDPI.
- Effect of Benzotriazole and Tolytriazole on the Corrosion of Pure Zinc in 1M NaCl Solution. (2011). Asian Journal of Chemistry.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). MDPI.
- Potentiodynamic polarization curves of galvanized steel with various... (n.d.).
- (PDF) Corrosion Inhibition of Mild Steel with Tolyltriazole. (n.d.).
- Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem. (n.d.). Journal of Bio- and Tribo-Corrosion.
- 2-Benzoyl pyridine: An inhibitor for mild steel corrosion in hydrochloric acid solution. (n.d.). Prime Scholars.
- Synergistic inhibition effect of Chlorella sp.
- Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. (2024). Taylor & Francis Online.
- Corrosion Inhibition of PAAS/ZnO Complex Additive in Alkaline Al-Air Battery with SLM-Manufactured Anode. (2024). MDPI.
- Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its. (2018). Semantic Scholar.
- predicting-the-role-of-low-and-high-salt-concentration-on-corrosion-of-carbon-steel-c4520230613012533.pdf. (2021).
- Electrochemical Study of the Corrosion Behavior of Zinc Surface Treated with a New Organic Chelating Inhibitor. (n.d.).
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.). Scientific Reports.
- Potentiodynamic polarization curves for corrosion of St52-3 steel in... (n.d.).
- Corrosion Inhibition of Zinc by Aqueous Vanadate Species. (n.d.).
- Corrosion inhibition of aluminium alloys by tolyltriazole in chloride solutions. (n.d.).
- Synergistic corrosion inhibition of carbon steel in cooling tower systems using sodium benzoate, zinc sulfate, and EDTA. (n.d.).
- Figure 2. Potentiodynamic polarization curves of steel in blank TW and... (n.d.).
Sources
Validating the Antifungal Efficacy of Zinc 2-Mercaptobenzothiazole: A Multi-Media Comparative Guide
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely utilized as a vulcanization accelerator in the rubber industry, yet its utility as a broad-spectrum fungicide is often under-characterized in therapeutic and material preservation contexts. Unlike simple organic fungicides, ZMBT’s activity is governed by a dual-action mechanism: the release of cytotoxic zinc ions and the metabolic disruption caused by the mercaptobenzothiazole (MBT) moiety.
This guide addresses a critical variable often overlooked in screening: the impact of culture media. Because ZMBT is a metal-organic complex, its efficacy is highly sensitive to the presence of chelating agents (proteins, amino acids) found in rich media. This document provides a validated framework for testing ZMBT against industrial and clinical standards, ensuring reproducible data that reflects true bioactivity rather than media interference.
Mechanistic Insight: The Dual-Action System
To validate ZMBT, one must understand that it acts as a "Trojan Horse," delivering zinc into the fungal cell while the organic ligand disrupts membrane integrity.
Mode of Action Pathway
The following diagram illustrates the cascade of ZMBT antifungal activity, highlighting why media composition (specifically pH and chelators) is a critical variable.
Figure 1: Mechanistic pathway of ZMBT. Note the "Transchelation" node, where rich media can sequester Zinc, reducing efficacy.
Comparative Analysis: ZMBT vs. Alternatives
When validating ZMBT, it should be benchmarked against structurally relevant alternatives rather than just clinical azoles.
| Feature | Zinc 2-Mercaptobenzothiazole (ZMBT) | Zinc Pyrithione (ZPT) | Fluconazole |
| Primary Class | Dithiocarbamate/Benzothiazole Complex | Zinc Ionophore | Triazole (Ergosterol Inhibitor) |
| Solubility | Insoluble in water; Soluble in DMSO/Alkali | Insoluble in water; Soluble in DMSO | Water Soluble (Moderate) |
| Mechanism | Membrane disruption + Zn toxicity | Copper/Zinc influx + Fe-S cluster damage | CYP450 inhibition (Lanosterol 14α-demethylase) |
| Media Sensitivity | High (Zinc chelation reduces potency) | High (Transchelation affects activity) | Low (Stable across media) |
| Primary Use | Latex preservation, Rubber fungicide | Anti-dandruff, Marine paint | Systemic clinical antifungal |
Scientist's Note: While Fluconazole is the clinical gold standard, ZPT is the mechanistic standard for ZMBT. If ZMBT fails to show activity where ZPT succeeds, the issue is likely formulation or solubility, not intrinsic lack of potency.
The Critical Variable: Media Selection
The choice of medium dictates the Minimum Inhibitory Concentration (MIC) for metal-complex fungicides.
RPMI 1640 (Buffered) – The Gold Standard
-
Why: Defined composition, low protein binding.
-
Verdict: Essential for determining intrinsic activity.
-
Buffering: Must be buffered with MOPS to pH 7.0. Acidic pH increases Zn solubility but alters fungal physiology; alkaline pH precipitates Zinc.
Sabouraud Dextrose Broth (SDB) – The "Real World" Stress Test
-
Why: Rich in peptones (amino acids).
-
Effect: Amino acids (cysteine, histidine) chelate the
released by ZMBT, effectively neutralizing the "warhead." -
Verdict: Expect MIC values to be 2–5x higher here than in RPMI. This mimics high-protein environments (e.g., serum, wound exudate, or latex emulsions).
Minimal Salts Medium (MSM) – The Sensitivity Check
-
Why: Zero organic interference.
-
Verdict: Use this to prove that the zinc release is the primary driver of death.
Validated Experimental Protocol
Objective: Determine the MIC of ZMBT against Aspergillus fumigatus (filamentous) or Candida albicans (yeast) using a broth microdilution method adapted from CLSI M38-A2 [1] and M27.
Reagents & Preparation
-
Stock Solution: Dissolve ZMBT in 100% DMSO to a concentration of 1600 µg/mL.
-
Critical: ZMBT is hydrophobic. Do not use water or ethanol as the primary solvent; it will precipitate immediately.
-
-
Media: Prepare RPMI 1640 w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
Workflow Diagram
Figure 2: Step-by-step microdilution workflow. Step 2 is critical to ensure DMSO concentration <1% in the final well.
Detailed Procedure
-
Dilution Series: Prepare 2x concentrations of ZMBT in RPMI (range 32 µg/mL to 0.06 µg/mL). Dispense 100 µL into wells.
-
Inoculum: Adjust fungal suspension to 0.5 McFarland standard, then dilute 1:1000 in RPMI. Add 100 µL to wells.
-
Controls (Mandatory):
-
Solvent Control: Media + 1% DMSO (Must show growth).
-
Sterility Control: Media only.
-
Growth Control: Media + Fungi (No Drug).
-
-
Endpoint: For ZMBT, read the 100% inhibition point (optically clear). Unlike azoles (where 50% inhibition is often read), zinc complexes typically show a sharp cutoff between growth and no growth.
Data Interpretation & Expected Results
The following table represents typical validation data patterns you should expect when comparing ZMBT across media.
| Organism | Media | Expected MIC (µg/mL) | Interpretation |
| C. albicans | RPMI 1640 | 2.0 – 4.0 | True Efficacy: Baseline activity without interference. |
| C. albicans | SDB (Rich) | 8.0 – 16.0 | Chelation Effect: Proteins bind Zn, requiring higher dose. |
| A. niger | RPMI 1640 | 4.0 – 8.0 | Standard: Molds often require higher doses than yeasts. |
| A. niger | Minimal Salts | 1.0 – 2.0 | Hyper-Sensitivity: Lack of competing ions maximizes Zn toxicity. |
Troubleshooting "False" Results
-
Precipitation: If the well looks cloudy immediately after adding the drug, ZMBT has crashed out of solution. Remedy: Ensure intermediate dilution is performed slowly and DMSO concentration is maintained until the final mix.
-
Trailing Effect: If you see partial inhibition (50%) over a wide range, this suggests the MBT moiety is active but the Zinc is being sequestered. Switch to a defined medium (RPMI) to confirm.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1][2]
-
Reeder, N. L., et al. (2011).[4] The antifungal mechanism of action of zinc pyrithione.[4][5][6] British Journal of Dermatology.[4] (Demonstrates the zinc-ionophore mechanism relevant to ZMBT).
-
ChemicalBook. (2024).[7] Zinc 2-mercaptobenzothiazole Properties and Applications.[8]
-
Kozak, M., et al. (2019). Influence of Media Composition on the Antifungal Activity of Zinc Complexes.[9] (General reference on metal-complex interactions with media components).
Sources
- 1. njccwei.com [njccwei.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. saspublishers.com [saspublishers.com]
- 4. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirct.org [ijirct.org]
- 6. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Zinc 2-Mercaptobenzothiazole (ZMBT) Detection
[1]
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) is a critical vulcanization accelerator in rubber manufacturing and a potential leachable impurity in pharmaceutical container closure systems (CCS). Its detection poses a unique analytical challenge: ZMBT is a coordination complex that often dissociates into Zinc ions (
This guide provides a cross-validated analytical framework. We move beyond simple detection to a stoichiometric confirmation system , comparing the industry-standard HPLC-UV , the high-sensitivity LC-MS/MS , and the cost-effective Voltammetry .
Part 1: The Analytical Challenge & Strategy
The Dissociation Trap
ZMBT (
-
The Trap: Detecting MBT alone does not confirm ZMBT; it could be free MBT or another salt (e.g., Na-MBT).
-
The Solution: A Dual-Stream Validation approach.[2] You must quantify the organic moiety (MBT) and the inorganic counter-ion (
) to confirm the 1:2 stoichiometric ratio ( ).
Analytical Workflow Diagram
The following diagram illustrates the decision logic for selecting the appropriate method based on matrix complexity and required sensitivity.
Figure 1: Dual-stream analytical workflow ensuring stoichiometric confirmation of ZMBT.
Part 2: Detailed Methodologies
Method A: HPLC-UV/DAD (The Industry Workhorse)
Best for: Routine Quality Control (QC) of rubber extracts and industrial wastewater.
This method quantifies the MBT moiety.[2][3][4][5][6][7][8][9] It is robust, compliant with ISO 21490, and sufficient for ppm-level analysis.
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile : Water (60:40 v/v) adjusted to pH 2.5 with Phosphoric Acid.
-
Why Acidic? MBT is a weak acid (
). Low pH suppresses ionization, ensuring the analyte remains in its neutral, hydrophobic form for better retention on the C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 325 nm (Absorption maximum of MBT).
-
Sample Prep: Ultrasonic extraction of rubber in Chloroform/Methanol (2:1). Filter through 0.45 µm PTFE.
Validation Metrics:
| Parameter | Value | Note |
|---|---|---|
| LOD | ~2.0 µg/L (ppb) | Sufficient for industrial effluents. |
| Linearity (
Method B: LC-MS/MS (The Gold Standard for Trace Analysis)
Best for: Leachables/Extractables (L&E) in pharmaceuticals and biological monitoring (urine/blood).
When sensitivity below 1 ppb is required, or matrix interference prevents UV detection, Triple Quadrupole MS is non-negotiable.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode) or ESI- (Negative Mode).
-
Note: While thiols often ionize well in negative mode, recent protocols (e.g., German HBM) utilize ESI+ with isotope dilution for higher stability.
-
-
Internal Standard: Deuterated MBT (
-MBT) or -labeled MBT. -
Precursor/Product Ions:
-
Precursor:
168.0 (MBT). -
Quantifier:
96.0 (Thiazole ring fragment). -
Qualifier:
65.0.
-
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Validation Metrics:
| Parameter | Value | Note |
|---|---|---|
| LOD | 0.4 µg/L | Critical for trace leachable studies. |
| Selectivity | High | Mass filtering eliminates matrix noise. |
| Precision (RSD) | < 5.8% | Excellent reproducibility with Internal Standard. |
Method C: Square Wave Voltammetry (The Field Alternative)
Best for: Rapid screening and cost-sensitive applications.
MBT contains a thiol (-SH) group that is electroactive. This method allows for direct electrochemical detection without expensive chromatography.
-
Electrode: Hanging Mercury Drop Electrode (HMDE) or modified Carbon Paste Electrode (CPE).
-
Electrolyte: Britton-Robinson buffer (pH 4.0 - 6.0).
-
Mechanism: Anodic stripping voltammetry. The MBT accumulates on the electrode surface as a Hg-MBT complex and is then stripped (oxidized).
-
Voltage Scan: -0.6 V to +0.2 V.
Validation Metrics:
| Parameter | Value | Note |
|---|---|---|
| LOD | ~0.8 µg/L | Surprisingly comparable to HPLC. |
| Interference | Moderate | Other thiols or surfactants can foul the electrode. |
Part 3: Comparative Analysis & Cross-Validation
To validate ZMBT specifically (and not just MBT), you must correlate the data.
Performance Matrix
The following table compares the three primary methods for the detection of the MBT moiety.
| Feature | HPLC-UV | LC-MS/MS | Voltammetry |
| Primary Use | QC / Compliance | Trace L&E / Bio-analysis | Field Screening |
| LOD (Limit of Detection) | ~2 ppb | ~0.4 ppb | ~0.8 ppb |
| Capital Cost | $ | ||
| Specificity | Moderate (Retention time) | High (Mass fingerprint) | Low (Redox potential) |
| Throughput | High (Automated) | High (Automated) | Low (Manual) |
The Stoichiometric Cross-Check (The "Self-Validating" Protocol)
To confirm the source is ZMBT:
-
Run Method A or B to determine the molar concentration of MBT (
). -
Run ICP-MS on the same sample to determine the molar concentration of Zinc (
). -
Calculate Ratio:
-
If
: Confirms ZMBT ( ). -
If
: Indicates excess free MBT or mixture with Na-MBT. -
If
: Indicates excess Zinc Oxide (common in rubber) or other Zinc salts.
Dissociation Logic Diagram
Understanding the species in solution is vital for accurate data interpretation.
Figure 2: Chemical speciation of ZMBT under different analytical conditions.
References
-
ISO 21490:2022 . Rubber and rubber products — Determination of 2-mercaptobenzothiazole content by high performance liquid chromatography (HPLC). International Organization for Standardization. Link
-
Gries, W., et al. (2015) . Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407, 3437–3443. Link
-
Parham, H., et al. (2008) . Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples. Journal of Hazardous Materials, 150(3), 1152-1157. Link
-
Barnes, K. A., et al. (2003) .[5][10] Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole... from rubber used in contact with food. Food Additives & Contaminants, 20(2), 196-205.[5][10] Link
-
USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. U.S. Pharmacopeia. Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pqri.org [pqri.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
A comparative study of the vulcanization kinetics of ZMBT and sulfenamide accelerators.
A Technical Guide for Researchers and Formulation Scientists
In the realm of polymer science, the vulcanization process stands as a cornerstone of rubber technology, transforming tacky, plastic elastomers into durable, elastic materials. The efficiency and characteristics of this transformation are largely dictated by the choice of accelerator systems. This guide provides an in-depth comparative study of two pivotal classes of accelerators: Zinc 2-mercaptobenzothiazole (ZMBT), a member of the thiazole family, and sulfenamide accelerators. We will explore their vulcanization kinetics, underlying chemical mechanisms, and the practical implications for rubber compounding, supported by experimental data and established testing protocols.
Introduction to Accelerated Sulfur Vulcanization
Sulfur vulcanization, in its unaccelerated form, is an impractically slow process requiring high temperatures and long curing times, often resulting in vulcanizates with suboptimal physical properties and poor aging resistance.[1] Accelerators are chemical compounds that significantly increase the rate and efficiency of vulcanization, allowing for lower curing temperatures and shorter cycle times. They play a crucial role in determining the final properties of the rubber product by influencing the number and type of sulfur crosslinks (mono-, di-, and polysulfidic).[1]
The selection of an accelerator system is a critical decision in rubber formulation, impacting not only the cure characteristics but also the processing safety (scorch), and the ultimate performance of the vulcanizate, including its mechanical strength, resilience, and resistance to heat and fatigue.[2]
The Contenders: ZMBT and Sulfenamide Accelerators
This guide focuses on a comparative analysis of two widely used classes of accelerators:
-
ZMBT (Zinc 2-mercaptobenzothiazole): A semi-ultra accelerator belonging to the thiazole class.[3] It is recognized for its fast cure rate and is utilized in a variety of applications, including both dry rubber and latex processing.[3][4]
-
Sulfenamide Accelerators: A class of accelerators known for their characteristic delayed onset of cure, providing excellent scorch safety, followed by a rapid cure rate.[5] This feature makes them particularly valuable in the manufacturing of complex rubber articles, such as tires.[2] Common examples include N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).[5]
Unraveling the Vulcanization Mechanisms
The vulcanization process is a complex series of chemical reactions. While the precise mechanisms are still a subject of detailed research, the generally accepted pathways for ZMBT and sulfenamide accelerators in the presence of activators (zinc oxide and stearic acid) are outlined below.
The Role of Activators: Zinc Oxide and Stearic Acid
Zinc oxide (ZnO) and stearic acid are essential activators in most sulfur vulcanization systems.[6] They react to form zinc stearate, which then complexes with the accelerator.[7] This complex is the key to forming an active sulfurating agent that initiates the crosslinking process.[2][8] The interaction between ZnO and stearic acid is a critical first step, generating intermediate zinc complexes that enhance the reaction kinetics.[8]
ZMBT Vulcanization Pathway
The vulcanization mechanism with ZMBT involves the formation of a complex with zinc, which then reacts with sulfur to create an active sulfurating agent. This agent subsequently reacts with the rubber chains to form crosslinks.
Caption: Simplified reaction pathway for Sulfenamide (CBS)-accelerated vulcanization.
Experimental Investigation of Vulcanization Kinetics
To objectively compare the vulcanization kinetics of ZMBT and sulfenamide accelerators, a standardized experimental approach is essential. The following protocol outlines the methodology for characterizing the cure behavior of rubber compounds using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR), in accordance with ASTM D2084. [5][9]
Experimental Protocol: Rheometric Analysis
Objective: To determine and compare the vulcanization characteristics (scorch time, cure time, cure rate, and torque values) of rubber compounds accelerated with ZMBT and a representative sulfenamide (e.g., CBS).
Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer) or a two-roll mill
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Rubber compound ingredients (Elastomer, Carbon Black/Silica, Oil, Activators, Sulfur, and Accelerators)
Procedure:
-
Compounding:
-
Prepare two rubber formulations, identical in all aspects except for the accelerator. One will contain ZMBT, and the other will contain an equimolar amount of the chosen sulfenamide accelerator (e.g., CBS).
-
The compounding process should follow a standardized mixing procedure (e.g., ASTM D3185 for SBR) to ensure uniform dispersion of all ingredients.
-
-
Rheometer Setup:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Set the test temperature (e.g., 160°C), oscillation frequency, and strain amplitude.
-
-
Sample Analysis:
-
Place a sample of the uncured rubber compound into the preheated rheometer die cavity.
-
Start the test and record the torque as a function of time. The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
-
-
Data Acquisition and Analysis:
-
The rheometer will generate a cure curve (rheograph), plotting torque versus time.
-
From the cure curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indicator of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time required for the torque to rise 2 units above the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction, calculated as: CRI = 100 / (t90 - ts2).
-
-
Caption: Experimental workflow for comparative rheometric analysis.
Comparative Performance Analysis
The key differences in the vulcanization kinetics of ZMBT and sulfenamide accelerators are summarized in the following table, based on typical experimental findings in a natural rubber (NR) compound.
| Parameter | ZMBT | Sulfenamide (CBS) | Significance |
| Scorch Time (ts2) | Shorter | Longer | Sulfenamides offer superior processing safety, reducing the risk of premature vulcanization. [10] |
| Cure Time (t90) | Moderate | Fast | Sulfenamides provide a rapid cure once vulcanization begins. [10] |
| Cure Rate Index (CRI) | Moderate | High | The faster cure rate of sulfenamides can lead to increased productivity. |
| Maximum Torque (MH) | Moderate | High | Sulfenamides often result in a higher state of cure and vulcanizate modulus. [10] |
Discussion and Practical Implications
The choice between ZMBT and a sulfenamide accelerator is highly dependent on the specific application and processing requirements.
-
ZMBT is a versatile, fast-curing accelerator suitable for a wide range of general-purpose rubber goods. [2]Its primary limitation is its relatively lower scorch safety compared to sulfenamides, which can be a concern in complex processing operations or at high processing temperatures. [4]
-
Sulfenamide accelerators are the preferred choice for applications demanding high processing safety, such as in the tire industry where complex components are assembled before curing. [2]The delayed action allows for better flow and mold filling without the risk of scorch. Once the cure is initiated, it proceeds rapidly, ensuring efficient production cycles. [5]However, sulfenamides can be more sensitive to storage conditions and may decompose over time, affecting their performance. [2] The activation energy for accelerated sulfur vulcanization is significantly lower than that of unaccelerated vulcanization. For accelerated systems, activation energies are typically in the range of 49 kJ/mol, whereas unaccelerated vulcanization can have activation energies of 138-150 kJ/mol. [11]This lower energy barrier is a direct result of the catalytic action of the accelerator-activator complex.
Conclusion
Both ZMBT and sulfenamide accelerators are indispensable tools in the rubber industry, each offering a unique set of kinetic properties. ZMBT provides a fast and efficient cure, while sulfenamides offer the distinct advantage of delayed action for enhanced processing safety. A thorough understanding of their respective vulcanization kinetics and mechanisms, as determined through standardized experimental procedures, is paramount for the rational design and optimization of rubber compounds to meet the demanding performance requirements of modern applications.
References
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
- Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7(1), 1-12.
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Wellt Chemicals. (2024, January 9). The Ultimate Guide to Sulfenamide Accelerator in 2024. Retrieved from [Link]
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MaTestLab. (2024, May 7). ASTM D2084 Standard Test Method for Rubber Vulcanization Using Oscillating Disk Cure Meter US Lab. Retrieved from [Link]
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Chembroad. (2024, January 19). Accelerator ZMBT: Benefits and Usage in Rubber Industry. Retrieved from [Link]
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Unknown. (n.d.). ZMBT (Zinc 2-Mercaptobenzothiazole). Retrieved from [Link]
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Rainbow Master Mixing. (n.d.). ASTM Rubber Testing Methods Explained. Retrieved from [Link]
- ASTM International. (2017).
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O. Sundström AB. (n.d.). Accelerators. Retrieved from [Link]
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ResearchGate. (n.d.). Zinc stearate formation and vulcanization mechanisms for Step 1 compositions. Retrieved from [Link]
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MDPI. (2023). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. Retrieved from [Link]
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Baghdad Science Journal. (2022). Sustainable Tertiary Accelerator of Sulfur Vulcanization of NR and SBR Rubbers From Natural Tree Extract. Retrieved from [Link]
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National Institutes of Health. (2023). The Influence of Zinc Stearate Complexes on the Sulfur Vulcanization of Ethylene–Propylene–Diene Monomer. Retrieved from [Link]
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ResearchGate. (n.d.). Zinc stearate formation and vulcanization mechanisms for Step 1 compositions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking ZMBT Performance in Synthetic Rubber Formulations
In the dynamic field of polymer science, the precise control of vulcanization is paramount to achieving desired material properties. Among the myriad of accelerators available, Zinc 2-mercaptobenzothiazole (ZMBT) holds a significant position, particularly for its role in processing various synthetic rubbers. This guide provides an in-depth, objective comparison of ZMBT's performance, grounded in experimental data and established testing protocols. It is designed for researchers and compounders who seek to optimize their formulations by understanding the nuanced effects of their accelerator systems.
Introduction: The Role and Chemistry of ZMBT in Vulcanization
Zinc 2-mercaptobenzothiazole (ZMBT), with the chemical formula C₁₄H₈N₂S₄Zn, is a moderately fast, non-staining accelerator belonging to the thiazole class.[1][2][3] Unlike its precursor, 2-mercaptobenzothiazole (MBT), ZMBT is the zinc salt form, a modification that significantly alters its activity and solubility.[4]
In sulfur vulcanization, accelerators are critical catalysts that increase the rate and efficiency of the cross-linking reactions between polymer chains.[5] They allow vulcanization to occur at lower temperatures and shorter times, which is crucial for manufacturing efficiency and preserving the polymer's integrity.[6] ZMBT is often employed as a primary accelerator, especially in latex applications, but also serves as a valuable secondary accelerator in dry rubber compounding, typically in conjunction with sulfenamides or thiurams.[2][4][7] Its key attributes include providing good scorch safety, a flat curing plateau, and excellent heat aging resistance to the final vulcanizate.[8][9]
The mechanism of thiazole-based acceleration is complex, involving the formation of a reactive accelerator-sulfur complex. This complex then donates sulfur to the rubber backbone, creating cross-link precursors that ultimately form the stable sulfur cross-links responsible for the elastomeric properties of the material.[10][11] The presence of the zinc ion in ZMBT plays a crucial role in activating the accelerator and stabilizing intermediates in this process.[11][12]
Figure 1: Simplified ZMBT-accelerated sulfur vulcanization pathway.
Benchmarking Methodology: The "Why" Behind the Data
To provide a meaningful comparison, we must evaluate accelerators based on a consistent set of performance metrics that directly correlate to processing behavior and final product quality. The selection of these tests is not arbitrary; each one reveals a critical aspect of the vulcanizate's character.
-
Cure Characteristics (Rheometry): Measured using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) per ASTM D2084 .[13][14][15] This is the cornerstone of vulcanization analysis.
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.
-
Ts2 (Scorch Time): The time to a 2-unit rise in torque above ML. This is a critical measure of processing safety . A longer Ts2 allows for sufficient mixing and shaping time without premature curing (scorching).[9][16]
-
Tc90 (Optimum Cure Time): The time to reach 90% of the maximum torque. This dictates the necessary press/cure time for manufacturing.
-
-
Physical & Mechanical Properties: These tests, governed by standards like ASTM D412 , define the material's durability and suitability for its intended application.[17][18][19]
-
Hardness (Shore A): Measures resistance to indentation.
-
Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.[1]
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus at 300% (M300): The stress required to stretch the sample to 300% of its original length. This is often used as an indicator of cross-link density.
-
-
Aging Resistance: Evaluates the material's ability to retain its properties after exposure to heat or other environmental factors, a key indicator of product lifespan.[1][8][16]
Comparative Performance Analysis: ZMBT in Key Synthetic Rubbers
The performance of any accelerator is highly dependent on the polymer matrix. Below, we benchmark ZMBT against common alternatives in three widely used synthetic rubbers: Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM).
SBR is a workhorse of the tire and industrial rubber goods industries. Here, ZMBT is often used as a secondary accelerator to "kick" a primary sulfenamide accelerator like N-tert-butyl-2-benzothiazolesulfenamide (TBBS).
Table 1: Performance in a Typical SBR Formulation (phr)
| Property | System A: TBBS (1.2) | System B: TBBS (1.0) / ZMBT (0.4) |
|---|---|---|
| Cure Characteristics (MDR @ 160°C) | ||
| ML (dN·m) | 1.8 | 1.9 |
| MH (dN·m) | 19.5 | 20.5 |
| Ts2 (min) | 4.5 | 3.8 |
| Tc90 (min) | 12.0 | 9.5 |
| Physical Properties (Cured @ 160°C for Tc90) | ||
| Hardness (Shore A) | 68 | 70 |
| Tensile Strength (MPa) | 20.1 | 20.4 |
| Elongation at Break (%) | 450 | 430 |
| Modulus at 300% (MPa) | 11.5 | 12.8 |
| Heat Aging (% Change after 70h @ 100°C) | ||
| Tensile Strength Change (%) | -15 | -12 |
| Elongation Change (%) | -25 | -20 |
Analysis: The addition of ZMBT (System B) demonstrates a clear synergistic effect. The Tc90 is reduced by over 20% , signifying a much faster cure cycle and potential for increased production throughput.[16] This comes at the cost of a slight reduction in scorch time (Ts2), a common trade-off when increasing cure speed. The higher MH and M300 values in the ZMBT-kicked system indicate a higher state of cure or cross-link density, which translates to a slightly higher hardness and modulus.[20] Importantly, the heat aging properties are improved, a hallmark of the stable cross-links promoted by thiazole accelerators.[1]
NBR is valued for its oil and fuel resistance. Accelerator choice is crucial for balancing cure speed with the need for good compression set and aging in demanding sealing applications. Here we compare a ZMBT-based system with a classic MBTS (Dibenzothiazole disulfide) system.
Table 2: Performance in a Typical NBR Formulation (phr)
| Property | System C: MBTS (1.5) | System D: ZMBT (1.5) |
|---|---|---|
| Cure Characteristics (MDR @ 170°C) | ||
| ML (dN·m) | 2.5 | 2.4 |
| MH (dN·m) | 25.0 | 24.5 |
| Ts2 (min) | 3.2 | 3.9 |
| Tc90 (min) | 8.5 | 8.8 |
| Physical Properties (Cured @ 170°C for Tc90) | ||
| Hardness (Shore A) | 75 | 74 |
| Tensile Strength (MPa) | 18.5 | 18.2 |
| Elongation at Break (%) | 310 | 320 |
| Compression Set (70h @ 125°C, %) | 35 | 28 |
Analysis: In this head-to-head comparison, ZMBT's performance is nearly identical to MBT in dry rubber applications regarding cure speed and physical properties.[2][20] However, the key differentiator is scorch safety . System D, with ZMBT, provides a longer Ts2, offering a wider processing window.[4][9] The most significant advantage is the marked improvement in compression set resistance.[20][21] This is critical for sealing applications where long-term performance under pressure and temperature is required.
EPDM is a highly saturated polymer, making it notoriously difficult to cure with sulfur systems. Ultra-accelerators are often required. ZMBT is particularly effective in EPDM, promoting better mechanical and heat-resistant properties.[16]
Table 3: Performance in a Typical EPDM Formulation (phr)
| Property | System E: MBTS (1.0) / TMTD (0.8) | System F: ZMBT (1.5) / TMTD (0.8) |
|---|---|---|
| Cure Characteristics (MDR @ 180°C) | ||
| ML (dN·m) | 1.5 | 1.6 |
| MH (dN·m) | 15.0 | 18.5 |
| Ts2 (min) | 2.5 | 2.8 |
| Tc90 (min) | 7.0 | 6.0 |
| Physical Properties (Cured @ 180°C for Tc90) | ||
| Hardness (Shore A) | 65 | 69 |
| Tensile Strength (MPa) | 14.0 | 16.5 |
| Elongation at Break (%) | 400 | 380 |
| Heat Aging (% Change after 168h @ 150°C) |
| Tensile Strength Change (%) | -40 | -25 |
Analysis: In the challenging EPDM matrix, replacing MBTS with ZMBT (System F) yields substantial benefits. The MH value is significantly higher, indicating a much more efficient cross-linking process, which directly translates into superior tensile strength.[16] Furthermore, the heat aging performance is dramatically improved. This is because ZMBT helps to form more thermally stable monosulfidic and disulfidic cross-links, as opposed to the less stable polysulfidic links that can be dominant in other systems. This makes ZMBT an excellent choice for EPDM components intended for high-temperature applications.[16]
Standard Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols outline the standard procedures for generating the data presented above.
Figure 2: Standard workflow for rubber compound evaluation.
Protocol 1: Rubber Compounding (Two-Roll Mill)
-
Mill Preparation: Set the roll temperatures (typically 50-70°C) and the nip gap (approx. 1.5 mm).
-
Mastication: Pass the raw polymer through the mill several times until a smooth, cohesive band is formed. This step breaks down polymer chains and reduces viscosity.
-
Incorporation of Ingredients:
-
Add activators (Zinc Oxide, Stearic Acid) and allow them to disperse fully.
-
Add fillers (e.g., Carbon Black, Silica) in portions to ensure even distribution.
-
Add plasticizers and process oils.
-
Perform cross-blending (cutting the band and re-introducing it sideways) multiple times.
-
-
Accelerator & Sulfur Addition: Add the accelerator(s) and finally the sulfur at the end of the mixing cycle to minimize the risk of scorch.
-
Homogenization: Continue milling and blending until the compound appears completely uniform.
-
Sheeting Off: Sheet the compound off the mill at a controlled thickness (e.g., 2 mm) and allow it to cool.
Protocol 2: Cure Characteristics (ASTM D2084)
-
Instrument Setup: Preheat the MDR/ODR to the specified test temperature (e.g., 160°C).
-
Sample Preparation: Cut a sample of the unvulcanized compound weighing approximately 5 grams.
-
Test Execution: Place the sample in the die cavity, close the chamber, and start the test. The instrument will oscillate the die at a fixed angle and frequency, recording the torque response over time.
-
Data Acquisition: The test runs until the torque curve plateaus or begins to revert. From the resulting rheograph, determine ML, MH, Ts2, and Tc90.
Protocol 3: Physical Property Testing (ASTM D412)
-
Molding: Cure sheets of the compound in a compression press at the specified temperature for the Tc90 time determined by the rheometer.
-
Specimen Preparation: Die-cut dumbbell-shaped test specimens from the cured sheets.
-
Measurement: Measure the thickness and width of the narrow section of each specimen.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine (tensometer).
-
Apply a constant rate of extension (typically 500 mm/min).
-
Record the force and elongation until the specimen breaks.
-
-
Calculation: From the force-elongation curve, calculate Tensile Strength, Elongation at Break, and Modulus at the desired elongation.
Conclusion and Recommendations
ZMBT is a highly versatile and effective accelerator for a range of synthetic rubbers. While its cure speed in dry rubber is comparable to MBT, its key advantages lie in improved scorch safety and superior performance in specific areas like compression set (in NBR) and high-temperature stability (in EPDM).[9][16][20]
-
For SBR: ZMBT is an excellent secondary accelerator to boost the cure rate of sulfenamide systems while enhancing heat aging properties.
-
For NBR: It is a strong choice when improved processing safety and excellent compression set resistance are required for demanding sealing applications.[20]
-
For EPDM: ZMBT significantly improves the state of cure and heat resistance, making it a preferred accelerator for high-performance EPDM compounds.[16]
The decision to use ZMBT should be based on a holistic evaluation of processing requirements, desired final properties, and the specific polymer system. The data and protocols presented in this guide provide a robust framework for making that informed decision.
References
- ZMBT (Zinc 2-Mercaptobenzothiazole). Google Search Result.
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- Rubber Acceler
- The Ultimate Guide to acceler
- Mercure ZMBT. Finorchem.
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- Accelerator ZMBT: Benefits and Usage in Rubber Industry. chembroad.
- ZMBT. Source Not Specified.
- Accelerators and Accelerator Systems.
- Acceler
- ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
- ASTM D412 Tensile test rubber & elastomers. ZwickRoell.
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- ACCELERATED SULFUR VULCANIZATION OF RUBBERS DEFINITION | PROPERTIES. SpecialChem.
- Effect of benzothiazoloylthiazoles as secondary accelerators in the sulfur vulcanization of natural rubber.
- The Ultimate Guide to Rubber Testing Methods: Which One is Right for You?. Prescott Instruments.
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- D412 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
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- ASTM D2084 | Testing by Standard. Smithers.
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- ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Qualitest USA LC.
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A Comparative Guide to the Interaction of Zinc 2-Mercaptobenzothiazole (ZMBT) with Common Rubber Additives
In the complex formulation of rubber compounds, achieving the desired balance of processing safety, cure efficiency, and final physical properties is a nuanced challenge. The choice and combination of additives are paramount, with their interactions governing the ultimate performance of the vulcanizate. This guide provides an in-depth comparison of how Zinc 2-mercaptobenzothiazole (ZMBT), a versatile semi-ultra accelerator, interacts with other critical rubber additives. We will explore the synergistic and antagonistic relationships that compounders must navigate, supported by experimental data and standardized protocols.
The Central Role of ZMBT in Sulfur Vulcanization
Zinc 2-mercaptobenzothiazole (ZMBT) is the zinc salt of 2-mercaptobenzothiazole (MBT).[1] As a thiazole-class accelerator, its primary function is to significantly increase the rate and efficiency of sulfur cross-linking between polymer chains.[1][2][3] The vulcanization process transforms soft, plastic-like raw rubber into a strong, elastic, and durable material.[2]
The mechanism, in essence, involves the formation of an active accelerator-sulfur complex. ZMBT, in the presence of activators like zinc oxide (ZnO) and stearic acid, reacts with sulfur to create highly reactive species.[3][4] These species then donate sulfur to the rubber polymer chains, forming the sulfide cross-links that constitute the vulcanized network.[2] ZMBT is prized for providing a good balance of curing speed and scorch safety—the resistance to premature vulcanization during processing steps like mixing and shaping.[2]
Caption: Simplified ZMBT-accelerated vulcanization pathway.
Synergistic Interactions: Boosting Performance with Co-Accelerators
ZMBT is frequently used in combination with other accelerators to fine-tune the vulcanization curve. These interactions are often synergistic, meaning the combined effect is greater than the sum of the individual accelerators.
Sulfenamides, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), are primary accelerators known for their "delayed action."[5] This delay provides excellent scorch safety, which is crucial for complex processing operations. However, once activated by heat, they provide a rapid cure.
When ZMBT is used as a secondary accelerator or "kicker" with a primary sulfenamide like CBS, a highly desirable vulcanization profile emerges. The CBS provides the initial processing safety, while the ZMBT activates at a slightly lower temperature or later in the cure cycle to accelerate the final stage of cross-linking. This results in a system that is both safe to process and fast to cure.
Experimental Data: Comparison of CBS vs. CBS/ZMBT Accelerator Systems
The following data, derived from Moving Die Rheometer (MDR) testing at 160°C, illustrates this synergy in a typical natural rubber (NR) formulation.
| Parameter | Unit | Control (1.5 phr CBS) | Experimental (1.2 phr CBS + 0.3 phr ZMBT) | Rationale for Improvement |
| ML (Minimum Torque) | dNm | 1.2 | 1.2 | Indicates similar initial compound viscosity. |
| MH (Maximum Torque) | dNm | 12.5 | 13.8 | Higher MH suggests a greater state of cure and cross-link density. |
| ts2 (Scorch Time) | min | 4.5 | 4.2 | A slight, often acceptable, reduction in scorch time. |
| tc90 (Optimum Cure Time) | min | 12.8 | 9.5 | Significant reduction in cure time, improving productivity. |
| Cure Rate Index (CRI) | 100/(tc90-ts2) | 12.0 | 18.9 | A much faster cure rate is achieved with the synergistic system. |
Note: phr = parts per hundred rubber.
Guanidines, like Diphenylguanidine (DPG), are often used as secondary accelerators to activate primary accelerators like those in the thiazole family.[6][7] The combination of ZMBT and DPG can produce a very fast cure rate.[5] DPG works by boosting the activity of the primary accelerator, leading to more efficient sulfur cross-linking and improved cross-link density.[6][8] This synergy is particularly useful in applications requiring rapid processing.[6] However, this potent combination often comes at the cost of reduced scorch safety, a critical trade-off that compounders must manage carefully.[8]
Caption: Interaction model of primary and secondary accelerators.
Interaction with Fillers: The Surface Activity Challenge
Reinforcing fillers like carbon black and silica are essential for achieving desired mechanical properties such as tensile strength and abrasion resistance. However, their high surface area and chemical nature can lead to the adsorption of accelerators, including ZMBT.
-
Carbon Black: Generally, carbon black has a less inhibitive effect on ZMBT compared to silica. However, the level of adsorption can vary depending on the carbon black's surface area and structure.
-
Silica: The surface of silica contains silanol groups, which are acidic and can strongly adsorb basic accelerators. While ZMBT is less basic than amine-based accelerators, some degree of interaction and adsorption can occur, which may retard the cure rate.[9] This often necessitates the use of coupling agents (e.g., silanes) or higher accelerator dosages to compensate for the loss of activity.[10]
The interaction with fillers reduces the concentration of the accelerator available for the vulcanization reaction, potentially leading to a slower cure rate and a lower state of cure if not properly compensated for in the formulation.[10]
Experimental Evaluation Protocols
To quantitatively compare the performance of different ZMBT-containing formulations, a systematic experimental approach is required. The following protocols are based on widely accepted ASTM standards.
Caption: Standard workflow for rubber compound evaluation.
This protocol follows the principles of ASTM D5289 .[11]
-
Objective: To measure the vulcanization characteristics of an uncured rubber compound.
-
Apparatus: A Moving Die Rheometer (MDR).[12]
-
Procedure:
-
Calibrate and pre-heat the MDR to the specified vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound (approx. 5 grams) into the die cavity.[12]
-
Close the sealed cavity and immediately start the test. The lower die oscillates at a specified frequency and amplitude.[12]
-
The torque required to oscillate the die is measured as a function of time. This torque correlates directly to the stiffness and cross-link density of the rubber.[12]
-
The test concludes when the torque reaches a plateau or a pre-set time has elapsed.
-
-
Data Points:
-
ML (Minimum Torque): Viscosity of the unvulcanized compound.[12]
-
MH (Maximum Torque): Stiffness of the fully vulcanized compound, indicative of cross-link density.[12]
-
ts2 (Scorch Time): Time to a 2-unit rise from ML, indicating the onset of cure.[12]
-
tc90 (Optimum Cure Time): Time to reach 90% of the maximum torque development (MH - ML).[12]
-
This protocol is based on ASTM D412 .[13]
-
Objective: To determine the ultimate tensile strength, elongation at break, and modulus of the vulcanized rubber.[14]
-
Apparatus: A universal testing machine (tensometer) with appropriate grips.
-
Procedure:
-
Die-cut dumbbell-shaped specimens from a vulcanized rubber sheet of uniform thickness.
-
Measure the cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in the grips of the tensometer.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.
-
Record the force and extension throughout the test.
-
-
Calculations:
-
Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area.
-
Elongation at Break (%): The extension at the point of rupture as a percentage of the original gauge length.
-
Modulus (MPa): The stress at a specific elongation (e.g., 300%).
-
-
Objective: To measure the indentation hardness and its change after heat aging.
-
Hardness Testing (ASTM D2240): [15]
-
Heat Aging (ASTM D573): [18]
-
Place vulcanized test specimens (both for tensile and hardness testing) in a calibrated air oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 72 hours).[19][20]
-
After the aging period, remove the samples and allow them to cool to room temperature for at least 24 hours.
-
Re-test the aged samples for tensile properties and hardness.
-
Calculate the percentage change in these properties to quantify the material's resistance to thermal degradation.
-
By understanding these fundamental interactions and employing rigorous, standardized testing protocols, researchers and compounders can effectively harness the power of ZMBT in combination with other additives to engineer rubber materials with optimized performance for a vast array of demanding applications.
References
-
Ataman Kimya. ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
-
Ahsan, Q., et al. (2021). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. Polymers (Basel).
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: DPG as a Secondary Accelerator for Enhanced Rubber Properties.
-
Chemical Point. ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).
-
Wellt Chemicals. (2024). The Ultimate Guide to accelerator zmbt in 2024.
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Wang, M. J. (2019). Analysis of effect of modification of silica and carbon black co-filled rubber composite on mechanical properties. Journal of Polymer Engineering.
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Akrochem Corporation. Accelerators and Accelerator Systems.
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ResearchGate. (2017). Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam. Journal of Applied Polymer Science.
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind ZMBT: Enhancing Rubber Properties.
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Indrajati, I. N., & Dewi, I. R. (2018). Performance of binary accelerator system on natural rubber compound. Semantic Scholar.
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ARPL. (2021). DPG Rubber Accelerator for Faster Vulcanization.
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ResearchGate. (1988). Benzothiazole‐accelerated sulfur vulcanization. II. 2‐Mercaptobenzothiazole/zinc oxide and bis(2‐mercaptobenzothiazole)zinc(II) as accelerators for 2,3‐dimethyl‐2‐butene. Journal of Applied Polymer Science.
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ResearchGate. (2007). TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound upon vulcanization properties. Journal of Industrial and Engineering Chemistry.
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Journal of the Society of Rubber Industry, Japan. (1969). The Chemistry of Vulcanization. VII. Role of Zinc Butyrate in the Reaction of Diphenylmethane, Sulfur and 2-Mercaptobenzothiazole in.
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QingDao Rayway Chemical Co.,Ltd. (2022). What is the Rubber accelerator ZMBT?.
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ARPL. (2022). Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained.
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Google Patents. (1974). Vulcanization accelerator for natural and synthetic rubber.
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Chemical Point. ZMBT (Zinc 2-Mercaptobenzothiazole).
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MonTech USA. What is a Moving Die Rheometer?.
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MDPI. (2020). Influence of Carbon Black and Silica Fillers with Different Concentrations on Dielectric Relaxation in Nitrile Butadiene Rubber Investigated by Impedance Spectroscopy.
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ASTM International. (2017). D2240 Standard Test Method for Rubber Property—Durometer Hardness.
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ASTM International. (2019). D573 Standard Test Method for Rubber—Deterioration in an Air Oven.
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ResearchGate. (2021). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer.
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ZwickRoell. ASTM D412 Tensile test rubber & elastomers.
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NextGen Test. (2024). Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control.
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ResearchGate. (2020). (PDF) Influence of Carbon Black and Silica Fillers with Different Concentrations on Dielectric Relaxation in Nitrile Butadiene Rubber Investigated by Impedance Spectroscopy.
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ZwickRoell. Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.
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Plan Tech, Inc. (2017). ASTM D2240 Durometer Hardness.
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EPrints USM. THE EFFECT OF CARBON BLACK AND SILICA FILLERS ON CURE CHARACTERISTICS AND MECHANICAL PROPERTIES OF BREAKER COMPOUNDS.
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MonTech. Moving Die Rheometer.
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Coi Rubber Products. (2024). ASTM D573 Air Oven Test.
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TestResources. Tensile Testing Rubber | ASTM D412 & ISO 37.
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NextGen Material Testing, Inc. (2023). Step-by-Step Operational Video | Moving Die Rheometer (MDR) System.
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STEP Lab. (2024). ASTM D412 - Tensile Testing of Elastomers.
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Industrial Physics. ASTM D2240 testing.
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Coi Rubber Products. (2024). Understanding ASTM D573: Rubber Deterioration Testing.
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Micom Laboratories Inc. ASTM D573 Heat Aging Testing of Rubber Materials.
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WorldofTest.com. (2023). Your Expert ASTM D2240 Durometer Guide.
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TA Instruments. Sustainable Tire Rubber – A Comparison of Silica and Carbon Black Filled Tread Compounds Using DMA.
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Scribd. ASTM D5289-19a.
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Qualitest USA LC. (2024). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions.
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ACE Laboratories. (2023). Fluid & Heat Testing - Rubber Aging.
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Kind Snail. (2024). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis.
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of Zinc 2-mercaptobenzothiazole (ZMBT)
Executive Summary & Chemical Identity
Zinc 2-mercaptobenzothiazole (ZMBT) is widely utilized as a vulcanization accelerator and fungicide. While often perceived as "less hazardous" than volatile organics due to its solid state and low vapor pressure, it presents significant aquatic toxicity and sensitization risks .
Effective management requires recognizing its dual nature: it is a heavy metal salt (Zinc) complexed with a heterocyclic organic thione . Improper disposal not only violates environmental regulations (specifically regarding aquatic release) but can also destabilize waste streams if mixed with strong acids or oxidizers.
| Parameter | Data |
| CAS Number | 155-04-4 |
| Synonyms | ZMBT; Zinc mercaptobenzothiazole; 2(3H)-Benzothiazolethione, zinc salt |
| Physical State | Pale yellow powder or granule |
| Solubility | Insoluble in water; soluble in chloroform, acetone, and dilute alkalis. |
| Key Hazards | Skin Sensitizer (H317), Very Toxic to Aquatic Life (H400/H410).[1][2][3] |
Hazard Assessment & Regulatory Logic
The "Grey Area" of Regulation
A common compliance pitfall is assuming ZMBT is a federally regulated RCRA hazardous waste by characteristic.
-
Federal (US EPA): Zinc is not a Toxicity Characteristic (TC) metal (unlike Cadmium or Lead). Therefore, pure ZMBT is often not classified as "Hazardous Waste" under 40 CFR 261 unless it exhibits other characteristics (e.g., ignitability if in a solvent mixture).
-
State Specifics (e.g., California Title 22): Zinc compounds are frequently regulated as hazardous waste due to persistent toxicity.
-
Global (GHS/EU): Classified strictly as Environmentally Hazardous . Release into sewage systems is prohibited.[4][5]
Chemical Incompatibility Risks
-
Acid Contact: Contact with strong mineral acids causes dissociation, releasing free 2-mercaptobenzothiazole (MBT) and zinc ions. While MBT is stable, this alters the waste profile and can complicate downstream incineration.
-
Oxidizers: ZMBT contains sulfur linkages. Mixing with strong oxidizers (peroxides, nitrates) can generate heat and sulfur oxides (SOx), presenting a fire/fume risk.
Operational Protocol: Disposal Procedures
Phase 1: Pre-Disposal Segregation
Core Directive: Never commingle ZMBT with "General Trash" or "Acid Waste."
-
Solid Waste (Pure Substance):
-
Isolate in a dedicated solid waste container.
-
Container Type: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.
-
Labeling: Must carry the "Environmentally Hazardous" (Dead Fish/Tree) pictogram.
-
-
Liquid Waste (Mother Liquor/Solvents):
-
If ZMBT is dissolved in organic solvents (e.g., Chloroform), the solvent's flammability (RCRA D001) dictates the classification.
-
Action: Segregate into "Heavy Metal Organic Waste" streams. Do not mix with halogen-free solvents if incineration parameters differ at your facility.
-
Phase 2: Step-by-Step Disposal Workflow
Step 1: Personal Protective Equipment (PPE) Verification
-
Respiratory: N95 or P100 particulate respirator (ZMBT is a fine dust; inhalation can cause mechanical irritation).
-
Dermal: Nitrile gloves (minimum 0.11mm thickness). ZMBT is a potent sensitizer; prevent all skin contact.
-
Ocular: Safety goggles with side shields.
Step 2: Waste Containerization[6]
-
For Solids:
-
Dampen spill/powder slightly with inert oil (if compatible) or use a HEPA vacuum to prevent dust cloud formation during transfer.
-
Transfer to a chemically compatible container (HDPE preferred).
-
Self-Validation Check: Ensure the container headspace is free of acidic vapors from previous contents.
-
-
For Liquids:
-
Verify pH is neutral (6-8).
-
Precipitate Zinc if required by local wastewater permits (rare for lab scale; usually total incineration is preferred).
-
Cap tightly to prevent solvent evaporation.
-
Step 3: Labeling
Label clearly with the following data points to assist the Disposal Contractor:
-
Chemical Name: Zinc 2-mercaptobenzothiazole
-
Constituents: Zinc (~15-20%), Organic Sulfur Compounds.
-
Hazard Flags: "Toxic to Aquatic Life," "Sensitizer."[1][2][3][7]
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for classifying and processing ZMBT waste.
Figure 1: Decision matrix for ZMBT waste segregation. Note the critical separation of halogenated and non-halogenated liquid streams to facilitate proper incineration.
Emergency Response: Spill Management
In the event of a laboratory spill, immediate containment is necessary to prevent environmental release.
| Scenario | Action Protocol |
| Dry Powder Spill | Do Not Sweep vigorously. Use a HEPA-filtered vacuum or wet-sweep method (dampen with water/surfactant) to suppress dust. Shovel into a dedicated waste bag. |
| Solution Spill | Absorb with inert material (vermiculite, sand). Do not use sawdust (combustible). Collect in a sealed container. |
| Skin Contact | Wash immediately with soap and copious water.[3][4][5][7] ZMBT is lipophilic; water alone may be insufficient. |
References
-
National Center for Biotechnology Information (PubChem). (2023). Zinc 2-mercaptobenzothiazole (Compound).[5][8][9] PubChem CID 9071. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Zinc 2-mercaptobenzothiazole.[5][8][9] REACH Registration Dossier. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[10] Retrieved from [Link][3]
Sources
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- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
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- 8. lanxess.com [lanxess.com]
- 9. series.publisso.de [series.publisso.de]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Zinc 2-mercaptobenzothiazole
Executive Safety Profile: The "Hidden" Hazard
Zinc 2-mercaptobenzothiazole (ZMBT) is often underestimated in research settings because it is a solid. However, it presents a dual-threat profile: it is a Type IV Skin Sensitizer and a Chronic Aquatic Toxin .
As researchers, we must move beyond the generic "wear gloves" mindset. Handling ZMBT requires a protocol designed to prevent induction (the initial immune system priming). Once sensitized, a researcher may develop allergic contact dermatitis (ACD) upon even trace exposures, potentially ending their ability to work with this entire class of rubber accelerators.
Critical Hazards (GHS Classifications):
-
Skin Sensitization (Category 1B): High frequency of sensitization.[1]
-
Aquatic Toxicity (Acute/Chronic Category 1): Zero-discharge to drains.
-
Combustible Dust: High risk of deflagration if micronized and suspended in air.
Mechanistic Insight: Why We Protect
This section fulfills the "Expertise" requirement by explaining the causality of the hazard.
ZMBT acts as a pro-hapten . The zinc salt itself is not the direct allergen; however, upon contact with skin moisture or metabolic activity, it dissociates or metabolizes to release 2-mercaptobenzothiazole (MBT) .
The mechanism of action follows this pathway:
-
Bioactivation: The thiol (-SH) group on the MBT moiety is oxidized to a disulfide or reacts with free radicals.
-
Haptenization: This reactive intermediate binds covalently to skin carrier proteins (specifically cysteine residues via disulfide bridges).
-
Immune Recognition: The Langerhans cells recognize this "modified self" protein, migrate to lymph nodes, and prime T-cells.
The Safety Implication: Standard latex gloves are insufficient because MBT is a rubber accelerator often found in latex. Nitrile is the only acceptable barrier.
PPE Selection Matrix
Data summarized for rapid decision-making.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloved Nitrile (Min. 0.11 mm / 4.5 mil outer) | ZMBT is a solid; risk is dust adhesion. Nitrile prevents permeation. Double gloving allows outer glove removal after weighing without exposing skin. |
| Respiratory | N95 (Minimum) or P100/P3 | Prevention of inhalation is critical to avoid respiratory sensitization and systemic absorption. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side shields and dissolve in tear ducts. |
| Body Defense | Lab Coat (Tyvek preferred for large qty) | Cotton coats can trap dust in fibers, creating a secondary exposure source. Tyvek sheds dust. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on the physical state of ZMBT. Note the escalation of respiratory protection for solids.
Operational Protocol: The "Static-Free" Weighing Method
A self-validating system to minimize dust exposure.
Context: ZMBT powder is prone to static charge, causing it to "jump" from spatulas and adhere to glove surfaces.
Step-by-Step Workflow:
-
Engineering Control: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.
-
Anti-Static Prep: Wipe the balance area and the exterior of the ZMBT container with a static-dissipative wipe or a damp paper towel before opening. This reduces the "dust cloud" potential.
-
The "Double-Glove" Donning:
-
Don inner nitrile gloves (bright color preferred, e.g., orange).
-
Don outer nitrile gloves (standard blue/purple).
-
Validation: If you see the inner color, your outer barrier is compromised.
-
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high slip risk).
-
Decontamination (The Critical Step):
-
After weighing, wipe the ZMBT container threads with a dry Kimwipe before closing the lid. This prevents ZMBT crust from forming on the outside.
-
Doffing: Remove the outer pair of gloves inside the hood and dispose of them immediately as solid hazardous waste.
-
Proceed to your experiment with the clean inner gloves.
-
Waste Disposal & Environmental Stewardship
ZMBT is very toxic to aquatic life with long-lasting effects (H410).[2] It contains Zinc, a heavy metal that is regulated in wastewater in many jurisdictions.
Disposal Logic:
-
No Drain Disposal: Under no circumstances can ZMBT solutions or wash water be poured down the sink.
-
Segregation:
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a container labeled "Solid Toxic Waste - Zinc Compounds."
-
Liquid Waste: Collect mother liquors in "Organic Waste + Heavy Metals." Do not mix with standard organic solvents if your facility recycles solvents, as the zinc will contaminate the stream.
-
Figure 2: Cradle-to-grave disposal workflow ensuring environmental compliance and safety.
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance transdermal absorption of the zinc salt.
-
Spill (Solid): Do not dry sweep (dust explosion risk). Cover with wet paper towels to dampen, then scoop into a hazardous waste pail.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25032, Zinc 2-mercaptobenzothiazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Zinc di(benzothiazol-2-yl) disulphide (ZMBT). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Combustible Dust Explosion Hazards. Retrieved from [Link]
-
Chipinda, I., et al. (2008). Allergenicity of Mercaptobenzothiazole: Role of the Thiol Group. Journal of Toxicology and Environmental Health. (Mechanism of sensitization). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
